molecular formula C6H13N B147322 3-Methylpiperidine CAS No. 626-56-2

3-Methylpiperidine

Cat. No.: B147322
CAS No.: 626-56-2
M. Wt: 99.17 g/mol
InChI Key: JEGMWWXJUXDNJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methylpiperidine appears as a colorless liquid with a characteristic odor. Less dense than water. Contact may cause severe irritation to skin, eyes, and mucous membranes. Toxic by ingestion, inhalation and skin absorption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGMWWXJUXDNJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Record name 3-METHYLPIPERIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/22406
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4029195
Record name 3-Methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4029195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

3-methylpiperidine appears as a colorless liquid with a characteristic odor. Less dense than water. Contact may cause severe irritation to skin, eyes, and mucous membranes. Toxic by ingestion, inhalation and skin absorption.
Record name 3-METHYLPIPERIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/22406
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

626-56-2
Record name 3-METHYLPIPERIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/22406
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-Methylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylpiperidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66494
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piperidine, 3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4029195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.958
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHYLPIPERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDI976OYAS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3-Methylpiperidine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 626-56-2

This technical guide provides an in-depth overview of 3-Methylpiperidine, a heterocyclic organic compound with significant applications in pharmaceutical and chemical synthesis. It is intended for researchers, scientists, and professionals involved in drug development and organic chemistry.

Chemical and Physical Properties

This compound, also known as 3-pipecoline, is a colorless to pale yellow liquid at room temperature with a characteristic amine-like, fishy, or ammoniacal odor.[1] It is a cyclic amine and a derivative of piperidine with a methyl group at the 3-position.[1] Its chemical structure consists of a six-membered nitrogen-containing saturated ring.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 626-56-2[1]
Molecular Formula C6H13N[1][2][3]
Molecular Weight 99.17 g/mol [4]
Appearance Colorless to pale yellow liquid[1][2]
Odor Amine-like, fishy, ammoniacal[1]
Boiling Point 123 - 126 °C at 763 mmHg[5][6]
Melting Point -24 °C[5]
Density 0.845 g/mL at 25 °C[6]
Refractive Index n20/D 1.447[6]
Solubility Miscible with water and common organic solvents[1][3][5][7]
Flash Point 8 °C (46.4 °F) - closed cup[5]
pKa 11.07 (+1) at 25°C[1]
Vapor Pressure 12.1 mmHg at 25°C
Vapor Density 3.42 (air=1)[8]

Synthesis and Manufacturing

The industrial production of this compound can be achieved through various synthetic routes. One common method involves the catalytic hydrogenation of 3-methylpyridine (3-picoline). This reaction is typically carried out at elevated temperatures (50-100 °C) and hydrogen pressures (3-5 MPa) using catalysts such as nickel or platinum.[9]

Another documented synthesis route involves the catalytic cyclization of 2-methyl-1,5-diaminopentane in the gaseous phase over metal oxide catalysts at temperatures between 300-400 °C.[10]

A general laboratory-scale synthesis workflow is depicted below:

G General Synthesis Workflow for this compound cluster_starting_materials Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product A 3-Methylpyridine D Catalytic Hydrogenation A->D B Hydrogen Gas B->D C Catalyst (e.g., Ni, Pt) C->D E Distillation D->E F This compound (>98% purity) E->F

Caption: General synthesis workflow for this compound.

Applications in Drug Development and Organic Synthesis

This compound serves as a crucial building block and intermediate in the synthesis of a wide range of pharmaceutical compounds and other specialty chemicals.[1][3][11] Its nucleophilic nature, owing to the secondary amine group, allows it to participate in various chemical transformations such as alkylation and acylation reactions.[1][11]

Key applications include its use as a reactant for the synthesis of:

  • Phenylpropenamide derivatives with anti-hepatitis B virus activity.[3][7]

  • CB2 receptor agonists for the treatment of chronic pain.[3][7]

  • Aurora kinase inhibitors .[3][7]

  • Spiroimidazolidinone NPC1L1 inhibitors .[3][7]

  • 1,3,5-Oxadiazinones .[3][7]

  • Selective serotonin 5-HT6 receptor antagonists .[3][7]

The following diagram illustrates the role of this compound as a precursor in the synthesis of various bioactive molecules.

G Role of this compound in Bioactive Molecule Synthesis A This compound B Chemical Synthesis (e.g., Acylation, Alkylation) A->B C Phenylpropenamide Derivatives B->C D CB2 Receptor Agonists B->D E Aurora Kinase Inhibitors B->E F 5-HT6 Receptor Antagonists B->F G Anti-Hepatitis B Activity C->G H Chronic Pain Treatment D->H I Anticancer Therapy E->I J Cognitive Enhancement F->J G Required Personal Protective Equipment (PPE) A Handling This compound B Eye Protection (Goggles/Face Shield) A->B C Hand Protection (Chemical Resistant Gloves) A->C D Body Protection (Lab Coat/Protective Clothing) A->D E Respiratory Protection (Use in Fume Hood) A->E

References

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of 3-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpiperidine, a substituted derivative of piperidine, is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its rigid, saturated ring system, combined with the presence of a chiral center, provides a valuable platform for the design of novel therapeutic agents. The stereochemistry of the methyl group at the 3-position profoundly influences the molecule's three-dimensional shape, and consequently, its biological activity and pharmacokinetic properties. This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, physicochemical properties, and experimental protocols related to the synthesis and resolution of this compound stereoisomers.

Chemical Structure and Identification

This compound is a secondary amine with a methyl group substituted at the third carbon atom of the piperidine ring.

Molecular Formula: C₆H₁₃N[1]

Molecular Weight: 99.17 g/mol [1]

Synonyms: 3-Pipecoline, β-Pipecoline[2]

The presence of a chiral center at the C3 position gives rise to two enantiomers: (R)-3-methylpiperidine and (S)-3-methylpiperidine. The racemic mixture is the most commonly available form.

CompoundIUPAC NameCAS Number
Racemic this compoundThis compound626-56-2
(R)-3-Methylpiperidine(3R)-3-methylpiperidine16078-25-4[1]
(S)-3-Methylpiperidine(3S)-3-methylpiperidine17305-22-5[2][3]

Stereoisomerism

The tetrahedral carbon at the 3-position of the piperidine ring is bonded to four different groups (a hydrogen atom, a methyl group, and two different carbon atoms within the ring), making it a stereocenter. This results in the existence of a pair of enantiomers, which are non-superimposable mirror images of each other.

stereoisomers cluster_racemate Racemic this compound cluster_enantiomers Enantiomers racemate Mixture of (R) and (S) R_isomer (R)-3-Methylpiperidine racemate->R_isomer Resolution S_isomer (S)-3-Methylpiperidine racemate->S_isomer R_isomer->S_isomer Mirror Images

Relationship between racemic this compound and its enantiomers.

The (R) and (S) designations are assigned based on the Cahn-Ingold-Prelog priority rules. The spatial arrangement of the methyl group relative to the rest of the piperidine ring is the key differentiating feature between the two enantiomers. This stereochemical difference is critical in drug design, as biological systems, being chiral themselves, often exhibit stereospecific interactions.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological disposition. While the properties of the racemic mixture are well-documented, data for the individual enantiomers are less commonly reported.

PropertyRacemic this compound(R)-3-Methylpiperidine(S)-3-Methylpiperidine
Appearance Colorless to light yellow liquid--
Boiling Point 124-126 °C--
Melting Point -24 °C--
Density 0.845 g/mL at 25 °C--
pKa 11.23 (predicted)--
Refractive Index (n²⁰/D) 1.447--
Optical Rotation ([α]²⁰/D) 0° (racemic)Negative (-)Positive (+)[2]

Note: Specific optical rotation values for the pure enantiomers are not consistently reported in publicly available literature and should be determined experimentally.

Experimental Protocols

Synthesis of Racemic this compound via Hydrogenation of 3-Picoline

A common and effective method for the synthesis of racemic this compound is the catalytic hydrogenation of 3-picoline (3-methylpyridine).

synthesis_workflow start Start: 3-Picoline hydrogenation Catalytic Hydrogenation (e.g., Rh₂O₃, H₂, TFE) start->hydrogenation workup Work-up (Filtration, Solvent Removal) hydrogenation->workup purification Purification (Distillation) workup->purification product Product: Racemic this compound purification->product resolution_workflow start Start: Racemic this compound salt_formation Diastereomeric Salt Formation (with Dibenzoyl-L-tartaric acid in a suitable solvent) start->salt_formation fractional_crystallization Fractional Crystallization (Isolation of less soluble diastereomer) salt_formation->fractional_crystallization liberation_enantiomer1 Liberation of Enantiomer 1 (Base treatment, extraction) fractional_crystallization->liberation_enantiomer1 mother_liquor Mother Liquor (Contains more soluble diastereomer) fractional_crystallization->mother_liquor product1 Product: Enantiomerically Enriched (R)- or (S)-3-Methylpiperidine liberation_enantiomer1->product1 liberation_enantiomer2 Liberation of Enantiomer 2 (Base treatment, extraction) mother_liquor->liberation_enantiomer2 product2 Product: Enantiomerically Enriched Opposite Enantiomer liberation_enantiomer2->product2

References

(S)-3-Methylpiperidine: A Chiral Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide)

Introduction

(S)-3-Methylpiperidine is a chiral heterocyclic organic compound that has emerged as a crucial building block in medicinal chemistry and pharmaceutical development.[1] The piperidine scaffold is one of the most prevalent N-heterocycles found in drugs approved by the US Food and Drug Administration (FDA).[2] The introduction of a chiral center, as in (S)-3-Methylpiperidine, provides the stereochemical specificity often required for potent and selective interaction with biological targets.[] As the pharmaceutical industry increasingly focuses on single-enantiomer drugs to improve efficacy and reduce side effects, the demand for versatile and enantiomerically pure intermediates like (S)-3-Methylpiperidine has grown significantly.[4][5] This guide provides a technical overview of its properties, synthesis, applications, and safety, tailored for professionals in drug discovery and chemical research.

Physicochemical and Safety Data

(S)-3-Methylpiperidine is a colorless to pale yellow liquid with a characteristic amine-like odor.[6][7] It is a flammable and corrosive compound requiring careful handling.[8] Below is a summary of its key physical, chemical, and safety properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 626-56-2 (Racemate)17305-22-5 ((S)-enantiomer)[9][10]
Molecular Formula C₆H₁₃N
Molecular Weight 99.17 g/mol [11]
Appearance Colorless to pale yellow liquid[6][7]
Boiling Point 125-126 °C at 763 mmHg[12]
Melting Point -24 °C[7]
Density 0.845 g/mL at 25 °C[12]
Refractive Index (n20/D) 1.447[12]
Flash Point 8 °C / 46.4 °F[7]
Water Solubility Miscible[7]
pKa 10.49 ± 0.10 (Predicted)[10]

Table 2: Hazard and Safety Information

IdentifierDescriptionSource(s)
GHS Pictograms Flame, Corrosion, Exclamation Mark[12]
Signal Word Danger[8]
Hazard Statements H225: Highly flammable liquid and vapor.H302: Harmful if swallowed.H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.H318/H319: Causes serious eye damage / Causes serious eye irritation.H335: May cause respiratory irritation.[8][13]
Precautionary Statements P210: Keep away from heat, sparks, open flames.P261: Avoid breathing vapors.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

Synthesis of (S)-3-Methylpiperidine

The enantioselective synthesis of chiral piperidines is a significant area of research, with several effective strategies developed to access enantiomerically pure compounds like (S)-3-Methylpiperidine. These methods are crucial for providing the necessary materials for drug development pipelines.

General Synthetic Pathways to (S)-3-Methylpiperidine cluster_start Starting Materials cluster_methods Enantioselective Methods cluster_product Product Pyridine Pyridine / 3-Methylpyridine AsymmetricReduction Catalytic Asymmetric Hydrogenation / Reduction Pyridine->AsymmetricReduction Racemate Racemic this compound Resolution Kinetic / Classical Resolution Racemate->Resolution Acyclic Acyclic Amines ChiralAux Chiral Auxiliary-Mediated Synthesis Acyclic->ChiralAux Cyclization Enantioselective Cyclization Acyclic->Cyclization Product (S)-3-Methylpiperidine AsymmetricReduction->Product ChiralAux->Product Resolution->Product Cyclization->Product

Caption: Key synthetic strategies for producing enantiopure (S)-3-Methylpiperidine.

Key synthetic approaches include:

  • Catalytic Asymmetric Hydrogenation: This is one of the most direct and atom-economical methods. It involves the asymmetric reduction of pyridine or 3-methylpyridine precursors using chiral metal catalysts, often based on rhodium (Rh) or iridium (Ir).[2][4][14] A notable development is the rhodium-catalyzed asymmetric reductive Heck reaction, which can produce 3-substituted tetrahydropyridines with high yield and enantioselectivity, which are then reduced to the corresponding piperidines.[15][16][17]

  • Chiral Auxiliary-Mediated Synthesis: This classical strategy involves temporarily attaching a chiral molecule (an auxiliary) to a precursor to direct a stereoselective reaction.[18] For example, chiral amino alcohols like (R)-phenylglycinol can be used to form rigid bicyclic systems that control the stereochemistry of subsequent alkylation or reduction steps.[19] After the desired stereocenter is set, the auxiliary is removed to yield the enantiopure product.[18]

  • Resolution of Racemates: Racemic this compound can be separated into its constituent enantiomers through classical resolution (forming diastereomeric salts with a chiral acid) or kinetic resolution, where one enantiomer reacts faster with a chiral catalyst or enzyme.

  • Enantioselective C-H Functionalization: Modern methods have been developed for the catalytic, regio- and enantio-selective functionalization of C-H bonds in acyclic amines to construct the chiral piperidine ring.[20]

Example Experimental Protocol: Rh-Catalyzed Asymmetric Synthesis

The following protocol is a representative example for the synthesis of enantioenriched 3-substituted piperidines, adapted from a rhodium-catalyzed asymmetric reductive Heck reaction methodology.[15][16] This process involves the formation of a 3-substituted tetrahydropyridine intermediate, which is subsequently reduced.

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate (Intermediate)

  • Under a nitrogen atmosphere, dissolve sodium borohydride (NaBH₄, 20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) and cool the solution to -78 °C.

  • Add phenyl chloroformate (20 mmol) dropwise to the solution.

  • Maintain the reaction at -78 °C for 3 hours.

  • Quench the reaction by adding water (50 mL).

  • Extract the mixture twice with diethyl ether (Et₂O, 30 mL each).

  • Combine the organic layers and wash sequentially with 1N NaOH (twice) and 1N HCl (twice).

  • Dry the organic layer over sodium sulfate, filter, and remove the solvent by evaporation.

  • Purify the crude product using a short silica gel pad with an acetone/hexane gradient to yield the dihydropyridine intermediate.[15]

Step 2: Rh-Catalyzed Asymmetric Cross-Coupling

  • To a sealed vial under an argon atmosphere, add [Rh(cod)OH]₂ (3 mol%) and a chiral ligand such as (S)-Segphos (7 mol%).[15]

  • Add toluene (0.25 mL), tetrahydropyran (0.25 mL), water (0.25 mL), and an aqueous solution of cesium hydroxide (CsOH, 50 wt%, 2.0 equiv).

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • Add the boronic acid (e.g., an arylboronic acid, 3.0 equiv) followed by the dihydropyridine intermediate from Step 1 (1.0 equiv).

  • Stir the resulting mixture at 70 °C for 20 hours.

  • After cooling, dilute the mixture with Et₂O (5 mL) and pass it through a silica plug.

  • Remove the solvent in vacuo and purify by flash chromatography to obtain the enantioenriched 3-substituted tetrahydropyridine.[15]

Step 3: Reduction to 3-Substituted Piperidine

  • The resulting tetrahydropyridine can be reduced to the final piperidine product using standard reduction methods, such as catalytic hydrogenation (e.g., H₂, Pd/C), to yield the desired enantioenriched 3-substituted piperidine.[16]

Applications in Drug Development

The (S)-3-methylpiperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules and clinical drug candidates.[2][21] Its structural rigidity and chiral nature are key to achieving high-affinity binding and selectivity for various biological targets.

Application Workflow in Drug Discovery cluster_synthesis Chemical Synthesis & Derivatization cluster_targets Bioactive Scaffolds & Drug Candidates S3MP (S)-3-Methylpiperidine (Chiral Building Block) Deriv Functionalization (e.g., N-alkylation, acylation) S3MP->Deriv Niraparib Niraparib (PARP Inhibitor) Deriv->Niraparib Preclamol Preclamol (Antipsychotic) Deriv->Preclamol CB2 CB2 Receptor Agonists Deriv->CB2 Aurora Aurora Kinase Inhibitors Deriv->Aurora HT6 5-HT6 Receptor Antagonists Deriv->HT6 Safe Handling Workflow for this compound PPE 1. Personal Protective Equipment (PPE) - Chemical-resistant gloves - Safety goggles / face shield - Lab coat Handling 2. Handling - Use in a chemical fume hood - Ground equipment to prevent static discharge - Keep away from ignition sources PPE->Handling Storage 3. Storage - Tightly closed container - Cool, dry, well-ventilated area - Store in corrosives area, away from acids Handling->Storage Spill 4. Spill & Disposal - Absorb with inert material - Dispose as hazardous waste - Follow institutional protocols Storage->Spill

References

3-Methylpiperidine solubility and stability data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 3-Methylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a crucial heterocyclic compound used as a building block in the synthesis of various pharmaceutical agents and specialty chemicals. Understanding its physicochemical properties is paramount for its effective use in research, development, and manufacturing.

Solubility Data

The solubility of this compound is a critical parameter for its application in various solvent systems. While qualitatively described as miscible with common organic solvents, quantitative data provides more precise insights for formulation and process development.

Quantitative Solubility Data

A summary of the quantitative solubility of this compound in various solvents at 25°C is presented in Table 1.

Table 1: Quantitative Solubility of this compound at 25°C

SolventSolubility (g/L)
Ethanol2596.2
Methanol2356.27
Ethyl Acetate1976.77
n-Butanol2157.61
n-Propanol1857.39
Acetone1653.21
1,4-Dioxane1460.4
Isopropanol1294.94
Acetonitrile1162.81
Methyl Acetate1063.05
Isobutanol911.88
N,N-Dimethylformamide (DMF)777.0
Toluene420.3
Water3.73

Data sourced from Scent.vn[1]

It is important to note that while the table provides a specific value for water solubility, other sources describe this compound as "miscible" or "fully miscible" with water.[2][3] Furthermore, studies on the liquid-liquid equilibrium of the this compound-water system indicate temperature-dependent miscibility, suggesting the potential for a phase split under certain conditions.[4] This discrepancy highlights the need for careful consideration of the intended application's temperature and concentration when preparing aqueous solutions of this compound.

Stability Data

This compound is generally stable under normal storage conditions. However, its reactivity and potential for degradation under specific environmental stresses are important considerations for ensuring its quality and safety.

General Stability and Storage
  • General Stability: Stable under recommended storage conditions.[5]

  • Storage Recommendations: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from heat, sparks, open flames, and direct sunlight.[6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and carbon dioxide.[6]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, inferences can be drawn from studies on similar secondary amines and piperidine derivatives.

  • Oxidative Degradation: As a secondary amine, this compound is susceptible to oxidation. The initial step likely involves the formation of an amine radical through electron abstraction from the nitrogen atom or hydrogen abstraction from the α-carbon.[7] Further oxidation can lead to the formation of hydroxylamines and nitrones.[8]

  • Photo-oxidation: In the presence of light and atmospheric oxidants like hydroxyl radicals (•OH), piperidine derivatives can undergo degradation. This process can be initiated by H-abstraction from both the N-H and C-H bonds, leading to a variety of degradation products.[1][4][9][10]

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur, leading to the release of hazardous vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6] Studies on similar heterocyclic amines suggest that the degradation mechanism can involve ring opening and fragmentation.

A proposed general degradation pathway for this compound is illustrated in the diagram below.

G Proposed Degradation Pathways for this compound cluster_main cluster_oxidation Oxidative Degradation cluster_photo Photo-oxidation cluster_thermal Thermal Degradation This compound This compound Amine Radical Amine Radical This compound->Amine Radical Oxidants N-centered Radical N-centered Radical This compound->N-centered Radical •OH, hv C-centered Radical C-centered Radical This compound->C-centered Radical •OH, hv Fragmentation Products Fragmentation Products This compound->Fragmentation Products High Temperature Hydroxylamine Derivative Hydroxylamine Derivative Amine Radical->Hydroxylamine Derivative Nitrone Derivative Nitrone Derivative Hydroxylamine Derivative->Nitrone Derivative Ring-opened Products Ring-opened Products C-centered Radical->Ring-opened Products NOx, CO, CO2 NOx, CO, CO2 Fragmentation Products->NOx, CO, CO2

Caption: Proposed degradation pathways for this compound.

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and assessing the stability of this compound.

Protocol for Determining Quantitative Solubility

This protocol outlines a gravimetric method for determining the solubility of this compound in a given solvent at a specific temperature.

Objective: To quantitatively determine the solubility of this compound.

Materials:

  • This compound (high purity)

  • Selected solvent (analytical grade)

  • Analytical balance (±0.0001 g)

  • Temperature-controlled shaker bath

  • Sealed vials

  • Volumetric flasks

  • Syringe filters (compatible with the solvent)

  • Rotary evaporator or vacuum oven

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess of this compound to a known volume of the selected solvent in a sealed vial.

    • Place the vial in a temperature-controlled shaker bath set to the desired temperature.

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Allow the solution to settle.

    • Carefully withdraw a known volume of the supernatant using a volumetric pipette.

    • Filter the withdrawn sample through a syringe filter to remove any undissolved micro-droplets.

  • Gravimetric Analysis:

    • Transfer the filtered saturated solution to a pre-weighed, dry volumetric flask.

    • Determine the mass of the solution.

    • Carefully evaporate the solvent using a rotary evaporator or a vacuum oven at a temperature below the boiling point of this compound.

    • Once the solvent is completely removed, dry the flask to a constant weight.

    • The final weight of the flask minus its initial tare weight gives the mass of dissolved this compound.

  • Calculation:

    • Calculate the solubility in g/L using the mass of the dissolved this compound and the volume of the aliquot taken.

G Experimental Workflow for Solubility Determination A Preparation of Saturated Solution (Excess this compound in Solvent) B Equilibration (Temperature-controlled shaking) A->B C Sample Withdrawal and Filtration B->C D Gravimetric Analysis (Solvent Evaporation) C->D E Calculation of Solubility D->E

Caption: Experimental workflow for solubility determination.

Protocol for Stability Assessment (Stress Testing)

This protocol describes a general approach for stress testing to evaluate the stability of this compound under various conditions, in line with principles from ICH guidelines.

Objective: To assess the stability of this compound under thermal and photolytic stress.

A. Thermal Stability Testing:

Materials:

  • This compound

  • Sealed, inert glass vials

  • Ovens or climate chambers capable of maintaining temperatures at increments above ambient (e.g., 40°C, 50°C, 60°C).

  • Analytical instrumentation for purity assessment (e.g., GC-MS, HPLC).

Procedure:

  • Sample Preparation:

    • Place a known amount of this compound into several sealed, inert glass vials.

  • Exposure:

    • Place the vials in ovens set at predetermined elevated temperatures.

    • Withdraw samples at specified time points (e.g., 1, 3, 7, 14, and 30 days).

  • Analysis:

    • At each time point, analyze the samples for purity and the formation of degradation products using a validated analytical method (e.g., GC-MS or HPLC).

    • Compare the results to a control sample stored at the recommended storage temperature.

B. Photostability Testing:

Materials:

  • This compound

  • Photostability chamber with a controlled light source (e.g., xenon lamp) capable of providing a specified light exposure (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • UV-transparent and opaque sample containers.

  • Analytical instrumentation for purity assessment.

Procedure:

  • Sample Preparation:

    • Place this compound in both UV-transparent and opaque (control) containers.

  • Exposure:

    • Expose the samples in the photostability chamber for a defined duration.

  • Analysis:

    • After exposure, analyze both the exposed and control samples for purity and degradation products.

    • Significant degradation in the transparent container compared to the control indicates photosensitivity.

G Logical Relationships in Stability Assessment cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Thermal Stress Thermal Stress Purity Assay (e.g., HPLC, GC) Purity Assay (e.g., HPLC, GC) Thermal Stress->Purity Assay (e.g., HPLC, GC) Photolytic Stress Photolytic Stress Photolytic Stress->Purity Assay (e.g., HPLC, GC) Oxidative Stress Oxidative Stress Oxidative Stress->Purity Assay (e.g., HPLC, GC) Degradant Identification (e.g., MS) Degradant Identification (e.g., MS) Purity Assay (e.g., HPLC, GC)->Degradant Identification (e.g., MS) Degradation Rate Degradation Rate Purity Assay (e.g., HPLC, GC)->Degradation Rate Degradation Profile Degradation Profile Degradant Identification (e.g., MS)->Degradation Profile Stability Conclusion Stability Conclusion Degradation Rate->Stability Conclusion Degradation Profile->Stability Conclusion

Caption: Logical relationships in stability assessment.

This technical guide provides foundational data and methodologies for working with this compound. For specific applications, it is recommended to perform detailed experimental verification of solubility and stability under the conditions of intended use.

References

The Biological Versatility of 3-Methylpiperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-methylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its inherent structural features, including a chiral center and a basic nitrogen atom, allow for diverse chemical modifications, leading to derivatives with significant therapeutic potential across various disease areas. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, with a focus on their analgesic, anticancer, and antiviral properties. Detailed experimental protocols for their synthesis and biological evaluation are provided, alongside visualizations of key signaling pathways they modulate.

Analgesic Activity of 3-Methyl-4-(N-phenylamido)piperidines

A significant area of research for this compound derivatives has been in the development of potent and short-acting analgesics, particularly derivatives of fentanyl. Structure-activity relationship (SAR) studies have demonstrated that the introduction of a methyl group at the 3-position of the piperidine ring can significantly influence analgesic potency and duration of action.

Quantitative Analgesic Activity Data

The analgesic potency of a series of 3-methyl-4-(N-phenylamido)piperidine derivatives has been evaluated using the mouse hot-plate test, with results compared to morphine and fentanyl. The data is summarized in the table below.

CompoundDiastereomerED₅₀ (mg/kg, IV)Potency Ratio vs. MorphinePotency Ratio vs. FentanylDuration of Action (min at 2x ED₅₀)
40 cis---~2
42 cis-13,03629-
43 trans-27786~2
47 ----~2
57 ----~2
Fentanyl ---1~10
Morphine --1--

Data extracted from "Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics"[1]. Specific ED₅₀ values for all compounds were not provided in the source material.

Experimental Protocol: Mouse Hot-Plate Test for Analgesia

The hot-plate test is a standard method for assessing the central analgesic activity of compounds.[2][3][4][5][6]

Objective: To determine the latency of a nociceptive response to a thermal stimulus in mice following the administration of a test compound.

Apparatus:

  • Hot plate apparatus with a metal surface maintained at a constant temperature (typically 52-55°C).

  • Transparent cylindrical restrainer to confine the mouse to the hot plate surface.

  • Timer.

Procedure:

  • Acclimatization: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.

  • Baseline Latency: Place each mouse individually on the hot plate and start the timer. Observe for nocifensive behaviors such as paw licking, paw shaking, or jumping. Record the time (in seconds) until the first nocifensive response. This is the baseline latency. A cut-off time (e.g., 60 seconds) should be established to prevent tissue damage.

  • Compound Administration: Administer the this compound derivative or control substance (e.g., vehicle, morphine) intravenously (IV).

  • Post-treatment Latency: At predetermined time intervals after compound administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis: The analgesic effect is determined by a significant increase in the response latency compared to the baseline and vehicle-treated groups. The ED₅₀ (the dose that produces a maximal analgesic effect in 50% of the animals) can be calculated from the dose-response curve.

Opioid Receptor Signaling Pathway

The analgesic effects of these this compound derivatives are primarily mediated through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs).[7] Activation of the μ-opioid receptor (MOR) initiates a signaling cascade that leads to the inhibition of neuronal activity and a reduction in pain transmission.

Opioid_Signaling Opioid Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Analgesic This compound Analgesic MOR μ-Opioid Receptor (MOR) Analgesic->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates beta_arrestin β-Arrestin MOR->beta_arrestin Recruits AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Gα) Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits (Gβγ) K_channel GIRK Channel (K⁺ Channel) G_protein->K_channel Activates (Gβγ) cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Inhibits Neurotransmitter_release Neurotransmitter Release Ca_channel->Neurotransmitter_release Decreases Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Induces Analgesia Analgesia Neurotransmitter_release->Analgesia Leads to Hyperpolarization->Analgesia Leads to MAPK MAPK Pathway (e.g., p38) beta_arrestin->MAPK Activates Tolerance Tolerance & Side Effects MAPK->Tolerance Contributes to Cancer_Signaling Potential Anticancer Signaling Pathways Modulated by this compound Derivatives cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Anticancer_Agent This compound Anticancer Agent Anticancer_Agent->PI3K Inhibits Anticancer_Agent->Akt Inhibits Anticancer_Agent->mTOR Inhibits Anticancer_Agent->Raf Inhibits Anticancer_Agent->MEK Inhibits Antiviral_Workflow Workflow for Antiviral Drug Discovery Start Synthesis Synthesis of This compound Derivatives Start->Synthesis HTS High-Throughput Screening (HTS) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_ID->Synthesis Inactive Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active In_Vitro In Vitro Assays (EC₅₀, CC₅₀, SI) Lead_Opt->In_Vitro In_Vitro->Lead_Opt Refine MoA Mechanism of Action Studies In_Vitro->MoA In_Vivo In Vivo Animal Models MoA->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical End Preclinical->End Candidate

References

3-Methylpiperidine: A Comprehensive Technical Guide to Safety, Handling, and MSDS Information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 3-Methylpiperidine. The following sections detail the hazards, protective measures, emergency procedures, and physical and chemical properties of this compound, presented in a format tailored for laboratory and drug development professionals.

Chemical Identification and Physical Properties

This compound, also known as 3-Pipecoline, is a cyclic secondary amine with the chemical formula C₆H₁₃N.[1] It is a colorless to pale yellow liquid with a characteristic amine-like odor.[2][3] It is less dense than water and is fully miscible with water.[3][4][5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₆H₁₃N[2][3]
Molecular Weight99.17 g/mol [2][6][7]
CAS Number626-56-2[2][8]
EC Number210-953-6[4][9]
AppearanceColorless to pale yellow liquid[2][3]
OdorAmine-like[3]
Boiling Point123 - 126 °C[3][9]
Melting Point-24 °C[3]
Flash Point8 °C / 46.4 °F[3][8]
Density0.845 g/cm³ at 25 °C[4][9]
Vapor Density (Air=1)3.42[4]
Water SolubilityFully miscible[3][4]
Refractive Indexn20/D 1.447[9]

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical.[8] It is a highly flammable liquid and vapor.[4][9] It is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[4]

Table 2: GHS Classification for this compound

Hazard ClassCategoryHazard StatementSource(s)
Flammable Liquids2H225: Highly flammable liquid and vapor[4][9]
Acute Toxicity, Oral4H302: Harmful if swallowed[4]
Skin Corrosion/Irritation2H315: Causes skin irritation[4][9]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[4][9]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation[4][9]

Signal Word: Danger[4][9]

Hazard Pictograms:

  • GHS02: Flame [4]

  • GHS07: Exclamation Mark [4]

Safe Handling and Storage Protocols

Proper handling and storage of this compound are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Handling
  • Ventilation: Handle only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or butyl rubber are recommended), chemical-resistant clothing, and chemical safety goggles or a face shield. In case of inadequate ventilation, use a NIOSH/MSHA-approved respirator for organic vapors.[8]

  • Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[4]

  • Ignition Sources: Keep away from open flames, hot surfaces, and sparks.[8] Use non-sparking tools and take precautionary measures against static discharge by grounding and bonding containers and equipment during transfer.[8]

Storage
  • Conditions: Store in a cool, dry, and well-ventilated place.[4][8] Keep the container tightly closed.[4][8]

  • Incompatible Materials: Segregate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8][10]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible in the storage and handling areas.

G Safe Handling and Storage Protocol for this compound cluster_handling Handling Procedures cluster_storage Storage Requirements Ventilation Use in Well-Ventilated Area (Fume Hood) PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Hygiene Practice Good Hygiene (Wash Hands, No Food/Drink) Ignition Avoid Ignition Sources (Flames, Sparks, Static) StorageCond Store in Cool, Dry, Well-Ventilated Area Container Keep Container Tightly Closed Incompatibles Segregate from Incompatible Materials (Acids, Oxidizers) Emergency Ensure Access to Emergency Equipment (Eyewash, Shower) Handling Handling Storage Storage

Safe handling and storage workflow.

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of exposure or a spill.

First Aid Measures
  • Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] If the person is not breathing, give artificial respiration.[8] Seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water and soap.[4] If skin irritation occurs, get medical advice/attention.[4]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[8] Seek immediate medical attention.[8]

  • Ingestion: If swallowed, rinse the mouth with water.[4] Do NOT induce vomiting.[8] Call a poison center or doctor/physician if you feel unwell.[4]

G First Aid Decision Tree for this compound Exposure cluster_routes First Aid Decision Tree for this compound Exposure cluster_actions First Aid Decision Tree for this compound Exposure cluster_medical First Aid Decision Tree for this compound Exposure Exposure Exposure to this compound Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Fresh_Air Move to Fresh Air Keep at Rest Inhalation->Fresh_Air Rinse_Skin Remove Contaminated Clothing Rinse Skin with Water Skin_Contact->Rinse_Skin Rinse_Eyes Rinse Eyes with Water (15 min) Remove Contact Lenses Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse Mouth Do NOT Induce Vomiting Ingestion->Rinse_Mouth Medical_Attention Seek Immediate Medical Attention Fresh_Air->Medical_Attention Rinse_Skin->Medical_Attention If irritation persists Rinse_Eyes->Medical_Attention Rinse_Mouth->Medical_Attention

First aid procedures for exposure.
Fire-Fighting Measures

  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[4] Water spray can be used to cool containers.[8]

  • Unsuitable Extinguishing Media: A direct water jet may be ineffective and can spread the fire.[2]

  • Specific Hazards: Highly flammable liquid and vapor.[4] Vapors are heavier than air and may travel to a source of ignition and flash back.[5][10] Containers may explode when heated.[5][10] Combustion may produce toxic gases, including nitrogen oxides and carbon monoxide.[4][8]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[4][8]

Accidental Release Measures
  • Personal Precautions: Evacuate the area and eliminate all ignition sources.[5] Ensure adequate ventilation.[5] Wear appropriate personal protective equipment.[4]

  • Environmental Precautions: Prevent the substance from entering drains or watercourses.[4]

  • Cleanup Methods: For small spills, absorb with an inert, non-combustible material such as sand, earth, or vermiculite.[4][5] Collect the material into a labeled container for disposal.[4] For large spills, dike the area to contain the spill.[5]

G Spill Response Workflow for this compound Spill Spill Occurs Evacuate Evacuate Area Eliminate Ignition Sources Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Don Personal Protective Equipment (PPE) Ventilate->PPE Contain Contain Spill (Use inert absorbent material) PPE->Contain Collect Collect Absorbed Material into Labeled Container Contain->Collect Dispose Dispose of Waste According to Regulations Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate

Workflow for responding to a spill.

Toxicological and Ecological Information

Toxicological Information

The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[4] Acute effects include irritation to the skin, eyes, and respiratory system.[4] It is harmful if swallowed.[4] To date, the chronic health effects of this compound have not been fully investigated.[4]

Table 3: Ecotoxicity Data

TestSpeciesResultSource(s)
LC50 (96 hours)Fathead minnow259.71 mg/L (Predicted)[4]
Ecological Information

This compound is considered to be not toxic to the aquatic environment based on predicted data.[4] It is not readily biodegradable and has a low potential for bioaccumulation.[4] Due to its water solubility, it is likely to be mobile in the environment.[4][8]

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[4][8]

  • Conditions to Avoid: Keep away from heat, sparks, open flames, static discharge, and direct sunlight.[4][8]

  • Incompatible Materials: Strong oxidizing agents, acids, bases, acid anhydrides, and acid chlorides.[8][10]

  • Hazardous Decomposition Products: When heated to decomposition, it may emit toxic vapors of nitrogen oxides, carbon monoxide, and carbon dioxide.[4][8]

  • Hazardous Polymerization: Hazardous polymerization does not occur.[4][8]

Experimental Protocols

Detailed experimental methodologies for the toxicological data presented in safety data sheets are often not publicly available. The data is typically generated following standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) or the U.S. Environmental Protection Agency (EPA). For instance, acute oral toxicity (LD50) is often determined using a protocol similar to OECD Test Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method). Skin irritation studies generally follow guidelines like OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). Researchers requiring detailed experimental protocols should refer to these standardized guidelines.

Disposal and Transportation

Disposal

Dispose of unused product and contaminated packaging in accordance with local, regional, and national regulations.[2][4] Waste should be handled as hazardous.[2] It is recommended to use a licensed professional waste disposal service.

Transportation

This compound is regulated for transport.

Table 4: Transportation Information

RegulationUN NumberProper Shipping NameHazard ClassPacking GroupSource(s)
DOTUN2733AMINES, FLAMMABLE, CORROSIVE, N.O.S. (Piperidine, 3-methyl-)3 (Subsidiary Hazard 8)II[8]

This guide is intended to provide comprehensive safety and handling information for this compound for use by trained professionals. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

The Elusive Presence of 3-Methylpiperidine in Nature: A Technical Guide to Its Occurrence and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpiperidine, a heterocyclic amine, is a valuable building block in the synthesis of a diverse range of pharmaceutical and agrochemical compounds.[1][2] While its synthetic routes are well-established, its natural occurrence is more enigmatic. This technical guide provides a comprehensive overview of the current understanding of this compound in the natural world, including its known sources, and presents generalized protocols for its isolation. Due to the limited specific data on this compound, this guide also discusses the broader context of piperidine alkaloid signaling pathways to provide a framework for future research.

Natural Occurrence of this compound

This compound is not found in high abundance in nature. However, evidence suggests its presence in trace amounts as a volatile component in some plant essential oils and as a metabolic byproduct of certain microbial fermentation processes.[1] The piperidine structural motif is a common feature in a wide array of natural alkaloids, such as those found in black pepper (Piper nigrum) and the venom of the red imported fire ant (Solenopsis invicta).[3] While these sources are rich in other piperidine derivatives, the specific presence and concentration of this compound are not well-documented.

Quantitative Data

Currently, there is a notable lack of specific quantitative data on the concentration of this compound in natural sources. The available literature consistently refers to its presence in "trace amounts" without providing specific figures. This information gap highlights a potential area for future research, particularly in the analysis of essential oils and microbial fermentation broths where its presence has been suggested.

Table 1: Summary of Natural Occurrence Data for this compound

Natural Source CategorySpecific Organism(s)Reported ConcentrationCitation(s)
Plant Essential OilsNot specified in available literatureTrace amounts[1]
Microbial FermentationNot specified in available literatureTrace amounts[1]

Isolation of this compound from Natural Sources

Given the volatile and basic nature of this compound, its isolation from complex natural matrices like plant essential oils or microbial broths requires a multi-step approach. The following is a generalized experimental protocol for the isolation of volatile amines from plant material, which can be adapted for the targeted isolation of this compound.

General Experimental Protocol: Isolation of Volatile Amines from Plant Material

This protocol is a composite of established methods for the extraction of volatile alkaloids and amines from plant sources.[4][5][6]

1. Extraction of Essential Oil:

  • Objective: To isolate the volatile components, including this compound, from the plant matrix.

  • Method: Steam distillation is a common method for extracting essential oils.[6]

    • Fresh or dried plant material is placed in a distillation apparatus.

    • Steam is passed through the plant material, causing the volatile compounds to vaporize.

    • The steam and volatile compound mixture is then condensed.

    • The essential oil, containing the volatile amines, is separated from the aqueous phase.

2. Acid-Base Extraction for Amine Enrichment:

  • Objective: To selectively separate the basic amine compounds from the largely non-basic components of the essential oil.

  • Method:

    • Dissolve the essential oil in a non-polar organic solvent (e.g., diethyl ether, dichloromethane).

    • Extract the organic solution with an aqueous acid solution (e.g., 5% hydrochloric acid). The basic amines will be protonated and move into the aqueous phase.

    • Separate the aqueous layer.

    • Make the aqueous layer basic by adding a strong base (e.g., sodium hydroxide) to deprotonate the amine hydrochlorides, regenerating the free amines.

    • Extract the now basic aqueous solution with a non-polar organic solvent to recover the purified amines.

3. Chromatographic Purification:

  • Objective: To isolate this compound from other extracted amines.

  • Method: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds.[7][8][9]

    • The enriched amine fraction is injected into a GC-MS system.

    • The compounds are separated based on their boiling points and interactions with the chromatographic column.

    • The mass spectrometer provides mass-to-charge ratio data, allowing for the identification of this compound by comparing its mass spectrum to known standards.

    • For preparative isolation, preparative gas chromatography can be employed to collect the fraction corresponding to this compound.

4. Characterization:

  • Objective: To confirm the identity and purity of the isolated this compound.

  • Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

    • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

    • High-Resolution Mass Spectrometry (HRMS): Determines the precise molecular weight and elemental composition.

Potential Signaling Pathways and Neurological Effects

While specific signaling pathways for this compound have not been elucidated, the broader class of piperidine alkaloids is known to interact with the central nervous system.[10][11] For instance, some piperidine derivatives have been shown to act as antagonists at histamine H3 and sigma-1 receptors, suggesting potential applications in pain management.[12] Furthermore, derivatives of 3-phenylpiperidine have demonstrated activity as dopamine-autoreceptor agonists.[10] The neurological effects of piperidine itself have been studied, indicating its influence on emotional behavior and extrapyramidal functions.

Given that this compound is a key building block in the synthesis of analgesics and antipsychotics, it is plausible that it or its derivatives interact with various receptor systems in the brain.[1] Future research could explore the binding affinity of this compound to a range of neurological targets to uncover its potential pharmacological activities.

Visualizations

experimental_workflow Experimental Workflow for Isolation of this compound plant_material Plant Material steam_distillation Steam Distillation plant_material->steam_distillation essential_oil Essential Oil steam_distillation->essential_oil acid_base_extraction Acid-Base Extraction essential_oil->acid_base_extraction amine_fraction Enriched Amine Fraction acid_base_extraction->amine_fraction gc_ms GC-MS Analysis amine_fraction->gc_ms prep_gc Preparative GC amine_fraction->prep_gc identification Identification gc_ms->identification isolated_compound Isolated this compound prep_gc->isolated_compound characterization Characterization (NMR, IR, HRMS) isolated_compound->characterization final_product Pure this compound characterization->final_product

Caption: A generalized workflow for the isolation of this compound from plant sources.

logical_relationship Logical Relationship of Piperidine Alkaloids and Neurological Activity cluster_piperidines Piperidine Alkaloids cluster_receptors Neurological Targets piperidine Piperidine other_receptors Other CNS Receptors piperidine->other_receptors General Neurological Effects three_methylpiperidine This compound dopamine_receptors Dopamine Receptors three_methylpiperidine->dopamine_receptors Potential Interaction (Hypothesized) histamine_receptors Histamine H3 Receptors three_methylpiperidine->histamine_receptors Potential Interaction (Hypothesized) sigma_receptors Sigma-1 Receptors three_methylpiperidine->sigma_receptors Potential Interaction (Hypothesized) three_methylpiperidine->other_receptors Potential Interaction (Hypothesized) piperine Piperine other_derivatives Other Derivatives other_derivatives->dopamine_receptors Agonist Activity other_derivatives->histamine_receptors Antagonist Activity other_derivatives->sigma_receptors Antagonist Activity

Caption: Hypothesized neurological interactions of this compound based on related compounds.

Conclusion

The natural occurrence of this compound remains an area that requires more in-depth investigation. While it is known to exist in trace amounts in certain natural products, specific sources and concentrations are yet to be determined. The isolation of this compound from natural matrices is feasible using a combination of standard extraction and chromatographic techniques. Understanding the potential signaling pathways of this compound, likely through the study of its interaction with various neurological receptors, could open new avenues for its application in drug discovery and development. This guide serves as a foundational resource to stimulate and direct future research into the natural sourcing and pharmacological potential of this important molecule.

References

Unveiling 3-Methylpiperidine: A Journey Through its Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide released today offers an in-depth exploration of the discovery and historical context of 3-Methylpiperidine (also known as β-pipecoline), a heterocyclic organic compound that has become a vital building block in modern drug development. This guide, tailored for researchers, scientists, and pharmaceutical professionals, meticulously details the compound's initial synthesis, the evolution of its production, and the scientific landscape in which it emerged.

First synthesized in the late 19th century, this compound's journey from a laboratory curiosity to a key industrial intermediate is a testament to the advancements in organic chemistry. This guide sheds light on the pioneering work of chemists in the field of alkaloid chemistry and the development of reduction methodologies that made the synthesis of such piperidine derivatives possible.

From Picoline to Piperidine: The Genesis of this compound

The earliest documented synthesis of this compound is attributed to the esteemed German chemist Albert Ladenburg. In his 1888 publication in the Berichte der deutschen chemischen Gesellschaft, Ladenburg detailed the reduction of 3-methylpyridine (β-picoline) using sodium in boiling ethanol. This method, a variation of the Birch reduction, represented a significant breakthrough in the synthesis of saturated heterocyclic compounds.

The historical context of this discovery is rooted in the broader scientific endeavor to understand the structure and synthesis of naturally occurring alkaloids, many of which feature the piperidine ring. The ability to synthesize substituted piperidines like this compound opened new avenues for creating novel compounds with potential physiological activity.

Early Synthetic Methodologies: A Comparative Overview

While Ladenburg's sodium/ethanol reduction was a landmark achievement, the mid-20th century saw the advent of catalytic hydrogenation, which offered a more efficient and scalable route to this compound. This method, involving the reaction of 3-picoline with hydrogen gas in the presence of a metal catalyst such as platinum or palladium, has become a cornerstone of industrial production.

Another significant early method for synthesizing this compound is the catalytic cyclization of 2-methyl-1,5-diaminopentane. This process, carried out at high temperatures over a solid catalyst, provides a direct route to the piperidine ring system.

The following table summarizes the key historical and early industrial synthesis methods for this compound, highlighting the evolution of reaction conditions and yields.

Method Precursor Reagents/Catalyst Typical Conditions Reported Yield Reference Period
Ladenburg Reduction3-Methylpyridine (β-Picoline)Sodium, EthanolBoiling EthanolNot explicitly quantified in early reportsLate 19th Century
Catalytic Hydrogenation3-Methylpyridine (β-Picoline)Platinum (e.g., PtO₂) or PalladiumHydrogen gas, elevated pressureHighMid-20th Century
Catalytic Cyclization2-Methyl-1,5-diaminopentaneSolid acid catalystHigh temperature (e.g., 300-400 °C)HighMid-20th Century

Experimental Protocols from the Archives

This guide provides detailed experimental protocols for these foundational synthetic methods, compiled from historical and early industrial literature. These protocols offer valuable insights into the practical aspects of 19th and 20th-century organic synthesis.

Ladenburg's Reduction of 3-Picoline (Conceptual Reconstruction)

Based on Ladenburg's 1888 work, the procedure would have involved the gradual addition of metallic sodium to a solution of 3-picoline in absolute ethanol, maintained at reflux. The reaction's progress was monitored by the consumption of sodium. Upon completion, water was cautiously added to quench any unreacted sodium, followed by distillation to isolate the this compound. Purification was likely achieved through fractional distillation.

Early Catalytic Hydrogenation of 3-Picoline

A typical early protocol for the catalytic hydrogenation would involve charging a high-pressure autoclave with 3-picoline, a suitable solvent like ethanol, and a catalytic amount of platinum oxide (Adams' catalyst). The vessel would then be pressurized with hydrogen gas and heated. After the theoretical amount of hydrogen was consumed, the catalyst would be removed by filtration, and the this compound isolated and purified by distillation.

Logical Progression of Synthesis Development

The evolution of this compound synthesis can be visualized as a logical progression driven by the pursuit of efficiency, safety, and scalability.

Synthesis_Progression Ladenburg Ladenburg Reduction (Sodium/Ethanol) Catalytic_Hydrogenation Catalytic Hydrogenation (e.g., PtO2, Pd) Ladenburg->Catalytic_Hydrogenation Improved Efficiency & Safety Modern_Methods Modern Industrial Synthesis Catalytic_Hydrogenation->Modern_Methods Scalability & Catalyst Development Catalytic_Cyclization Catalytic Cyclization (Diaminopentane) Catalytic_Cyclization->Modern_Methods Alternative Feedstocks

Evolution of this compound Synthesis Methods

Physical Properties: A Historical Snapshot

Early characterization of this compound relied on fundamental physical constants. The data presented below is a compilation from early 20th-century sources, providing a baseline for the compound's physical properties.

Property Value
Boiling Point 125-126 °C
Density (at 25 °C) 0.845 g/mL
Refractive Index (n20/D) 1.447

This in-depth guide serves as a critical resource for understanding the origins and development of a molecule that continues to play a significant role in the advancement of medicinal chemistry. By examining its historical context, researchers and drug development professionals can gain a deeper appreciation for the foundations upon which modern synthetic strategies are built.

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (R)-3-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (R)-3-methylpiperidine, a valuable chiral building block in medicinal chemistry. The methodologies presented herein focus on modern, efficient, and highly stereoselective approaches to obtaining the desired (R)-enantiomer in high purity.

Introduction

The 3-methylpiperidine scaffold is a key structural motif present in numerous biologically active compounds and pharmaceutical agents. The stereochemistry at the C3 position is often critical for the desired pharmacological activity, making the development of robust and efficient methods for the synthesis of enantiomerically pure (R)-3-methylpiperidine a significant area of research. This document outlines two distinct and effective strategies for achieving this: Asymmetric Hydrogenation of a Pyridinium Salt and a Chiral Auxiliary-Mediated approach. A third promising method, Chemo-enzymatic Dearomatization, is also discussed.

I. Asymmetric Hydrogenation of an N-Protected 3-Methylpyridinium Salt

This approach involves the direct asymmetric hydrogenation of a prochiral N-benzyl-3-methylpyridinium salt using a chiral rhodium catalyst. The resulting N-benzyl-(R)-3-methylpiperidine can then be deprotected to yield the final product. This method is highly efficient and provides good enantioselectivity.

Data Presentation
EntrySubstrateCatalyst (mol%)ProductYield (%)ee (%)
1N-benzyl-3-methylpyridinium bromide[Rh(cod)₂]OTf (2) / (R,R)-f-spiroPhos (2.2)(R)-N-benzyl-3-methylpiperidine8588
2(R)-N-benzyl-3-methylpiperidinePd/C, H₂(R)-3-methylpiperidine>95>99
Experimental Protocol: Asymmetric Hydrogenation of N-benzyl-3-methylpyridinium bromide

Materials:

  • N-benzyl-3-methylpyridinium bromide

  • [Rh(cod)₂]OTf (Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate)

  • (R,R)-f-spiroPhos (chiral ligand)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous 2,2,2-Trifluoroethanol (TFE)

  • Dodecane (internal standard)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, add [Rh(cod)₂]OTf (0.23 mg, 2 mol%) and (R,R)-f-spiroPhos (0.30 mg, 2.2 mol%) to a vial. Add 0.5 mL of anhydrous THF and stir the mixture at 40°C for 1 hour.

  • Reaction Setup: In a separate vial, add N-benzyl-3-methylpyridinium bromide (0.025 mmol), triethylamine (17.4 µL, 0.125 mmol), and dodecane (10 mg) as an internal standard. Add 0.5 mL of anhydrous THF and 0.5 mL of anhydrous TFE.

  • Hydrogenation: Transfer the prepared catalyst solution to the vial containing the substrate. Cap the vial and place it in a high-pressure hydrogenation reactor.

  • Reaction Execution: Purge the reactor five times with nitrogen, followed by five purges with hydrogen. Pressurize the reactor to 50 bar with hydrogen and stir the reaction mixture at 50°C for 16 hours.

  • Work-up and Analysis: After cooling and carefully releasing the pressure, the yield and enantiomeric excess of (R)-N-benzyl-3-methylpiperidine are determined by GC analysis. The product is purified by column chromatography.

  • Deprotection: The purified (R)-N-benzyl-3-methylpiperidine is dissolved in methanol, and 10% Pd/C is added. The mixture is hydrogenated under a hydrogen atmosphere until the reaction is complete (monitored by TLC or GC). The catalyst is removed by filtration, and the solvent is evaporated to yield (R)-3-methylpiperidine.

Logical Workflow Diagram

G cluster_prep Preparation cluster_reaction Asymmetric Hydrogenation cluster_product Product Formation S1 N-benzyl-3-methylpyridinium bromide R1 Reaction Vessel (THF/TFE, Et3N, 50°C, 50 bar H2) S1->R1 C1 [Rh(cod)2]OTf + (R,R)-f-spiroPhos C1->R1 P1 (R)-N-benzyl-3-methylpiperidine R1->P1 Yield: 85% ee: 88% P2 (R)-3-methylpiperidine P1->P2 Pd/C, H2 (Deprotection)

Caption: Workflow for the Asymmetric Hydrogenation of N-benzyl-3-methylpyridinium bromide.

II. Chiral Auxiliary-Mediated Synthesis

This method utilizes a chiral auxiliary, (1R)-2-hydroxy-1-phenylethylamine (derived from D-phenylglycinol), to direct the stereoselective methylation of a piperidin-2-one precursor. Subsequent reduction of the lactam affords the desired (R)-3-methylpiperidine. This strategy provides excellent stereocontrol.

Data Presentation
EntryStarting MaterialKey IntermediateFinal ProductOverall Yield (%)de (%)
1δ-valerolactone and D-phenylglycinol(3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one(S)-3-methylpiperidine~82 (methylation)>99
2(3S)-1-[(1R)...]-3-methylpiperidin-2-one(3S)-3-methylpiperidineNot reported>95

Note: The original literature reports the synthesis of the (S)-enantiomer. To obtain the (R)-enantiomer, one would start with L-phenylglycinol.

Experimental Protocol: Synthesis of (3R)-3-Methylpiperidine via Chiral Auxiliary

Part A: Synthesis of (3R)-1-[(1S)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one

Materials:

  • 1-[(1S)-2-hydroxy-1-phenylethyl]-piperidin-2-one

  • sec-Butyllithium (s-BuLi)

  • Methyl iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Enolate Formation: Dissolve 1-[(1S)-2-hydroxy-1-phenylethyl]-piperidin-2-one in anhydrous THF and cool the solution to -78°C under a nitrogen atmosphere.

  • Slowly add 2.5 equivalents of s-BuLi solution, maintaining the temperature at -78°C. Stir the mixture for 1 hour at this temperature.

  • Alkylation: Add 3.0 equivalents of methyl iodide to the reaction mixture at -78°C. Stir for an additional 30 minutes at this temperature.

  • Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain (3R)-1-[(1S)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one.

Part B: Reduction of the Chiral Lactam

Materials:

  • (3R)-1-[(1S)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether

Procedure:

  • Reduction: In a flame-dried flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF. Cool the suspension to 0°C.

  • Slowly add a solution of (3R)-1-[(1S)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction to 0°C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser work-up).

  • Filter the resulting precipitate and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure to obtain the crude N-protected (R)-3-methylpiperidine.

  • Auxiliary Cleavage: The chiral auxiliary can be removed by hydrogenolysis (e.g., using Pd(OH)₂/C, Pearlman's catalyst, under a hydrogen atmosphere) to yield (R)-3-methylpiperidine.

Synthetic Pathway Diagram

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product S1 δ-valerolactone I1 1-[(1S)-2-hydroxy-1-phenylethyl]-piperidin-2-one S1->I1 S2 L-phenylglycinol S2->I1 I2 (3R)-1-[(1S)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one I1->I2 1. s-BuLi 2. MeI P1 (R)-3-methylpiperidine I2->P1 1. LiAlH4 2. Hydrogenolysis

Caption: Chiral auxiliary-mediated synthesis of (R)-3-methylpiperidine.

III. Chemo-enzymatic Dearomatization

A highly promising and green approach for the synthesis of chiral piperidines is the chemo-enzymatic dearomatization of activated pyridines. This method utilizes a cascade of an amine oxidase and an ene-imine reductase (EneIRED) to convert an N-substituted tetrahydropyridine into a stereo-defined piperidine. By selecting the appropriate EneIRED, either the (R) or (S) enantiomer can be obtained with high enantiomeric excess. For instance, the synthesis of (S)-N-Boc-3-methylpiperidine has been reported with high conversion and enantiomeric excess using a specific EneIRED. It is anticipated that by employing a stereocomplementary EneIRED, the (R)-enantiomer can be accessed.

Conceptual Workflow Diagram

G cluster_start Starting Material cluster_cascade Enzymatic Cascade cluster_product Product S1 N-Boc-3-methyl-1,2,3,4-tetrahydropyridine E1 Amine Oxidase S1->E1 E2 Ene-Imine Reductase (EneIRED) E1->E2 Dihydropyridine Intermediate P1 (R)-N-Boc-3-methylpiperidine E2->P1 Stereoselective Reduction

Caption: Conceptual workflow for the chemo-enzymatic synthesis of (R)-N-Boc-3-methylpiperidine.

Application Notes and Protocols: 3-Methylpiperidine in the Synthesis of Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpiperidine is a key structural motif in a significant class of potent synthetic analgesics. Its incorporation into molecules, particularly those targeting the opioid system, has led to the development of compounds with remarkable potency and, in some cases, desirable pharmacokinetic profiles such as short duration of action. This document provides an overview of the application of this compound in the synthesis of analgesics, focusing on fentanyl and meperidine analogues. It includes summarized data, detailed experimental protocols, and visualizations of key concepts to aid in the research and development of novel pain therapeutics.

The piperidine ring is a fundamental component of morphine, the archetypal opioid analgesic, and is crucial for its analgesic activity.[1] The addition of a methyl group at the 3-position of the piperidine ring has been shown to have a significant impact on the pharmacological properties of these molecules, often enhancing analgesic potency.[2]

Data Presentation

Table 1: Analgesic Potency of this compound Derivatives
CompoundAnalgesic TestPotency Ratio (vs. Morphine)Potency Ratio (vs. Fentanyl)Duration of ActionReference
cis-42Mouse Hot-Plate13,03629-[3]
43Mouse Hot-Plate2,7786~2 min[3]
40 (Brifentanil)Mouse Hot-Plate--~2 min[3]
47Mouse Hot-Plate--~2 min[3]
57Mouse Hot-Plate--~2 min[3]
cis-(+)-N-[3-Methyl-l-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide (23)Rat Tail Withdrawal6,684-Shorter than Morphine[2]
Table 2: Receptor and Transporter Binding Affinities of Meperidine Analogues
CompoundDAT Ki (μM)SERT Ki (μM)NET Ki (μM)μ-Opioid Ki (μM)Reference
Meperidine-0.041--[4]
7e (3,4-dichlorophenyl derivative)0.125---[5]
7f (2-naphthyl derivative)-0.0072--[5]

Experimental Protocols

Protocol 1: Synthesis of cis-(+)-N-[3-Methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide (A Fentanyl Analogue)

This protocol is based on the synthesis described by Van Bever et al.[2]

Step 1: Synthesis of methyl 3-methyl-4-(phenylamino)-1-piperidinecarboxylate (5)

  • A Schiff base is formed from methyl 3-methyl-4-oxopiperidinecarboxylate and aniline.

  • The resulting Schiff base is reduced with sodium borohydride (NaBH4).

  • This reaction yields a mixture of cis and trans isomers of methyl 3-methyl-4-(phenylamino)-1-piperidinecarboxylate (5).[2]

Step 2: Propionylation to form methyl 3-methyl-4-[N-(1-propionoxy)-N-phenylamino]-1-piperidinecarboxylate (6)

  • The mixture of isomers (5) is reacted with propionic anhydride in refluxing toluene.

  • This step yields the propionylated product (6).[2]

Step 3: Separation of Diastereoisomers

  • The cis (6a) and trans (6b) diastereoisomers are separated by fractional crystallization from a mixture of isopropyl ether and isopropyl alcohol.[2]

Step 4: Removal of the N-carbomethoxy group

Note: The original paper states that selective removal of this group under acidic or basic conditions was unsuccessful.[6] Alternative deprotection strategies not detailed in the source would be required.

Step 5: N-Alkylation with Phenethyl Bromide

  • The deprotected cis-3-methyl-4-(N-phenylpropionamido)piperidine is reacted with phenethyl bromide to yield the final product.

Protocol 2: In Vivo Analgesic Assay - Rat Tail Withdrawal Test

This protocol is a standard method for assessing the analgesic efficacy of novel compounds.[2]

1. Animals: Male Wistar rats (or other suitable strain) weighing 180-220g are used.

2. Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one week before testing.

3. Drug Administration:

  • The test compound is dissolved in a suitable vehicle (e.g., saline, DMSO).
  • The compound is administered intravenously (i.v.) via a tail vein.
  • A control group receives the vehicle only.

4. Tail Withdrawal Test:

  • The distal part of the rat's tail is immersed in a water bath maintained at a constant temperature (e.g., 55°C).
  • The latency time for the rat to withdraw its tail from the hot water is recorded.
  • A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
  • Measurements are taken at various time points after drug administration (e.g., 5, 15, 30, 60 minutes) to determine the onset and duration of action.

5. Data Analysis:

  • The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
  • The ED50 value (the dose required to produce a 50% analgesic effect) is calculated using appropriate statistical methods, such as the Litchfield and Wilcoxon method.[6]

Visualizations

Signaling Pathway of Opioid Analgesics

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron AP Action Potential Ca_channel Voltage-gated Ca2+ Channel AP->Ca_channel opens Vesicle Vesicle with Neurotransmitters (e.g., Substance P, Glutamate) Ca_channel->Vesicle triggers fusion Signal Pain Signal Propagation Vesicle->Signal excites K_channel K+ Channel K_channel->Signal hyperpolarizes, inhibits Effector Effector (e.g., Adenylyl Cyclase) Opioid_Analgesic This compound-based Opioid Analgesic Mu_Receptor_pre μ-Opioid Receptor Opioid_Analgesic->Mu_Receptor_pre binds Mu_Receptor_post μ-Opioid Receptor Opioid_Analgesic->Mu_Receptor_post binds Mu_Receptor_pre->Ca_channel inhibits Mu_Receptor_post->K_channel opens Mu_Receptor_post->Effector inhibits

Caption: Opioid Receptor Signaling Pathway

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Evaluation Start This compound Derivative React1 Reaction 1 (e.g., N-Alkylation) Start->React1 Purify1 Purification 1 (e.g., Chromatography) React1->Purify1 React2 Reaction 2 (e.g., Acylation) Purify1->React2 Purify2 Purification 2 (e.g., Crystallization) React2->Purify2 Final Final Analgesic Compound Purify2->Final InVitro In Vitro Assays (Receptor Binding) Final->InVitro InVivo In Vivo Assays (e.g., Tail Flick Test) Final->InVivo Data Data Analysis (ED50, Ki) InVitro->Data InVivo->Data SAR Structure-Activity Relationship Analysis Data->SAR

Caption: Synthesis and Evaluation Workflow

Logical Relationship: Structure-Activity Relationship (SAR)

G cluster_modifications Structural Modifications cluster_properties Pharmacological Properties Core This compound Core N_Sub N-Substituent on Piperidine Core->N_Sub C4_Sub C4-Substituent on Piperidine Core->C4_Sub Stereo Stereochemistry of 3-Methyl Group (cis/trans) Core->Stereo Potency Analgesic Potency N_Sub->Potency influences Duration Duration of Action N_Sub->Duration influences C4_Sub->Potency influences Selectivity Receptor Selectivity C4_Sub->Selectivity influences Stereo->Potency influences

Caption: Structure-Activity Relationship Logic

References

Application of 3-Methylpiperidine in Antipsychotic Drug Synthesis: A Review and Representative Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction: A comprehensive review of scientific literature and patent databases indicates that 3-Methylpiperidine is not a direct or common starting material in the synthesis of currently marketed and widely recognized antipsychotic medications. The piperidine moiety present in many prominent atypical antipsychotics, such as risperidone and paliperidone, is typically a 4-substituted piperidine derivative. Research into novel antipsychotic agents is extensive, and while a broad range of piperidine derivatives are explored for their therapeutic potential, specific synthetic routes originating from this compound for compounds with confirmed antipsychotic efficacy are not well-documented in readily available literature.[1][2][3][4] One study on potential antipsychotics with structural similarities to aripiprazole investigated derivatives of 3-methyl-2,7-diphenyl-1,4-diazepan-5-one. While this highlights the exploration of "3-methyl" substituted heterocyclic structures in this therapeutic area, it pertains to a diazepanone, not a piperidine.

Given the absence of direct applications for this compound in the synthesis of established antipsychotic drugs, this document will provide detailed application notes and protocols for the synthesis of a representative piperidine-containing antipsychotic, Risperidone. This will serve as an illustrative example of the synthetic strategies employed for this important class of pharmaceuticals, showcasing the role of a substituted piperidine core.

Data Presentation: Synthesis of Risperidone

The following table summarizes the key quantitative data for the synthesis of Risperidone via the alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[5]

ParameterValueReference
Starting Material 1 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl[5]
Molar Mass (SM 1)256.7 g/mol N/A
Starting Material 2 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one[5]
Molar Mass (SM 2)242.7 g/mol N/A
Product Risperidone[5]
Molar Mass (Product)410.5 g/mol N/A
Reaction Time40 minutes[5]
Reaction Temperature110-120 °C[5]
Yield93.2%[5]
Purity (post-purification)>99.5% (by HPLC)[5]

Experimental Protocols: Synthesis of Risperidone

This protocol details the synthesis of Risperidone from its key intermediates.

Materials:

  • 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride

  • 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

  • Sodium carbonate

  • Deionized water

  • Dimethylformamide (DMF) for purification

  • Isopropanol for purification

  • 50 ml reaction flask

  • Heating bath

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 50-ml reaction flask, combine 2.56 g of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride and 2.95 g of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[5]

  • Addition of Base: Prepare a solution or suspension by dissolving or suspending 8.5 g of sodium carbonate in 25 ml of water. Add this to the reaction flask.[5]

  • Reaction: Place the flask in a heating bath and heat the mixture to 110-120°C with continuous stirring for 40 minutes.[5]

  • Cooling and Precipitation: After 40 minutes, cool the reaction mixture to room temperature while continuing to stir. A precipitate will form.[5]

  • Isolation: Filter the solid precipitate and wash it with pure water.[5]

  • Drying: Dry the solid product to yield crude Risperidone. The expected yield is approximately 3.82 g (93.2%).[5]

  • Purification: The crude product can be further purified by recrystallization from a mixture of DMF and isopropanol to achieve a purity of over 99.5% as determined by HPLC.[5]

Visualizations

Synthetic_Workflow_of_Risperidone cluster_reactants Starting Materials cluster_conditions Reaction Conditions SM1 6-fluoro-3-(4-piperidinyl)- 1,2-benzisoxazole HCl Reaction Alkylation Reaction SM1->Reaction SM2 3-(2-chloroethyl)-2-methyl- 6,7,8,9-tetrahydro-4H-pyrido [1,2-a]pyrimidin-4-one SM2->Reaction Base Na2CO3 (aq) Base->Reaction Solvent_Temp 110-120 °C Solvent_Temp->Reaction Time 40 min Time->Reaction Product Risperidone (Crude) Reaction->Product Purification Purification (DMF/Isopropanol) Product->Purification Final_Product Pure Risperidone (>99.5%) Purification->Final_Product

Caption: Synthetic workflow for Risperidone.

Antipsychotic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Serotonin Serotonin (5-HT) HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->HT2A_Receptor Binds Dopaminergic Signaling\n(Reduced) Dopaminergic Signaling (Reduced) D2_Receptor->Dopaminergic Signaling\n(Reduced) Serotonergic Signaling\n(Modulated) Serotonergic Signaling (Modulated) HT2A_Receptor->Serotonergic Signaling\n(Modulated) Risperidone Atypical Antipsychotic (e.g., Risperidone) Risperidone->D2_Receptor Blocks Risperidone->HT2A_Receptor Blocks

Caption: Signaling pathway of atypical antipsychotics.

References

Application Notes: 3-Methylpiperidine as a Versatile Precursor for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpiperidine, a readily available cyclic amine, serves as a valuable and versatile building block in the synthesis of a diverse range of agrochemicals. Its inherent structural features, including the piperidine ring and the methyl group, can be strategically incorporated into molecules to modulate their physicochemical properties, enhance biological activity, and improve metabolic stability.[1][2] The piperidine scaffold is a privileged structure in medicinal and agrochemical research, known to enhance a molecule's ability to bind to target receptors and cross biological membranes.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound as a precursor for the development of novel fungicides, herbicides, and plant growth regulators.

Fungicide Development: Synthesis of Novel Triazole Antifungals

The triazole class of fungicides is widely used in agriculture to control a broad spectrum of fungal pathogens. Their primary mode of action involves the inhibition of the cytochrome P450 14α-demethylase (CYP51) enzyme, which is crucial for ergosterol biosynthesis in fungi.[3][4] By incorporating the this compound moiety into a triazole scaffold, novel fungicides with potentially enhanced efficacy and a modified spectrum of activity can be developed.[5][6]

Experimental Protocol: Synthesis of a this compound-Containing Triazole Fungicide

This protocol describes a multi-step synthesis of a hypothetical, yet representative, triazole fungicide derived from this compound.

Step 1: N-Alkylation of this compound

This initial step functionalizes the nitrogen atom of the this compound ring, preparing it for subsequent coupling with the triazole core.

  • Materials:

    • This compound

    • 1-Bromo-2-chloroethane

    • Potassium carbonate (K₂CO₃)

    • Anhydrous acetonitrile (ACN)

  • Procedure:

    • To a magnetically stirred solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

    • Slowly add 1-bromo-2-chloroethane (1.1 eq) to the suspension at room temperature under a nitrogen atmosphere.

    • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, filter the solid potassium salts and wash the filter cake with acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude N-(2-chloroethyl)-3-methylpiperidine.

    • Purify the product by column chromatography on silica gel.

Step 2: Synthesis of the Triazole-Thiol Intermediate

This step prepares the heterocyclic core of the fungicide.

  • Materials:

    • Hydrazine hydrate

    • Carbon disulfide (CS₂)

    • Potassium hydroxide (KOH)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve potassium hydroxide (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.0 eq) to the solution.

    • Cool the mixture in an ice bath and slowly add carbon disulfide (1.1 eq) dropwise.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Collect the precipitated potassium dithiocarbazinate by filtration.

    • Reflux the salt in water to induce cyclization, followed by acidification to yield 4H-1,2,4-triazole-3-thiol.

Step 3: Coupling of N-(2-chloroethyl)-3-methylpiperidine with 4H-1,2,4-triazole-3-thiol

This final step connects the this compound moiety to the triazole ring to form the target fungicide.

  • Materials:

    • N-(2-chloroethyl)-3-methylpiperidine (from Step 1)

    • 4H-1,2,4-triazole-3-thiol (from Step 2)

    • Sodium hydride (NaH)

    • Anhydrous N,N-dimethylformamide (DMF)

  • Procedure:

    • To a suspension of sodium hydride (1.1 eq) in anhydrous DMF, add a solution of 4H-1,2,4-triazole-3-thiol (1.0 eq) in DMF dropwise at 0 °C.

    • Stir the mixture for 30 minutes at room temperature.

    • Add a solution of N-(2-chloroethyl)-3-methylpiperidine (1.0 eq) in DMF.

    • Heat the reaction mixture to 60-70 °C and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and quench with water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by column chromatography.

Quantitative Data: Fungicidal Activity

The following table presents hypothetical efficacy data for the synthesized this compound-containing triazole fungicide against various plant pathogens, with comparisons to a commercial standard.

CompoundTarget FungusEC₅₀ (µg/mL)
This compound-Triazole Candida albicans0.0625
Cryptococcus neoformans0.125
Aspergillus fumigatus4.0
Fluconazole (Standard) Candida albicans0.5
Cryptococcus neoformans2.0
Aspergillus fumigatus>64.0

Note: The data is representative and based on similar structures reported in the literature.[7]

Signaling Pathway Diagram

Fungicide_Mode_of_Action cluster_fungus Fungal Cell Lanosterol Lanosterol CYP51 14α-demethylase (CYP51) Lanosterol->CYP51 Conversion Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Fungicide This compound Triazole Fungicide Fungicide->CYP51 Inhibition Herbicide_Action_Logic cluster_synthesis Synthesis Pathway cluster_action Mode of Action Start This compound Intermediate Piperidinyl-Thiazole Start->Intermediate Thiazole Functionalized Thiazole Thiazole->Intermediate Herbicide This compound Carboxamide Herbicide Intermediate->Herbicide Isocyanate Aryl Isocyanate Isocyanate->Herbicide D1_Protease D1 Protease Herbicide->D1_Protease Inhibition PSII Photosystem II Function D1_Protease->PSII Enables Weed_Growth Weed Growth PSII->Weed_Growth Supports PGR_Synthesis_Workflow cluster_synthesis Synthesis Workflow cluster_testing Bioactivity Testing Start This compound Acylation N-Acylation with Chloroacetyl Chloride Start->Acylation Intermediate 1-(chloroacetyl)-3-methylpiperidine Acylation->Intermediate Substitution Nucleophilic Substitution with 2,4-Dichlorophenol Intermediate->Substitution PGR Final Plant Growth Regulator Substitution->PGR Seed_Germination Seed Germination Assay PGR->Seed_Germination Seedling_Growth Seedling Growth Assay PGR->Seedling_Growth Data_Analysis Data Analysis Seed_Germination->Data_Analysis Seedling_Growth->Data_Analysis

References

Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of 3-methylpyridine to 3-methylpiperidine is a pivotal chemical transformation in the synthesis of numerous active pharmaceutical ingredients (APIs) and valuable agrochemicals. This compound, a chiral piperidine derivative, serves as a crucial building block in the development of analgesics, neuroleptics, and antidepressants. The piperidine moiety is a prevalent structural motif in many FDA-approved drugs due to its ability to confer favorable pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 3-methylpyridine, focusing on various catalytic systems to guide researchers in optimizing this essential synthesis.

Applications of this compound

This compound is a key intermediate in the production of a wide range of chemical compounds:

  • Pharmaceuticals: It is a fundamental component in the synthesis of various drugs, including analgesics and compounds targeting the central nervous system.

  • Agrochemicals: It is utilized in the manufacturing of pesticides and herbicides.

  • Specialty Chemicals: Its unique chemical properties make it a versatile reagent in broader organic synthesis.

Catalytic Systems for Hydrogenation of 3-Methylpyridine

The selection of an appropriate catalyst is critical for achieving high yield and selectivity in the hydrogenation of 3-methylpyridine. Several noble metal catalysts, including Platinum, Rhodium, Palladium, and Ruthenium, have demonstrated efficacy in this transformation. The choice of catalyst, support, solvent, and reaction conditions can significantly influence the reaction outcome.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the quantitative data for the catalytic hydrogenation of 3-methylpyridine to this compound using different catalytic systems.

CatalystSubstrateProductSolventTemperature (°C)Pressure (bar H₂)Time (h)Conversion (%)Yield (%)Selectivity (%)
PtO₂ (Adams' catalyst)3-MethylpyridineThis compoundGlacial Acetic AcidRoom Temperature704-6>95HighHigh
Rh₂O₃Substituted PyridinesSubstituted PiperidinesTrifluoroethanol (TFE)40516High>99 (for 3-methylpyridine)High
Pd/C3-Pyridinecarbonitrile3-(Aminomethyl)piperidineWater/Dichloromethane5064.5Complete9976
Ru-Pd/AcPyridine & MethylpyridinesPiperidine & MethylpiperidinesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHighNot Specified~100

Note: Data for Pd/C is for a related substrate, 3-pyridinecarbonitrile, which provides insight into the conditions for pyridine ring saturation. The Ru-Pd/Ac catalyst showed high reactivity for methylpyridines, with the reactivity order being 2-methylpyridine > pyridine > 4-methylpyridine > 3-methylpyridine, and selectivity for the corresponding piperidines was approximately 100%.

Experimental Protocols

The following are detailed methodologies for the catalytic hydrogenation of 3-methylpyridine.

Protocol 1: Hydrogenation using Platinum(IV) Oxide (PtO₂) Catalyst

This protocol is adapted from a reported methodology for the hydrogenation of substituted pyridines.[1]

Materials:

  • 3-Methylpyridine (1.0 g)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst), 5 mol%

  • Glacial Acetic Acid (5 mL)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Celite

  • High-pressure autoclave/hydrogenator

Procedure:

  • To a high-pressure reaction vessel, add 3-methylpyridine (1.0 g) and glacial acetic acid (5 mL).

  • Carefully add the PtO₂ catalyst (5 mol%) to the solution.

  • Seal the reaction vessel and purge with nitrogen gas several times to remove air.

  • Pressurize the vessel with hydrogen gas to 70 bar.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen gas from the vessel.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and filter through a pad of Celite to remove the catalyst.

  • Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel (60-120 mesh) using a suitable eluent system (e.g., 5% ethyl acetate in petroleum ether) to yield pure this compound.

Protocol 2: Hydrogenation using Rhodium(III) Oxide (Rh₂O₃) Catalyst

This protocol is based on a general method for the hydrogenation of functionalized pyridines under mild conditions.[2][3]

Materials:

  • 3-Methylpyridine (0.8 mmol)

  • Rhodium(III) oxide (Rh₂O₃), 0.5 mol%

  • 2,2,2-Trifluoroethanol (TFE), 1 mL

  • High-pressure autoclave/hydrogenator

Procedure:

  • In a reaction vial, combine 3-methylpyridine (0.8 mmol) and Rh₂O₃ (1 mg, 0.5 mol%).

  • Add trifluoroethanol (1 mL) to the vial.

  • Place the vial in a high-pressure autoclave.

  • Seal the autoclave and purge with nitrogen, followed by hydrogen gas purging (3 times).

  • Pressurize the autoclave with hydrogen gas to 5 bar.

  • Heat the reaction mixture to 40°C and stir for 16 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • The reaction mixture can be analyzed directly by NMR or GC-MS to determine conversion and yield. For isolation, the catalyst can be removed by filtration through a short pad of silica or celite, and the solvent can be evaporated under reduced pressure.

Visualizations

Reaction Pathway

The catalytic hydrogenation of a pyridine ring on a metal surface is a stepwise process. The pyridine molecule first adsorbs onto the catalyst surface. Then, hydrogen atoms, which are also adsorbed and dissociated on the metal surface, are sequentially added to the pyridine ring. This process involves the formation of partially hydrogenated intermediates such as dihydropyridine and tetrahydropyridine, before the final saturated piperidine ring is formed and desorbed from the catalyst surface.

ReactionPathway cluster_surface Catalyst Surface (M) Pyridine 3-Methylpyridine Adsorption AdsorbedPyridine Adsorbed 3-Methylpyridine Pyridine->AdsorbedPyridine + M Dihydropyridine Adsorbed Dihydropyridine Intermediate AdsorbedPyridine->Dihydropyridine + 2H Tetrahydropyridine Adsorbed Tetrahydropyridine Intermediate Dihydropyridine->Tetrahydropyridine + 2H AdsorbedPiperidine Adsorbed This compound Tetrahydropyridine->AdsorbedPiperidine + 2H Piperidine This compound Desorption AdsorbedPiperidine->Piperidine Hydrogen H₂ DissociatedH 2H (adsorbed) Hydrogen->DissociatedH + M FinalProduct This compound (Product) Piperidine->FinalProduct ExperimentalWorkflow Start Start ReactorPrep Reactor Preparation (Clean, Assemble, Leak Test) Start->ReactorPrep ReagentPrep Reagent & Catalyst Preparation ReactorPrep->ReagentPrep Charging Charging Reactor (Substrate, Solvent, Catalyst) ReagentPrep->Charging Purging Inert Gas Purging (e.g., N₂ or Ar) Charging->Purging H2Purging Hydrogen Purging Purging->H2Purging Pressurization Pressurization with H₂ H2Purging->Pressurization Reaction Reaction (Heating & Stirring) Pressurization->Reaction Monitoring Reaction Monitoring (Pressure drop, TLC/GC) Reaction->Monitoring Cooling Cooling to Room Temperature Reaction->Cooling Monitoring->Reaction Adjust Conditions if necessary Venting Venting H₂ Gas Cooling->Venting Workup Reaction Work-up (Filtration, Extraction) Venting->Workup Purification Product Purification (e.g., Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

References

Application Notes and Protocols for N-Alkylation Reactions of 3-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 3-methylpiperidine, a key synthetic transformation for the generation of diverse chemical entities with significant potential in drug discovery and development. The N-alkylated derivatives of this compound are prevalent scaffolds in medicinal chemistry, notably as modulators of opioid receptors.[1][2]

Introduction

N-alkylation of this compound involves the substitution of the hydrogen atom on the nitrogen of the piperidine ring with an alkyl group. This modification is a critical step in the synthesis of a wide array of pharmacologically active compounds. The introduction of various alkyl groups allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, as well as its pharmacological profile, including potency, selectivity, and duration of action. Two of the most common and versatile methods for the N-alkylation of this compound are direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

Applications in Drug Development

N-substituted this compound derivatives are of particular interest in the development of novel therapeutics, especially in the field of analgesia. Many compounds featuring this scaffold have been investigated as potent and selective modulators of opioid receptors.[1][2][3] The nature of the N-substituent plays a crucial role in determining the compound's activity as an agonist or antagonist at mu (µ), delta (δ), and kappa (κ) opioid receptors.[1][2] For instance, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been identified as pure opioid receptor antagonists, with the N-substituent influencing potency and selectivity.[1][2] The development of such compounds is vital for treating conditions like opioid-induced side effects and for the discovery of new analgesics with improved safety profiles.

Opioid Receptor Signaling Pathway Modulation

N-substituted this compound derivatives can act as antagonists at opioid receptors, thereby blocking the downstream signaling cascade initiated by endogenous or exogenous opioids. This can be beneficial in conditions where opioid receptor activity is excessive. The diagram below illustrates the general mechanism of opioid receptor signaling and its inhibition by an N-alkyl-3-methylpiperidine antagonist.

Opioid Receptor Signaling Pathway Opioid Receptor Signaling Pathway Modulation cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Opioid_Receptor μ-Opioid Receptor (GPCR) G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Opioid_Agonist Opioid Agonist (e.g., Morphine) Opioid_Agonist->Opioid_Receptor Binds and Activates Antagonist N-Alkyl-3-Methylpiperidine Antagonist Antagonist->Opioid_Receptor Binds and Blocks Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces production of Cellular_Response Decreased Neuronal Excitability (Analgesia) cAMP->Cellular_Response Leads to

Opioid receptor signaling modulation.

Method 1: Direct N-Alkylation with Alkyl Halides

This method involves the direct reaction of this compound with an alkyl halide (e.g., benzyl bromide) in the presence of a base. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the nitrogen atom of the piperidine attacks the electrophilic carbon of the alkyl halide.

Experimental Workflow: Direct N-Alkylation

Direct N-Alkylation Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add this compound, base (e.g., K2CO3), and solvent (e.g., ACN) to flask B 2. Add alkyl halide (e.g., benzyl bromide) A->B C 3. Stir at room temperature or heat (e.g., 80°C) overnight B->C D 4. Filter solid base C->D E 5. Concentrate filtrate D->E F 6. Partition between organic solvent and aq. NaHCO3 E->F G 7. Dry and concentrate organic layer F->G H 8. Purify by chromatography (if necessary) G->H

Workflow for direct N-alkylation.
Detailed Protocol: N-Benzylation of this compound

Materials:

  • This compound

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (ACN)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar

  • Condenser

Procedure: [3]

  • To a round-bottom flask, add this compound (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile to make an approximately 0.1 M solution of the amine.

  • Add benzyl bromide (1.1 eq.) to the stirring suspension.

  • Heat the reaction mixture to 80°C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer in vacuo to yield the crude N-benzyl-3-methylpiperidine.

  • If necessary, purify the product by column chromatography on silica gel.

Method 2: Reductive Amination with Carbonyl Compounds

Reductive amination is a highly versatile one-pot method for N-alkylation. It involves the reaction of this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to the corresponding N-alkylated product.

Experimental Workflow: Reductive Amination

Reductive Amination Workflow cluster_prep Iminium Ion Formation cluster_reaction Reduction cluster_workup Workup & Purification A 1. Add this compound, carbonyl compound, and solvent (e.g., DCE) to flask B 2. Stir for 30-60 min at room temperature A->B C 3. Add NaBH(OAc)3 portion-wise B->C D 4. Stir for 2-12 hours at room temperature C->D E 5. Quench with saturated aq. NaHCO3 D->E F 6. Extract with organic solvent (e.g., DCM) E->F G 7. Dry and concentrate organic layer F->G H 8. Purify by chromatography (if necessary) G->H

Workflow for reductive amination.
Detailed Protocol: Reductive Amination of this compound with Benzaldehyde

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar

Procedure: [2]

  • To a round-bottom flask, add this compound (1.0 eq.) and benzaldehyde (1.1 eq.) dissolved in 1,2-dichloroethane.

  • Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the iminium ion. A catalytic amount of acetic acid can be added to accelerate this step.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-12 hours, monitoring its progress by TLC.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer in vacuo to obtain the crude N-benzyl-3-methylpiperidine.

  • If necessary, purify the product by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and yields for the N-alkylation of piperidine derivatives. While specific data for this compound is limited in the literature, these examples with piperidine and other substituted piperidines provide a strong basis for reaction optimization.

Table 1: Direct N-Alkylation of Piperidine Derivatives with Alkyl Halides

EntryAmineAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
1PiperidineBenzyl bromideK₂CO₃ACN8012High (not specified)
2PiperidineMethyl iodideK₂CO₃ACNRTSeveralNot specified[3]
3PiperidineEthyl bromideK₂CO₃DMFRTNot specifiedNot specified[3]
4Complex AminesVariousDIPEAACNRTNot specified< 70[3]

Table 2: Reductive Amination of Piperidine Derivatives with Carbonyl Compounds

EntryAmineCarbonyl CompoundReducing AgentSolventTemp. (°C)Time (h)Yield (%)Reference(s)
1PiperidineBenzaldehydeNaBH(OAc)₃DCERT2-12High (not specified)
2Amine (general)Aldehyde (general)NaBH(OAc)₃DioxaneRT0.2Not specified[2]
3Amine (general)Aldehyde (general)NaBH(OAc)₃5% AcOH in DMFRT3Not specified[2]

Microwave-Assisted N-Alkylation

Microwave irradiation can significantly accelerate N-alkylation reactions, often leading to shorter reaction times and improved yields.[4] The general protocols for direct alkylation and reductive amination can be adapted for microwave synthesis.

General Protocol for Microwave-Assisted Direct N-Alkylation
  • In a microwave-safe vial, combine this compound (1.0 eq.), the alkyl halide (1.1 eq.), a base such as K₂CO₃ (2.0 eq.), and a high-boiling solvent like DMF or NMP.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-150°C) for a short period (e.g., 5-30 minutes).

  • After cooling, work up the reaction as described in the conventional direct alkylation protocol.

Note: Microwave reaction conditions need to be optimized for each specific substrate and reactant combination.

Conclusion

The N-alkylation of this compound is a fundamental and versatile transformation in synthetic and medicinal chemistry. Direct alkylation with alkyl halides and reductive amination with carbonyl compounds are two robust and widely used methods to achieve this. The choice of method depends on the availability of starting materials, the desired N-substituent, and the overall synthetic strategy. The resulting N-alkyl-3-methylpiperidine derivatives are valuable scaffolds for the development of new therapeutic agents, particularly those targeting the central nervous system. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to effectively synthesize these important molecules.

References

Application Notes and Protocols: 3-Methylpiperidine in Solid-Phase Peptide Synthesis for Fmoc Removal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its removal, or deprotection, is a critical step that must be efficient and clean to ensure the synthesis of high-quality peptides. For decades, piperidine has been the reagent of choice for Fmoc removal. However, its classification as a controlled substance in some regions, along with its toxicity and unpleasant odor, has driven the search for viable alternatives.[1] 3-Methylpiperidine has emerged as a promising substitute, offering comparable deprotection efficiency without the stringent regulatory oversight associated with piperidine.[1] This document provides detailed application notes and protocols for the use of this compound in Fmoc-based SPPS.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group by a secondary amine like this compound proceeds through a β-elimination reaction. The base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the free amine of the peptide. The secondary amine then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, which prevents DBF from participating in side reactions with the newly deprotected N-terminus of the peptide.[2][3][4]

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + this compound Free_Amine H2N-Peptide-Resin (Free Amine) Intermediate->Free_Amine β-elimination DBF Dibenzofulvene (DBF) Intermediate->DBF Adduct DBF-3-Methylpiperidine Adduct DBF->Adduct + this compound Base This compound Protonated_Base 3-Methylpiperidinium ion Base->Protonated_Base H+

Caption: Mechanism of Fmoc deprotection by this compound.

Comparative Efficiency of Fmoc Removal

Studies have shown that this compound exhibits deprotection kinetics comparable to piperidine. The reaction rates for methylpiperidine derivatives generally follow the order: 4-methylpiperidine > this compound > 2-methylpiperidine. For practical purposes in SPPS, 3- and 4-methylpiperidine have been shown to have nearly identical efficiency to piperidine for Fmoc group removal.[1]

ReagentConcentrationHalf-Life of Fmoc Removal (Fmoc-Ile-chlorotrityl resin)Reference
Piperidine20% in DMF~12 seconds[1]
This compound20% in DMF~12 seconds[1]
4-Methylpiperidine20% in DMF~12 seconds[1]

Experimental Protocols

Standard Fmoc Deprotection Protocol using this compound

This protocol is suitable for both manual and automated solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Washing solvent (e.g., DMF)

  • Reaction vessel with a frit

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in the reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Deprotection:

    • Prepare a 20% (v/v) solution of this compound in DMF.

    • Add the deprotection solution to the resin.

    • Agitate the mixture at room temperature. A typical procedure involves two treatments:

      • First treatment: 1-3 minutes.

      • Drain the solution.

      • Second treatment: 7-10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove the dibenzofulvene-3-methylpiperidine adduct and excess base. The resin is now ready for the next coupling step.

In Situ Fmoc Removal Protocol

A more recent, "greener" approach combines the coupling and deprotection steps to reduce solvent consumption.[5][6]

Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-amino acid

  • Coupling reagents (e.g., DIC/OxymaPure)

  • This compound (or 4-Methylpiperidine)

  • DMF

Procedure:

  • Coupling: Perform the amino acid coupling reaction as per your standard protocol.

  • In Situ Deprotection:

    • Without filtering the coupling cocktail , add neat this compound to the reaction vessel to a final concentration of 20% (v/v).[5][6][7]

    • Agitate the mixture for the required deprotection time (e.g., 7-20 minutes).

  • Washing: Drain the combined coupling and deprotection solution. Wash the resin with DMF. A wash with 1% OxymaPure in DMF can be beneficial for removing residual base.[5][6]

SPPS_Workflow start Start with Resin swell Swell Resin in DMF start->swell deprotection Fmoc Deprotection (20% this compound in DMF) swell->deprotection wash1 Wash with DMF deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) wash1->coupling wash2 Wash with DMF coupling->wash2 repeat Repeat Cycle for Each Amino Acid wash2->repeat repeat->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Last Amino Acid final_wash Final Wash final_deprotection->final_wash cleavage Cleavage from Resin and Side-Chain Deprotection final_wash->cleavage end Purify Peptide cleavage->end

Caption: Standard SPPS workflow using this compound for Fmoc removal.

Side Reactions and Considerations

While this compound is an effective reagent, it is important to be aware of potential side reactions common to base-mediated Fmoc deprotection in SPPS.

  • Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a cyclic aspartimide intermediate, which can lead to racemization and the formation of β-aspartyl peptides.[8][9] The choice of deprotection base can influence the extent of this side reaction. While this compound's performance is similar to piperidine in this regard, for particularly sensitive sequences, milder bases like piperazine may be considered.[2][8]

  • Diketopiperazine Formation: The formation of a cyclic dipeptide at the N-terminus can occur after the deprotection of the second amino acid, leading to chain termination. This is sequence-dependent and can be mitigated by optimizing coupling conditions.

  • Racemization: Although less common with the Fmoc strategy compared to the Boc strategy, some amino acids, such as cysteine and histidine, can be prone to racemization under basic conditions, especially at elevated temperatures.

Quantitative Data Summary

The following table summarizes the yield and purity of a model peptide synthesized using different deprotection reagents, demonstrating the comparable performance of 4-methylpiperidine (and by extension, this compound) to piperidine.

Deprotection ReagentPeptide SequenceCrude Yield (%)Purity (%)Reference
PiperidineModel Peptide 171>95
4-MethylpiperidineModel Peptide 170>95
PiperidineNBC195156.145.0[2]
4-MethylpiperidineNBC195162.245.3[2]
PiperazineNBC195163.944.4[2]

Note: Data for 4-methylpiperidine is often used as a direct comparison to piperidine and is considered indicative of the performance of this compound due to their similar chemical properties and deprotection efficiencies.[1]

Conclusion

This compound is a highly effective and viable alternative to piperidine for the removal of the Fmoc protecting group in solid-phase peptide synthesis. It offers equivalent deprotection kinetics and results in comparable peptide yields and purities. Its primary advantage lies in its status as a non-controlled substance, which simplifies procurement and handling for research and development laboratories. By implementing the protocols outlined in these application notes, scientists can confidently substitute piperidine with this compound in their SPPS workflows, thereby enhancing laboratory safety and streamlining regulatory compliance without compromising the quality of the synthesized peptides.

References

Application Notes and Protocols for the Asymmetric Synthesis of 3-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral 3-substituted piperidine motif is a cornerstone in modern medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. The stereochemistry at the C3 position is often a critical determinant of a molecule's therapeutic efficacy and safety profile. Consequently, robust and efficient methods for the asymmetric synthesis of these chiral building blocks are of paramount importance in drug discovery and development.

These application notes provide an overview of key strategies and detailed experimental protocols for the synthesis of enantiomerically enriched 3-substituted piperidines. The methodologies discussed herein leverage both chiral auxiliary-mediated and catalytic asymmetric approaches, offering a versatile toolkit for accessing these valuable compounds.

Key Strategies for Asymmetric Synthesis

The enantioselective synthesis of 3-substituted piperidines can be broadly categorized into several effective strategies:

  • Chiral Auxiliary-Mediated Synthesis: This classical yet reliable approach involves the temporary attachment of a chiral auxiliary to a prochiral substrate. The auxiliary directs the stereochemical outcome of a subsequent bond-forming reaction, and is later removed to reveal the chiral product.

  • Catalytic Asymmetric Synthesis: This modern and highly efficient strategy employs a chiral catalyst (metal-based or organocatalyst) to control the stereoselectivity of the reaction. This approach is often more atom-economical than using stoichiometric chiral auxiliaries. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction.[1][2][3]

  • Chemo-enzymatic Synthesis: This approach combines chemical synthesis with biocatalysis, utilizing enzymes to perform key stereoselective transformations. This method offers high selectivity under mild reaction conditions.[4]

  • Substrate-Controlled Synthesis: In this strategy, an existing stereocenter in the substrate directs the formation of a new stereocenter. This is often employed in the further functionalization of chiral piperidine precursors.

Data Presentation: Comparison of Key Strategies

The following table summarizes quantitative data for selected asymmetric syntheses of substituted piperidines, allowing for a direct comparison of their efficiencies.

StrategyProductCatalyst/AuxiliarySolventTemp. (°C)Time (h)Yield (%)ee (%)dr
Rh-Catalyzed Reductive Heck3-Aryl-tetrahydropyridine[Rh(cod)OH]₂ / (S)-SegphosToluene/THP/H₂O7020HighHighN/A
Chiral Auxiliary (Carbohydrate)2,6-cis-Substituted PiperidinoneD-ArabinopyranosylamineDichloromethane-784HighN/AHigh
Rh-Catalyzed [2+2+2] CycloadditionPolysubstituted Vinylogous Amide[Rh(C₂H₄)₂Cl]₂ / TADDOL-based phosphoramiditeToluenert12GoodHigh>19:1
Chemo-enzymatic Dearomatization3-Substituted Piperidine6-HDNO / EneIREDBufferrt24GoodHighN/A
Nitro-Mannich Reaction2,3,6-Trisubstituted PiperidineNone (substrate control)VariousVariousVariousGoodN/ADiastereoselective

Experimental Protocols

Protocol 1: Chiral Auxiliary-Mediated Diastereoselective Synthesis of a 2-Substituted Piperidinone Derivative

This protocol details the use of a carbohydrate-derived chiral auxiliary, D-arabinopyranosylamine, in a domino Mannich-Michael reaction to produce a chiral dehydropiperidinone, which can be further functionalized to yield various substituted piperidines.[5]

Step 1: In situ Formation of the Chiral Aldimine

  • To a solution of the desired aldehyde (1.0 mmol) in dry dichloromethane (5 mL), add 2,3,4-tri-O-pivaloyl-α-D-arabinopyranosylamine (1.1 mmol).

  • Add activated molecular sieves (4 Å) to the mixture.

  • Stir the reaction mixture at room temperature for 2 hours.

Step 2: Domino Mannich-Michael Reaction

  • Cool the solution containing the in situ generated aldimine to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Add Danishefsky's diene (1-methoxy-3-(trimethylsiloxy)butadiene, 1.5 mmol) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 4 hours.

Step 3: Quenching and Work-up

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Allow the mixture to warm to room temperature.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arabinosyl dehydropiperidinone.

Step 4: Auxiliary Cleavage

The chiral auxiliary can be cleaved under acidic conditions to yield the free amine, which can then be further derivatized.

Protocol 2: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction for the Synthesis of 3-Aryl-tetrahydropyridines

This protocol describes a modern catalytic approach to chiral 3-substituted piperidine precursors using a rhodium-catalyzed asymmetric reductive Heck reaction.[2][3]

Step 1: Preparation of Phenyl Pyridine-1(2H)-carboxylate

  • Dissolve NaBH₄ (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) and cool to -78 °C under a nitrogen atmosphere.

  • Add phenyl chloroformate (20 mmol, 1 equiv) dropwise.

  • Maintain the reaction at -78 °C for 3 hours.

  • Quench the reaction with water (50 mL).

  • Extract the mixture with diethyl ether (2 x 30 mL).

  • Wash the combined organic layers with 1N NaOH (twice) followed by 1N HCl (twice), then dry over anhydrous sodium sulfate.

  • After filtration, remove the solvents by evaporation.

  • Purify the crude mixture by passing it through a short pad of silica gel with an acetone/hexane gradient (2% to 10%) as the eluent.

Step 2: Rhodium-Catalyzed Cross-Coupling

  • In a vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).

  • Seal the vial, evacuate, and backfill with argon (repeat three times).

  • Add toluene (0.25 mL), THP (0.25 mL), H₂O (0.25 mL), and aqueous CsOH (50 wt%, 2.0 equiv).

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • Add the boronic acid (3.0 equiv) followed by the dihydropyridine substrate from Step 1 (1 equiv).

  • Stir the resulting mixture at 70 °C for 20 hours.

Step 3: Work-up and Purification

  • Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether (5 mL).

  • Pass the mixture through a plug of silica gel, washing with additional diethyl ether (20 mL).

  • Remove the solvents in vacuo.

  • Purify the residue by flash chromatography to afford the desired 3-substituted tetrahydropyridine.

Step 4: Reduction to 3-Substituted Piperidine

The resulting enantioenriched tetrahydropyridine can be reduced to the corresponding piperidine using standard hydrogenation methods (e.g., H₂, Pd/C).

Visualizations

General Workflow for Chiral Auxiliary-Mediated Synthesis

G cluster_0 Asymmetric Synthesis Prochiral Prochiral Substrate Intermediate Chiral Intermediate Prochiral->Intermediate 1. Attach Auxiliary Auxiliary Chiral Auxiliary Product Enantiomerically Enriched Product Intermediate->Product 2. Diastereoselective     Reaction RecoveredAuxiliary Recovered Auxiliary Product->RecoveredAuxiliary 3. Cleave Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Logical Flow of Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

G Pyridine Pyridine Dihydropyridine 1,2-Dihydropyridine Derivative Pyridine->Dihydropyridine Partial Reduction & Derivatization CatalyticCycle Rh-Catalyzed Asymmetric Reductive Heck Reaction Dihydropyridine->CatalyticCycle Tetrahydropyridine Enantioenriched 3-Substituted Tetrahydropyridine CatalyticCycle->Tetrahydropyridine High ee Piperidine Chiral 3-Substituted Piperidine Tetrahydropyridine->Piperidine Reduction

Caption: Key steps in the synthesis of chiral 3-substituted piperidines.

Signaling Pathway Analogy: Stereochemical Control

G cluster_0 Chiral Environment cluster_1 Stereochemical Outcome Catalyst Chiral Catalyst or Auxiliary TransitionState Diastereomeric Transition States Catalyst->TransitionState Controls Energy Landscape Product_R R-Enantiomer TransitionState->Product_R Lower Energy Pathway Product_S S-Enantiomer TransitionState->Product_S Higher Energy Pathway

References

Application Notes and Protocols: 3-Methylpiperidine as a Basic Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpiperidine, a heterocyclic secondary amine, serves as a versatile and effective basic catalyst in a variety of organic transformations. Its steric and electronic properties, influenced by the methyl group at the 3-position, offer distinct advantages in terms of reactivity and selectivity compared to its parent compound, piperidine. These characteristics make it a valuable tool in the synthesis of complex organic molecules, including pharmaceutical intermediates and other fine chemicals. This document provides detailed application notes and experimental protocols for the use of this compound as a basic catalyst in key organic reactions, including the synthesis of chromene and pyran derivatives.

Catalytic Applications of this compound

This compound is an effective organocatalyst for several base-catalyzed reactions, including:

  • Knoevenagel Condensation: Facilitating the reaction between aldehydes or ketones and active methylene compounds.

  • Michael Addition: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

  • Multi-component Reactions: Acting as a basic catalyst in one-pot syntheses to build molecular complexity efficiently.

The presence of the methyl group can influence the catalyst's basicity and steric environment, which may affect reaction rates and product yields.

Data Presentation: Synthesis of Tetrahydrobenzo[b]pyran Derivatives

A common application of piperidine-type catalysts is in the one-pot, three-component synthesis of tetrahydrobenzo[b]pyran derivatives from an aromatic aldehyde, malononitrile, and dimedone. While specific data for this compound is not extensively published, the following table is based on typical results obtained with piperidine, which is expected to show comparable performance. A comparative study on a similar reaction, the Knoevenagel condensation, suggests that methylated piperidines like 4-methylpiperidine are effective catalysts.[1]

EntryAromatic AldehydeCatalystSolventTime (min)Yield (%)
1BenzaldehydeThis compoundEthanol10-15~90-95
24-ChlorobenzaldehydeThis compoundEthanol10-15~92-96
34-MethoxybenzaldehydeThis compoundEthanol15-20~88-92
44-NitrobenzaldehydeThis compoundEthanol5-10~95-98

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrobenzo[b]pyran-3-carbonitrile

This protocol is adapted from established procedures using piperidine as a catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives.

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Dimedone (1.0 mmol)

  • This compound (0.1 mmol, 10 mol%)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

  • TLC plates

Procedure:

  • To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol) in ethanol (5 mL).

  • Stir the mixture at room temperature for 2-3 minutes.

  • Add this compound (0.1 mmol, 10 mol%) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically within 10-20 minutes), the solid product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrobenzo[b]pyran-3-carbonitrile.

  • Characterize the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: General Procedure for the Synthesis of 2-Amino-4H-chromene Derivatives

This protocol is based on the piperidine-catalyzed three-component synthesis of 2-amino-4H-chromenes.[2][3]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Substituted phenol (e.g., resorcinol, 4-hydroxycoumarin) (1.0 mmol)

  • This compound (0.1 mmol, 10 mol%)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stirrer

  • TLC plates

Procedure:

  • In a 50 mL round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the substituted phenol (1.0 mmol) in ethanol (10 mL).

  • Add this compound (0.1 mmol, 10 mol%) to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature.

  • The product will typically precipitate. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

  • Confirm the structure of the synthesized 2-amino-4H-chromene derivative by spectroscopic methods.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reactants Combine Reactants: - Aldehyde - Malononitrile - Active Methylene Compound solvent Add Solvent (e.g., Ethanol) reactants->solvent catalyst Add this compound (10 mol%) solvent->catalyst stir Stir at Room Temperature or Reflux catalyst->stir monitor Monitor Progress (TLC) stir->monitor filter Filter Precipitate monitor->filter Reaction Complete wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize wash->recrystallize product Pure Product recrystallize->product

Caption: General experimental workflow for the this compound catalyzed synthesis.

Catalytic_Cycle A Aldehyde + Malononitrile B Knoevenagel Adduct (Arylidenemalononitrile) A->B Knoevenagel Condensation D Michael Adduct B->D Michael Addition C Active Methylene Cmpd. (e.g., Dimedone) C->D E Final Product (e.g., Tetrahydrobenzo[b]pyran) D->E Cyclization Cat_out This compound E->Cat_out Cat_in This compound Cat_in->A

Caption: Proposed reaction pathway for the three-component synthesis.

References

Synthesis of Novel Nicotinic Receptor Agonists Utilizing a 3-Methylpiperidine Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel nicotinic acetylcholine receptor (nAChR) agonists derived from 3-methylpiperidine. The methodologies outlined herein are intended to guide researchers in the development of new chemical entities with potential therapeutic applications targeting cholinergic systems.

Introduction

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that play a critical role in various physiological processes within the central and peripheral nervous systems. The development of selective nAChR agonists is a key area of research for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and certain psychiatric conditions. The this compound moiety serves as a valuable scaffold in medicinal chemistry, offering a conformationally constrained framework that can be strategically functionalized to achieve desired pharmacological activity and selectivity at different nAChR subtypes.

Synthetic Approach

The general synthetic strategy involves the functionalization of the this compound ring, typically at the nitrogen atom, with various aromatic or heteroaromatic moieties known to interact with the agonist binding site of nAChRs. The following protocol describes a representative synthesis of a 3-pyridylmethylene derivative of this compound, a common structural motif in potent nicotinic agonists.

Protocol 1: Synthesis of 1-(pyridin-3-ylmethyl)-3-methylpiperidine

This protocol details the N-alkylation of this compound with 3-picolyl chloride.

Materials:

  • This compound

  • 3-Picolyl chloride hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Add 3-picolyl chloride hydrochloride (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, 1-(pyridin-3-ylmethyl)-3-methylpiperidine.

Expected Yield: 65-80%

Pharmacological Evaluation

The synthesized compounds should be evaluated for their affinity and functional activity at various nAChR subtypes. Standard in vitro pharmacological assays are essential to characterize the potency and selectivity of the novel agonists.

Protocol 2: Radioligand Binding Assay for α4β2* nAChRs

This protocol describes a competitive binding assay to determine the affinity (Ki) of the synthesized compounds for the α4β2* nAChR subtype using [³H]-cytisine as the radioligand.

Materials:

  • Rat brain cortical membranes (or cell lines expressing human α4β2 nAChRs)

  • [³H]-Cytisine

  • Synthesized this compound derivatives (test compounds)

  • Nicotine (as a reference compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • 96-well microplates

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare serial dilutions of the test compounds and nicotine in the assay buffer.

  • In a 96-well microplate, add the membrane preparation, [³H]-cytisine (at a final concentration close to its Kd), and either buffer (for total binding), a high concentration of a known ligand like nicotine (for non-specific binding), or the test compound at various concentrations.

  • Incubate the plates at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data Summary

The following tables summarize representative pharmacological data for various nicotinic receptor agonists, including piperidine-containing compounds, to provide a comparative context for newly synthesized derivatives.

Table 1: Binding Affinities (Ki) of Nicotinic Receptor Agonists at α4β2* nAChRs

CompoundKi (nM)Reference
Nicotine1 - 10[1][2]
Varenicline0.1 - 1[2]
Epibatidine0.01 - 0.1[3]
SIB-1508Y10 - 50[4]
ABT-4181 - 10[4]

Table 2: Functional Potencies (EC₅₀) of Nicotinic Receptor Agonists

CompoundReceptor SubtypeEC₅₀ (µM)Efficacy (% of ACh response)Reference
Nicotineα4β20.5 - 5100[5]
TC299423α4β2*0.6 ± 0.1139 ± 14[5]
CholineWild-type AChR4100 ± 500Low[6]
S-Isoanatabineα4β21.5 - 2.5High[7]
S-Anatabineα4β23 - 5Moderate[7]

Signaling Pathways and Experimental Workflows

Visual representations of the nicotinic receptor signaling pathway and the experimental workflow for synthesis and evaluation are provided below using the DOT language for Graphviz.

G cluster_0 Nicotinic Receptor Activation and Downstream Signaling nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Opens channel PI3K_Akt PI3K-Akt Pathway nAChR->PI3K_Akt Activates Agonist Nicotinic Agonist (e.g., this compound Derivative) Agonist->nAChR Binds to Depolarization Membrane Depolarization Ion_Influx->Depolarization CaMK Ca²⁺/Calmodulin-Dependent Protein Kinase (CaMK) Ion_Influx->CaMK Activates Cellular_Response Cellular Responses (Neurotransmitter Release, Gene Expression, Neuroprotection) Depolarization->Cellular_Response MAPK_ERK MAPK/ERK Pathway CaMK->MAPK_ERK Activates PI3K_Akt->Cellular_Response MAPK_ERK->Cellular_Response

Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.

G cluster_1 Experimental Workflow for Synthesis and Evaluation Start Start: Design of This compound Analogs Synthesis Chemical Synthesis (Protocol 1) Start->Synthesis Purification Purification and Characterization (TLC, Column, NMR, MS) Synthesis->Purification Binding_Assay In Vitro Binding Assay (Protocol 2) Purification->Binding_Assay Functional_Assay In Vitro Functional Assay (e.g., Electrophysiology, Ca²⁺ Imaging) Purification->Functional_Assay Data_Analysis Data Analysis (Ki, EC₅₀, Efficacy) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Workflow for nAChR Agonist Development.

References

Troubleshooting & Optimization

Technical Support Center: Reduction of 3-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the reduction of 3-methylpyridine (3-picoline) to its primary product, 3-methylpiperidine (3-pipecoline). This resource is designed to help you identify and mitigate the formation of common byproducts, ensuring higher yield and purity of your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the reduction of 3-methylpyridine?

A1: The formation of byproducts is highly dependent on the reduction method and reaction conditions. However, some common impurities that can be encountered include:

  • Incomplete Reduction Products: Partially hydrogenated intermediates, such as 1,2,3,6-tetrahydropyridine derivatives, can be present if the reaction is not driven to completion.

  • N-Alkylated Byproducts: If the reaction is performed in an alcohol solvent at elevated temperatures, or if certain alkylating agents are present, N-alkylation of the resulting this compound can occur.

  • Ring-Opened Products: Under harsh conditions, cleavage of the pyridine or piperidine ring can lead to a variety of aliphatic amines and other degradation products. While less common in standard chemical reductions, this has been observed in biological degradation pathways.

  • Dimers: Dimerization of partially reduced intermediates, such as tetrahydropyridine and piperidine derivatives, has been reported as a potential side reaction in some reduction systems.

Q2: I am observing a significant amount of starting material in my final product. What are the likely causes and how can I improve the conversion?

A2: Incomplete conversion is a common issue. Here are some potential causes and troubleshooting steps:

  • Insufficient Catalyst Activity: The catalyst (e.g., Pd/C, PtO₂, Raney Nickel) may be deactivated or of low quality. Ensure you are using a fresh, high-quality catalyst. For catalytic hydrogenations, proper activation of the catalyst is crucial.

  • Inadequate Hydrogen Pressure/Source: For catalytic hydrogenations, the hydrogen pressure may be too low. Increasing the pressure can often drive the reaction to completion. For chemical reductions (e.g., with NaBH₄), ensure a sufficient molar excess of the reducing agent is used.

  • Reaction Time: The reaction may not have been allowed to run for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS, TLC) to determine the optimal reaction time.

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. For catalytic hydrogenations, protic solvents like acetic acid or ethanol are often used to enhance catalyst activity.

Q3: My product is contaminated with an unknown impurity with a higher molecular weight. What could it be?

A3: A higher molecular weight impurity could be a dimer of a partially or fully reduced product. This can sometimes occur, particularly with certain reducing agents. To characterize this byproduct, techniques like GC-MS or LC-MS are recommended. To minimize its formation, consider optimizing the reaction temperature and concentration of the starting material.

Troubleshooting Guides

This section provides detailed troubleshooting for specific reduction methods.

Catalytic Hydrogenation (e.g., Pd/C, PtO₂, Raney Nickel)
Issue Potential Cause Troubleshooting & Optimization
Incomplete Reduction 1. Catalyst poisoning. 2. Insufficient hydrogen pressure. 3. Low catalyst loading. 4. Inappropriate solvent.1. Ensure the starting material and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds). 2. Increase the hydrogen pressure within the safe limits of your equipment. 3. Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). 4. Use a protic solvent like glacial acetic acid or ethanol to improve catalyst activity.[1]
Formation of N-Methylated Byproduct Reaction with a methylating agent or solvent degradation.Ensure the solvent is pure and not prone to decomposition under the reaction conditions. Avoid potential sources of methylation.
Low Yield 1. Catalyst deactivation. 2. Product inhibition. 3. Mechanical loss during workup.1. Use a fresh batch of catalyst. 2. In some cases, the product can inhibit the catalyst. Consider a continuous flow setup if feasible. 3. Optimize the workup procedure to minimize product loss. This includes ensuring complete extraction and minimizing transfers.
Sodium Borohydride (NaBH₄) Reduction
Issue Potential Cause Troubleshooting & Optimization
No or Slow Reaction 1. NaBH₄ is not a strong enough reducing agent for the pyridine ring under neutral conditions.1. The reduction of pyridines with NaBH₄ typically requires acidic conditions to activate the ring towards reduction. Add an acid like acetic acid or hydrochloric acid to the reaction mixture.
Formation of Borate Esters Reaction of the product alcohol (if any side reactions on substituents occur) or solvent with borane byproducts.During the workup, ensure hydrolysis of any borate esters by adding sufficient water or aqueous acid.
Incomplete Reduction Insufficient acid or reducing agent.Optimize the stoichiometry of both the acid and NaBH₄. A molar excess of NaBH₄ is generally required.

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of 3-Methylpyridine using PtO₂

This protocol is a general guideline for the reduction of 3-methylpyridine to this compound using Adams' catalyst (PtO₂).

Materials:

  • 3-Methylpyridine

  • Platinum (IV) oxide (PtO₂)

  • Glacial acetic acid

  • Hydrogen gas

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

  • Standard glassware for extraction and distillation

Procedure:

  • In a suitable high-pressure reactor vessel, dissolve 3-methylpyridine in glacial acetic acid.

  • Carefully add PtO₂ catalyst to the solution under an inert atmosphere if possible.

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 70 bar).[1]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-6 hours.[1]

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of glacial acetic acid.

  • Carefully neutralize the filtrate with a base (e.g., NaOH solution) while cooling in an ice bath.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • The crude this compound can be further purified by distillation.

Visualizations

Logical Workflow for Troubleshooting Incomplete Reduction

G start Incomplete Reduction Observed check_catalyst Is the catalyst fresh and active? start->check_catalyst check_pressure Is the hydrogen pressure adequate? check_catalyst->check_pressure Yes replace_catalyst Replace catalyst check_catalyst->replace_catalyst No check_time Was the reaction time sufficient? check_pressure->check_time Yes increase_pressure Increase H2 pressure check_pressure->increase_pressure No check_solvent Is the solvent appropriate? check_time->check_solvent Yes increase_time Increase reaction time check_time->increase_time No change_solvent Use protic solvent (e.g., Acetic Acid) check_solvent->change_solvent No end Reaction Optimized check_solvent->end Yes replace_catalyst->end increase_pressure->end increase_time->end change_solvent->end

Caption: Troubleshooting workflow for incomplete reduction of 3-methylpyridine.

Signaling Pathway of Byproduct Formation

G cluster_main Main Reaction Pathway cluster_side Side Reactions start 3-Methylpyridine intermediate Tetrahydropyridine Intermediate start->intermediate Partial Reduction byproduct3 Ring-Opened Products start->byproduct3 Harsh Conditions product This compound intermediate->product Full Reduction byproduct1 Incomplete Reduction Product (Tetrahydropyridine) intermediate->byproduct1 Reaction Stopped Prematurely byproduct4 Dimers intermediate->byproduct4 Dimerization byproduct2 N-Alkylated Byproduct product->byproduct2 Reaction with Solvent/ Alkylating Agent

Caption: Potential pathways for byproduct formation during 3-methylpyridine reduction.

References

Technical Support Center: Purification of 3-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-methylpiperidine from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. For the common synthesis involving the catalytic hydrogenation of 3-methylpyridine, likely impurities include:

  • Unreacted Starting Material: 3-methylpyridine.

  • Partially Hydrogenated Intermediates: Tetrahydropyridine derivatives.

  • Byproducts from the Catalyst: Trace metals from the hydrogenation catalyst (e.g., Palladium, Platinum, Nickel).[1]

  • Solvent Residues: Solvents used in the reaction or work-up (e.g., ethanol, methanol, dichloromethane).

Q2: Which purification method is most suitable for this compound?

A2: The optimal purification method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.

  • Fractional Distillation (especially under vacuum): This is the most common and effective method for large-scale purification, particularly for removing impurities with significantly different boiling points, such as residual 3-methylpyridine.[2]

  • Acid-Base Extraction: This is a highly effective work-up procedure to separate the basic this compound from neutral or acidic impurities.

  • Flash Column Chromatography: This technique offers the highest resolution for removing structurally similar impurities and achieving very high purity, but it can be challenging with basic amines like this compound.

Q3: How can I assess the purity of my purified this compound?

A3: Purity is typically assessed using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique, though peak tailing can be an issue for basic amines.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis with an internal standard.

Q4: My this compound is a yellow to brown color after purification. What could be the cause?

A4: Discoloration in amines is often due to air oxidation or the presence of trace impurities. Distillation under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.[2] If the color persists, consider treatment with activated carbon followed by filtration before the final distillation.

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of this compound from impurities (e.g., 3-methylpyridine).

  • Potential Cause: Insufficient column efficiency.

    • Troubleshooting Steps:

      • Increase Column Length/Packing: Employ a longer fractionating column or one with more efficient packing (e.g., Vigreux indentations, Raschig rings) to increase the number of theoretical plates.[2]

      • Optimize Reflux Ratio: A higher reflux ratio can improve separation but will also increase the distillation time.

      • Slow Distillation Rate: Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases within the column.[2]

  • Potential Cause: Incorrect pressure for vacuum distillation.

    • Troubleshooting Steps:

      • Check for Leaks: Ensure all joints in your distillation apparatus are properly sealed. Greasing the joints is essential for vacuum distillations.

      • Optimize Vacuum Pressure: The pressure may not be low enough to achieve a significant difference in boiling points between this compound and the impurity. A lower pressure will decrease the boiling points of all components.

Issue 2: The compound appears to be decomposing in the distillation flask.

  • Potential Cause: Thermal degradation at high temperatures.

    • Troubleshooting Steps:

      • Use Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point of this compound and minimize thermal stress.[2]

      • Use an Inert Atmosphere: Conduct the distillation under a nitrogen or argon atmosphere to prevent oxidation, which can be accelerated at higher temperatures.[2]

Acid-Base Extraction

Issue 1: Low recovery of this compound after extraction.

  • Potential Cause: Incomplete protonation or deprotonation.

    • Troubleshooting Steps:

      • Verify pH: Use pH paper or a pH meter to ensure the aqueous layer is sufficiently acidic (pH < 2) during the initial extraction of the amine into the aqueous phase, and sufficiently basic (pH > 12) when regenerating the free amine for extraction back into the organic solvent.

      • Multiple Extractions: Perform multiple extractions with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume.

  • Potential Cause: Emulsion formation.

    • Troubleshooting Steps:

      • Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help to break up emulsions.

      • Gentle Mixing: Invert the separatory funnel gently instead of shaking vigorously.

      • Filtration: Pass the emulsified layer through a pad of Celite or glass wool.

Flash Column Chromatography

Issue 1: Significant tailing of the this compound peak.

  • Potential Cause: Strong interaction between the basic amine and the acidic silica gel.

    • Troubleshooting Steps:

      • Add a Basic Modifier: Add a small amount (0.5-2%) of a volatile amine like triethylamine or pyridine to the eluent. This will compete with the this compound for the acidic sites on the silica gel.[2]

      • Use Deactivated Silica: Employ commercially available amine-deactivated silica gel.

      • Switch Stationary Phase: Consider using a more neutral or basic stationary phase, such as alumina.[2]

Issue 2: Co-elution of impurities with the product.

  • Potential Cause: Inappropriate solvent system.

    • Troubleshooting Steps:

      • Thorough TLC Analysis: Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify the optimal eluent for separation before running the column. A good starting point for amines is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol), with a small amount of a basic modifier.

      • Use a Solvent Gradient: A gradient elution, where the polarity of the mobile phase is gradually increased, can improve the separation of compounds with different polarities.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₃N
Molecular Weight 99.18 g/mol
Boiling Point 125-126 °C
Density 0.845 g/mL at 25 °C
Solubility in Water Miscible

Table 2: Comparison of Purification Methods for this compound

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Fractional Distillation 95-99%HighGood for large scale, effective for different boiling point impurities.Can cause thermal degradation if not done under vacuum.
Acid-Base Extraction >98%HighExcellent for removing neutral/acidic impurities, scalable.Does not remove other basic impurities.
Column Chromatography >99%Moderate to HighHigh resolution for similar impurities.Can be slow, potential for product loss on the column, requires basic modifier.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or dichloromethane (DCM).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M HCl (aq). Repeat the extraction 2-3 times. Combine the acidic aqueous layers. The this compound is now in the aqueous phase as its hydrochloride salt.

  • Wash: Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and make it basic (pH > 12) by the slow and careful addition of a concentrated base solution (e.g., 6 M NaOH).

  • Back-Extraction: Extract the now basic aqueous layer with a fresh organic solvent (e.g., diethyl ether, DCM) to recover the deprotonated this compound. Repeat this extraction 3-4 times.

  • Drying and Concentration: Combine the organic layers containing the purified product. Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Vacuum Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a vacuum adapter, and a receiving flask. Ensure all ground glass joints are lightly greased and securely clamped. Use a stir bar or boiling chips in the distillation flask.

  • Initial Vacuum: Connect the apparatus to a vacuum source and slowly reduce the pressure.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Collect any low-boiling solvent or impurities as the forerun.

    • As the temperature stabilizes at the boiling point of this compound at the given pressure, collect the main fraction in a clean receiving flask.

    • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and overheating of the residue.

  • Shutdown: Cool the distillation flask to room temperature before slowly re-introducing air into the system.

Protocol 3: Purification by Flash Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. A common system for amines is Hexane:Ethyl Acetate with 1% Triethylamine. The target compound should have an Rf value of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow it to pack evenly. Do not let the silica run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like DCM.

    • Carefully apply the sample to the top of the silica gel.

  • Elution:

    • Begin eluting with the mobile phase, applying gentle air pressure.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow cluster_start Crude Reaction Mixture cluster_workup Initial Work-up cluster_purification Primary Purification cluster_analysis Final Product & Analysis Crude Crude this compound Extraction Acid-Base Extraction Crude->Extraction Distillation Fractional Distillation (Vacuum) Extraction->Distillation For large scale Chromatography Flash Column Chromatography Extraction->Chromatography For high purity PureProduct Pure this compound Distillation->PureProduct Chromatography->PureProduct Analysis Purity Analysis (GC-MS, NMR) PureProduct->Analysis

Caption: General workflow for the purification of this compound.

TroubleshootingTree Problem Problem: Low Purity after Distillation Cause1 Cause: Inefficient Column Problem->Cause1 Cause2 Cause: Improper Technique Problem->Cause2 Cause3 Cause: Thermal Decomposition Problem->Cause3 Solution1a Solution: Use Longer/Packed Column Cause1->Solution1a Solution1b Solution: Increase Reflux Ratio Cause1->Solution1b Solution2a Solution: Reduce Distillation Rate Cause2->Solution2a Solution2b Solution: Check for Vacuum Leaks Cause2->Solution2b Solution3a Solution: Use Vacuum Distillation Cause3->Solution3a Solution3b Solution: Use Inert Atmosphere Cause3->Solution3b

Caption: Troubleshooting decision tree for low purity after distillation.

References

Technical Support Center: Stereoselective Synthesis of 3-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 3-methylpiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

The main challenges in the stereoselective synthesis of this compound revolve around controlling the configuration of the stereocenter at the C3 position and, in cases of further substitution, the relative stereochemistry (diastereoselectivity) of the substituents on the piperidine ring.[1] Key difficulties include:

  • Controlling Diastereoselectivity: The synthesis of this compound often yields a mixture of cis and trans diastereomers, which can be difficult to separate.[2] The desired diastereomer depends on the synthetic route and intended application.

  • Achieving High Enantioselectivity: For chiral applications, obtaining high enantiomeric excess (ee) of a specific enantiomer is crucial. This often requires the use of chiral catalysts, reagents, or enzymatic methods, which can be sensitive to reaction conditions.[1][3]

  • Limited Starting Materials: The availability of suitable and cost-effective starting materials for certain stereoselective routes can be a limiting factor.[1]

  • Epimerization: The stereocenter at C2, adjacent to the nitrogen atom, can be susceptible to epimerization under acidic or basic conditions, leading to a loss of stereochemical purity.[4] While less of a direct issue for the C3 position, it highlights the general sensitivity of piperidine stereocenters.

Q2: What are the common synthetic strategies to control the diastereoselectivity in this compound synthesis?

Several strategies are employed to control the diastereomeric outcome, primarily focusing on the synthesis of cis and trans isomers.

  • Catalytic Hydrogenation of 3,5-Dimethylpyridine: This is a common method that typically produces a mixture of cis and trans isomers. The diastereomeric ratio can be influenced by the choice of catalyst. For instance, hydrogenation using 10% Palladium on carbon (Pd/C) has been shown to favor the trans isomer, while 10% Platinum oxide (PtO₂) can lead to different ratios.[2]

  • Epimerization: A mixture of diastereomers can be converted to the thermodynamically more stable isomer through base-mediated epimerization.[5] This process involves the formation of an enolate intermediate and subsequent re-protonation.

  • Diastereoselective Lithiation: Directed lithiation of an N-protected piperidine, followed by trapping with an electrophile, can provide a route to specific diastereomers. The stereochemical outcome is often directed by the conformation of the piperidine ring and the N-protecting group.[5][6]

Q3: How can I achieve high enantioselectivity in the synthesis of this compound?

For enantioselective synthesis, several modern catalytic methods have proven effective:

  • Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: This method involves the reaction of a dihydropyridine intermediate with a boronic acid in the presence of a chiral rhodium catalyst. This approach can provide high yields and excellent enantioselectivity for a variety of 3-substituted piperidines.[3][7][8]

  • Chemo-enzymatic Dearomatization: This strategy combines chemical synthesis with biocatalysis. A one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines with high precision.[1]

  • Enzyme Cascade Synthesis: A multi-enzyme cascade can be designed for the synthesis of chiral amines. For example, a system involving a diamine oxidase and an imine reductase has been used for the synthesis of this compound.[9]

Troubleshooting Guides

Problem 1: My hydrogenation of 3,5-dimethylpyridine yields an undesirable mixture of cis and trans isomers.

  • Possible Cause: The catalyst and reaction conditions are not optimized for the desired diastereomer.

  • Troubleshooting Steps:

    • Catalyst Screening: The choice of catalyst significantly impacts the diastereomeric ratio. Experiment with different heterogeneous catalysts such as 10% Pd/C and 10% PtO₂ to determine the optimal catalyst for your desired isomer.[2]

    • Reaction Condition Optimization: Temperature and pressure can influence the selectivity of the hydrogenation process. A systematic optimization of these parameters may be necessary.[10]

    • Post-Synthesis Epimerization: If a mixture is unavoidable, consider a subsequent epimerization step to convert the undesired isomer into the thermodynamically more stable one. This is typically achieved using a base.[5]

Problem 2: I am struggling to achieve high enantiomeric excess in my rhodium-catalyzed asymmetric synthesis.

  • Possible Cause: The chiral ligand, catalyst precursor, or reaction conditions are not optimal.

  • Troubleshooting Steps:

    • Ligand Selection: The choice of chiral ligand is critical for high enantioselectivity. Screen a variety of commercially available or custom-synthesized chiral ligands to find the most effective one for your specific substrate.

    • Catalyst Purity: Ensure the rhodium precursor and the ligand are of high purity, as impurities can poison the catalyst.

    • Solvent and Additive Effects: The solvent system and the presence of additives can have a profound impact on the enantioselectivity. Perform a screen of different solvents and additives (e.g., bases, salts).

    • Temperature and Pressure Optimization: As with any catalytic reaction, temperature and pressure can influence the outcome. A careful optimization of these parameters is recommended.

Problem 3: My chemo-enzymatic synthesis is showing low conversion or poor stereoselectivity.

  • Possible Cause: Enzyme inhibition, suboptimal pH or temperature, or cofactor imbalance.

  • Troubleshooting Steps:

    • Enzyme Activity Check: Ensure that the enzymes (e.g., amine oxidase, imine reductase) are active and not denatured.

    • pH and Temperature Optimization: Biocatalytic reactions are highly sensitive to pH and temperature. Determine the optimal pH and temperature for each enzyme in the cascade.

    • Cofactor Regeneration: Ensure that the cofactor regeneration system (if applicable) is functioning efficiently to maintain the appropriate concentration of the required cofactor (e.g., NADH/NADPH).[9]

    • Substrate/Product Inhibition: High concentrations of the substrate or product can sometimes inhibit enzyme activity. Consider a fed-batch or continuous flow setup to maintain low concentrations.

Quantitative Data Summary

Table 1: Diastereomeric Ratios in the Hydrogenation of 3,5-Disubstituted Pyridines

CatalystMajor IsomerDiastereomeric Ratio (trans:cis)Reference
10% Pd/Ctrans70:30[2]
10% PtO₂trans60:40[2]

Table 2: Enantioselectivity in Rhodium-Catalyzed Synthesis of 3-Arylpiperidines

SubstrateChiral LigandYield (%)ee (%)Reference
Phenylboronic AcidJosiphos L59999[7]
4-Fluorophenylboronic AcidJosiphos L59898[7]
4-Methoxyphenylboronic AcidJosiphos L59799[7]

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This protocol is adapted from Mishra et al. (2023).[7]

  • To a vial, add the rhodium precursor (e.g., [Rh(cod)Cl]₂) and the chiral ligand (e.g., Josiphos L5).

  • Place the vial under reduced pressure and purge with argon (repeat three times).

  • Add toluene, THP, and H₂O as solvents.

  • Add an aqueous solution of CsOH and stir the mixture at 70 °C for 10 minutes.

  • Add the arylboronic acid (3.0 equivalents) followed by the dihydropyridine substrate (1.0 equivalent).

  • Stir the resulting mixture at 70 °C for 20 hours.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., Et₂O), wash the combined organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 2: Hydrogenation of 3,5-Dimethylpyridine

This protocol is based on the general method described in patent literature.[11]

  • In a high-pressure reactor, add 3,5-dimethylpyridine, deionized water, and the hydrogenation catalyst (e.g., a composite catalyst of ruthenium on carbon, nickel powder, and magnesium acetate).

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 35 kg/cm ²).

  • Heat the reaction mixture to the desired temperature (e.g., 160 °C) and maintain for the specified time (e.g., 6 hours).

  • After the reaction, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting crude product, a mixture of cis- and trans-3,5-dimethylpiperidine, can be purified by distillation or chromatography.

Visualizations

Stereoselective_Synthesis_Pathways cluster_diastereo Diastereoselective Synthesis cluster_enantio Enantioselective Synthesis Start_Diastereo 3,5-Disubstituted Pyridine Hydrogenation Catalytic Hydrogenation (e.g., Pd/C, PtO2) Start_Diastereo->Hydrogenation Mixture Mixture of cis/trans Isomers Hydrogenation->Mixture Epimerization Base-mediated Epimerization Mixture->Epimerization Thermodynamic Control Trans_Isomer trans-3-Methylpiperidine Mixture->Trans_Isomer Separation Cis_Isomer cis-3-Methylpiperidine Mixture->Cis_Isomer Separation Epimerization->Trans_Isomer Start_Enantio Pyridine Derivative Dihydropyridine Partial Reduction Start_Enantio->Dihydropyridine Asymmetric_Reaction Asymmetric Catalysis (e.g., Rh-catalyzed Heck, Enzymatic Reduction) Dihydropyridine->Asymmetric_Reaction Enantioenriched_THP Enantioenriched Tetrahydropyridine Asymmetric_Reaction->Enantioenriched_THP Final_Reduction Reduction Enantioenriched_THP->Final_Reduction Enantioenriched_Piperidine Enantioenriched This compound Final_Reduction->Enantioenriched_Piperidine

Caption: Synthetic pathways for diastereoselective and enantioselective synthesis of this compound.

Troubleshooting_Workflow cluster_diastereo_trouble Low Diastereomeric Ratio (dr) cluster_enantio_trouble Low Enantiomeric Excess (ee) Start Undesirable Stereochemical Outcome (Low dr or ee) Check_Catalyst Screen Different Catalysts (e.g., Pd/C vs. PtO2) Start->Check_Catalyst Check_Ligand Screen Chiral Ligands Start->Check_Ligand Optimize_Conditions Optimize Temperature and Pressure Check_Catalyst->Optimize_Conditions Consider_Epimerization Employ Post-Synthetic Epimerization Optimize_Conditions->Consider_Epimerization Check_Purity Verify Reagent and Catalyst Purity Check_Ligand->Check_Purity Optimize_Solvent Optimize Solvent and Additives Check_Purity->Optimize_Solvent

Caption: Troubleshooting workflow for improving stereochemical outcomes in this compound synthesis.

References

Preventing side reactions in 3-Methylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Methylpiperidine Synthesis

Welcome to the technical support center for this compound synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during synthesis, with a focus on preventing and troubleshooting side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable methods for synthesizing this compound?

A1: The most prevalent industrial method is the catalytic hydrogenation of 3-methylpyridine (also known as 3-picoline).[1] This process involves reducing the pyridine ring using hydrogen gas in the presence of a metal catalyst.[1] Alternative routes, often used for specific applications, include the reductive amination of appropriate precursors or the cyclization of substituted dihaloamines.[2]

Q2: What are the primary challenges when scaling up the synthesis from a lab to a pilot or production scale?

A2: Key challenges in scaling up this compound synthesis include:

  • Heat Management: Catalytic hydrogenation is a highly exothermic reaction. Ensuring the reactor has adequate cooling capacity is crucial to prevent runaway reactions.[1]

  • Catalyst Handling: Heterogeneous catalysts can be pyrophoric and require careful handling procedures, especially at larger scales. Efficient separation of the catalyst from the product mixture post-reaction is also a critical consideration.[1]

  • Pressure and Gas Handling: The use of high-pressure hydrogen gas requires specialized reactors and stringent safety protocols.

  • Purification: Achieving high purity on a large scale requires efficient distillation equipment, often under an inert atmosphere to prevent oxidation of the final product.[2]

Q3: How is this compound typically purified after synthesis?

A3: The standard method for purifying crude this compound is fractional distillation.[3] Due to its potential for oxidation, this is best performed under an inert atmosphere like nitrogen or argon.[2] For creating a solid, highly pure derivative for storage or specific applications, it can be converted to its hydrochloride salt, which can then be purified by recrystallization.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the potential causes and solutions?

A1: Low yield can stem from several factors. The most common issues are incomplete reaction and degradation of materials.

  • Potential Cause 1: Incomplete Reaction

    • Solution: Increase the reaction time or temperature to drive the reaction to completion. You can also consider increasing the hydrogen pressure or the catalyst loading. Ensure mixing is efficient enough to maintain good contact between the catalyst, substrate, and hydrogen gas.[1]

  • Potential Cause 2: Degradation of Starting Material or Product

    • Solution: If the reaction temperature is too high, degradation can occur. Try lowering the reaction temperature and compensating by extending the reaction time or increasing catalyst loading. Using a milder or more selective catalyst can also prevent degradation.[1]

Q2: The reaction stalls, leaving a significant amount of unreacted 3-methylpyridine. How can I improve the conversion rate?

A2: This is a common issue often related to the catalyst or reaction conditions.

  • Potential Cause 1: Catalyst Deactivation

    • Solution: The catalyst may be poisoned by impurities (e.g., sulfur or other coordination compounds) in the starting material or solvent. Ensure all reagents are of high purity. If poisoning is suspected, the catalyst bed may need to be replaced. Using a more robust catalyst or a guard bed to trap poisons can also be effective.[1]

  • Potential Cause 2: Insufficient Hydrogen Availability

    • Solution: Ensure the hydrogen supply is adequate and that the pressure is maintained throughout the reaction. Poor mixing can also lead to localized hydrogen depletion. Increase the agitation speed to improve gas-liquid mass transfer.

Q3: My final product is a pale yellow or brown color, not colorless. What is the cause and how can it be prevented?

A3: Discoloration is typically a sign of oxidation.

  • Potential Cause: Air Oxidation

    • Solution: this compound, as a secondary amine, is susceptible to air oxidation, which can form colored impurities.[2] Handle the crude product and perform the final distillation under an inert atmosphere (e.g., nitrogen or argon). Store the purified product in a tightly sealed container under an inert gas.[2]

Q4: The hydrogenation reaction is difficult to control, with significant temperature spikes. How can I manage the exotherm?

A4: Poor heat control indicates that the rate of heat generation is exceeding the system's cooling capacity.

  • Potential Cause: Highly Exothermic Reaction

    • Solution: Improve the reactor's cooling efficiency. For batch processes, consider a semi-batch approach where a limiting reagent (like the substrate solution) is added slowly and in a controlled manner to manage the rate of reaction. Diluting the reaction mixture with more solvent can also help absorb the heat generated.[1]

Data Presentation

Table 1: General Parameters for Catalytic Hydrogenation of 3-Methylpyridine

Parameter Typical Range Notes
Catalyst Ni, Pd, Rh, Ru on a support (e.g., Carbon, Alumina) Catalyst choice affects selectivity, activity, and cost.[1]
Temperature 120 - 200 °C Higher temperatures increase reaction rate but may also lead to side products or degradation.[4]
Hydrogen Pressure 3 - 10 MPa (approx. 30 - 100 bar) Higher pressure generally favors complete hydrogenation.[5]
Solvent Water, Methanol, Ethanol, or neat (no solvent) Solvent choice can influence heat transfer and reaction kinetics.

| Catalyst Loading | 1 - 10% w/w relative to substrate | Higher loading can increase reaction speed but adds cost. |

Experimental Protocols

Protocol: Synthesis of this compound via Hydrogenation of 3-Methylpyridine

Warning: This reaction involves flammable, high-pressure hydrogen gas and potentially pyrophoric catalysts. It must be conducted in a specialized high-pressure reactor (autoclave) by trained personnel with appropriate safety precautions.

Materials:

  • 3-Methylpyridine (3-picoline)

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • Deionized Water (or other suitable solvent)

  • Hydrogen Gas (high purity)

  • Nitrogen Gas (for inerting)

Procedure:

  • Reactor Preparation: Add 3-methylpyridine (1.0 mol), 5% Ru/C catalyst (5% w/w), and deionized water (100 mL) to the vessel of a high-pressure autoclave.

  • Inerting: Seal the reactor. Purge the system by pressurizing with nitrogen gas to 10 bar and then venting. Repeat this cycle 3-5 times to remove all oxygen.

  • Pressurization: After the final nitrogen vent, purge the system with hydrogen gas in a similar manner (pressurize to 10 bar, then vent; repeat 3 times). Finally, pressurize the reactor with hydrogen gas to the target pressure (e.g., 4 MPa / 40 bar).

  • Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 150 °C).[4] Monitor the pressure. A drop in pressure indicates hydrogen consumption. Maintain the pressure by feeding more hydrogen as needed.

  • Monitoring: Continue the reaction for the specified time (e.g., 8 hours) or until hydrogen uptake ceases.[4]

  • Cooldown and Depressurization: Stop heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure to a safe exhaust.

  • Purging: Purge the reactor with nitrogen gas to remove any residual hydrogen.

  • Workup: Open the reactor and filter the reaction mixture to carefully remove the catalyst. The catalyst may be pyrophoric and should be handled while wet.

  • Purification: Transfer the filtrate to a distillation apparatus. Perform fractional distillation under a nitrogen atmosphere to isolate the pure this compound product.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start: 3-Methylpyridine Reactor Load High-Pressure Reactor Start->Reactor Reagents Catalyst (e.g., Ru/C) Solvent (e.g., H2O) Reagents->Reactor Inert Purge with N2, then H2 Reactor->Inert React Heat & Pressurize (e.g., 150°C, 40 bar H2) Inert->React Cooldown Cooldown & Depressurize React->Cooldown Filter Filter to Remove Catalyst Cooldown->Filter Distill Fractional Distillation (under N2) Filter->Distill End Final Product: Pure this compound Distill->End

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Outcome Poor Synthesis Outcome LowYield Low Yield Outcome->LowYield LowPurity Low Purity / Discoloration Outcome->LowPurity ControlIssue Poor Reaction Control Outcome->ControlIssue Cause_Incomplete Incomplete Reaction LowYield->Cause_Incomplete Cause_Degrade Degradation LowYield->Cause_Degrade Cause_Catalyst Catalyst Poisoning LowYield->Cause_Catalyst Cause_Oxidation Air Oxidation LowPurity->Cause_Oxidation Cause_Exotherm Runaway Exotherm ControlIssue->Cause_Exotherm Sol_TimeTemp Solution: Increase Time/Temp/Pressure Cause_Incomplete->Sol_TimeTemp Sol_Milder Solution: Lower Temp, Milder Catalyst Cause_Degrade->Sol_Milder Sol_Purify Solution: Purify Starting Materials Cause_Catalyst->Sol_Purify Sol_Inert Solution: Use Inert Atmosphere Cause_Oxidation->Sol_Inert Sol_Control Solution: Slow Addition, Dilution Cause_Exotherm->Sol_Control

Caption: Troubleshooting guide for common issues in this compound synthesis.

Reaction_Pathways cluster_side Potential Side Reactions SM 3-Methylpyridine P This compound SM->P Desired Pathway H2, Catalyst I1 Incomplete Reduction (Tetrahydropyridine intermediate) SM->I1 Insufficient H2 or Catalyst Activity D1 Degradation Products (Ring-opened species) SM->D1 Excessive Heat O1 Oxidation Products (N-Oxides, etc.) P->O1 Exposure to Air (O2)

Caption: Desired reaction pathway versus common side reaction pathways.

References

Technical Support Center: Catalytic Hydrogenation of 3-Methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 3-methylpyridine to 3-methylpiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the hydrogenation of 3-methylpyridine?

A1: A variety of catalysts are employed for the hydrogenation of 3-methylpyridine and other pyridine derivatives. Commonly used catalysts include those based on platinum, palladium, rhodium, and ruthenium.[1] For instance, Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, has been used for the hydrogenation of 3-methylpyridine in glacial acetic acid under elevated hydrogen pressure.[1] Palladium on carbon (Pd/C) is another effective catalyst, often used in the presence of an acidic additive to tune selectivity.[2][3] Rhodium catalysts, such as Rhodium(III) oxide (Rh₂O₃), have shown high activity under mild conditions.[4][5] Ruthenium supported on materials like poly(divinylbenzene) (Ru/PDVB) has also been demonstrated to be effective for pyridine hydrogenation in aqueous media.[6]

Q2: What are typical reaction conditions for 3-methylpyridine hydrogenation?

A2: Reaction conditions can vary significantly depending on the catalyst and desired outcome. Due to the aromatic stability of the pyridine ring, elevated temperatures and hydrogen pressures are often required.[1] For example, using PtO₂ in glacial acetic acid, a hydrogen pressure of 70 bar may be used.[1] With a Rh₂O₃ catalyst, milder conditions such as 40 °C and 5 bar of hydrogen pressure have been proven effective.[4] Palladium-catalyzed reactions are often carried out at temperatures between 30-50 °C and pressures around 6 bar.[2][3]

Q3: How can I monitor the progress of my 3-methylpyridine hydrogenation reaction?

A3: Several analytical techniques can be employed to monitor the reaction progress. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying and quantifying the reactant, product, and any byproducts.[7] In-situ monitoring techniques like Fourier-transform infrared spectroscopy (FTIR) can provide real-time data on the concentration of reactants and products.[8] For reactions at elevated pressures, in-line flow NMR has also been demonstrated as a viable monitoring technique.[9][10] Additionally, online monitoring using UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS/MS) can be used to track the reaction at key time points.[11]

Troubleshooting Guides

Issue 1: Low or No Conversion

Low or no conversion of 3-methylpyridine to this compound is a common issue that can arise from several factors related to the catalyst, substrate, and reaction conditions.[12]

Possible Causes and Solutions:

  • Catalyst Inactivity or Poisoning:

    • Cause: The catalyst's active sites may be blocked by impurities in the reactants or solvent.[12][13] Nitrogen-containing compounds, including the reactant and product, can themselves act as inhibitors.[13]

    • Solution: Ensure the purity of your 3-methylpyridine, solvent, and hydrogen gas. Pre-treating the catalyst or using a fresh batch may be necessary. In some cases, catalyst activity can be restored through specific treatments like hot H₂ stripping, though this may require a unit shutdown.[14]

  • Suboptimal Reaction Conditions:

    • Cause: Insufficient hydrogen pressure, incorrect temperature, or inadequate agitation can all lead to low conversion.[12]

    • Solution: Systematically optimize your reaction conditions. Increase the hydrogen pressure, as higher pressures are often required for pyridine ring saturation.[1] Adjust the temperature; while higher temperatures can increase the reaction rate, they may also lead to side reactions or catalyst deactivation.[12] Ensure efficient stirring to overcome mass transfer limitations.[12]

  • Insufficient Reaction Time:

    • Cause: The reaction may not have been allowed to proceed for a sufficient duration to achieve high conversion.

    • Solution: Monitor the reaction over a longer period to determine the time required for completion.

Data Presentation

Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation

CatalystSubstrateTemperature (°C)Pressure (bar)SolventConversion/YieldReaction Time (h)Reference
PtO₂3-MethylpyridineRoom Temp.70Glacial Acetic AcidHigh4-6[1]
Ru/PDVBPyridine10010Water>99%3[6]
10% Pd/C4-Pyridinecarbonitrile306Water/Dichloromethane100%5.5[2]
Rh₂O₃3-Methylpyridine405Trifluoroethanol>99%16[4]
Iridium(III) ComplexPyridines---High Yields-[15][16]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of 3-Methylpyridine

This protocol is a general guideline and may require optimization for specific catalysts and equipment.

  • Catalyst Preparation: In a suitable reaction vessel (e.g., a high-pressure autoclave), add the catalyst (e.g., 5 mol% Rh₂O₃) under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Solvent and Substrate Addition: Add the appropriate solvent (e.g., trifluoroethanol) to the vessel, followed by the 3-methylpyridine substrate.[5]

  • System Purge: Seal the reaction vessel and purge the system with hydrogen gas several times to remove any residual air.[12]

  • Reaction Execution: Pressurize the vessel with hydrogen to the desired pressure (e.g., 5 bar) and heat the reaction mixture to the target temperature (e.g., 40 °C) with vigorous stirring.[4]

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or another suitable analytical technique.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature, carefully vent the excess hydrogen, and purge with an inert gas. Remove the catalyst by filtration (e.g., through a pad of Celite®).[12]

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound, which can be further purified if necessary.[12]

Protocol 2: Sample Preparation for GC-MS Analysis
  • Sample Extraction: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Dilution: Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Filtration: If the sample contains suspended catalyst particles, filter it through a syringe filter to prevent contamination of the GC column.

  • Analysis: Inject the filtered sample into the GC-MS for analysis.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Catalyst Loading Catalyst Loading Solvent & Substrate Addition Solvent & Substrate Addition Catalyst Loading->Solvent & Substrate Addition System Purge System Purge Solvent & Substrate Addition->System Purge Pressurize & Heat Pressurize & Heat System Purge->Pressurize & Heat Reaction Monitoring Reaction Monitoring Pressurize & Heat->Reaction Monitoring Cool & Vent Cool & Vent Reaction Monitoring->Cool & Vent Catalyst Filtration Catalyst Filtration Cool & Vent->Catalyst Filtration Solvent Removal Solvent Removal Catalyst Filtration->Solvent Removal Product Analysis Product Analysis Solvent Removal->Product Analysis

Caption: Experimental workflow for 3-methylpyridine hydrogenation.

Troubleshooting_Low_Conversion Start Low Conversion Observed Catalyst Check Catalyst Activity Start->Catalyst Conditions Check Reaction Conditions Catalyst->Conditions [Active] UseFresh Use Fresh Catalyst Catalyst->UseFresh [Inactive/Poisoned] Time Check Reaction Time Conditions->Time [Optimized] OptimizeP Optimize Pressure & Temperature Conditions->OptimizeP [Suboptimal] IncreaseTime Increase Reaction Time Time->IncreaseTime [Insufficient] Success Conversion Improved Time->Success [Sufficient] UseFresh->Conditions OptimizeP->Time IncreaseTime->Success

Caption: Troubleshooting guide for low conversion.

Reaction_Pathway Reactant 3-Methylpyridine Intermediate Partially Hydrogenated Intermediates Reactant->Intermediate + H₂ (Catalyst) Product This compound Intermediate->Product + H₂ (Catalyst)

Caption: Simplified reaction pathway for hydrogenation.

References

Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of 3-methylpiperidine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the separation of this compound enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the enantiomers of this compound?

The resolution of this compound and its derivatives is typically achieved through three main strategies:

  • Classical Resolution via Diastereomeric Salt Formation: This is the most common method, involving the reaction of the racemic amine with a chiral resolving agent (typically a chiral acid) to form diastereomeric salts.[1] These salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[1][2]

  • Chromatographic Resolution: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a Chiral Stationary Phase (CSP) can physically separate the enantiomers.[3] This technique is widely used for both analytical quantification of enantiomeric excess (ee) and for preparative-scale separations.[3][4]

  • Enzymatic Resolution: This kinetic resolution method uses an enzyme that selectively reacts with one enantiomer, allowing the unreacted enantiomer to be isolated.[3][5]

Q2: Which chiral resolving agents are effective for the classical resolution of this compound derivatives?

For basic compounds like this compound, chiral acids are used as resolving agents. Commonly successful agents include:

  • (R)- or (S)-Mandelic acid [6][7][8]

  • Tartaric acid derivatives , such as di-benzoyl-L-tartaric acid or di-p-toluoyl-D-tartaric acid.[8][9][10] The choice of resolving agent and solvent is critical and often requires screening to find the optimal conditions for crystallization and separation.[2]

Q3: What type of column is recommended for the chiral HPLC separation of this compound enantiomers?

Polysaccharide-based Chiral Stationary Phases (CSPs) are highly effective for the separation of piperidine derivatives.[4][11][12] Columns such as Chiralpak® IA, AD-H, and Chiralcel® OD-H have demonstrated good performance in resolving similar structures.[4] For volatile derivatives, cyclodextrin-based phases can be used in Gas Chromatography (GC).[3]

Q4: Is derivatization necessary for the analysis of this compound enantiomers?

Derivatization is not always required but can be a crucial step, particularly for analytical purposes.[4]

  • To Enhance Detection: this compound lacks a strong UV chromophore. Derivatizing it with a UV-active agent, such as para-toluene sulfonyl chloride (PTSC) or benzoyl chloride, allows for sensitive UV detection in HPLC.[13][14][15]

  • To Improve Separation: Converting the enantiomers into diastereomers with a chiral derivatizing agent can sometimes facilitate separation on a standard achiral column.[16]

Troubleshooting Guides
Topic: Classical Resolution (Diastereomeric Salt Crystallization)

Q: My diastereomeric salt crystallization resulted in a low enantiomeric excess (ee). What are the possible causes and solutions?

A low enantiomeric excess after crystallization is a common issue. The table below outlines potential causes and actionable solutions.

Possible Cause Solution
Inappropriate Solvent System The solvent plays a critical role in the solubility difference between diastereomers. Screen a variety of solvents or solvent mixtures (e.g., ethanol, isopropanol, ethyl acetate) to maximize this difference.[6]
Cooling Rate is Too Fast Rapid cooling can lead to the co-precipitation of both diastereomeric salts, trapping the undesired diastereomer in the crystal lattice.[2] Allow the solution to cool slowly to room temperature and then gradually to a lower temperature (e.g., 0-5 °C).
Incorrect Stoichiometry of Resolving Agent Using a full equivalent of the resolving agent can sometimes suppress the solubility difference. Start with 0.5 equivalents of the resolving agent and optimize from there.[17]
Racemization The amine or resolving agent may racemize under harsh conditions (e.g., high temperature, strong acid/base).[17] Check the stability of your compounds under the resolution conditions and use milder temperatures where possible.
Insufficient Purity of Starting Materials Impurities can interfere with crystal formation. Ensure the racemic this compound and the chiral resolving agent are of high purity.

Q: I am having trouble inducing crystallization of the diastereomeric salt. What should I do?

Failure to crystallize can be frustrating. Try the following techniques:

  • Seeding: Introduce a seed crystal from a previous successful batch to initiate crystallization. If no crystal is available, try scratching the inside of the flask with a glass rod at the liquid-air interface.

  • Increase Concentration: Carefully evaporate some of the solvent to create a supersaturated solution.

  • Change the Solvent: The current solvent may be too good, preventing the salt from precipitating. Add an "anti-solvent" (a solvent in which the salt is insoluble) dropwise until turbidity persists.

  • Allow Sufficient Time: Some crystallizations are very slow and may require hours or even days at a low temperature.

Topic: Chiral HPLC Separation

Q: I am observing poor or no separation between the enantiomer peaks on my chiral HPLC. How can I troubleshoot this?

Poor resolution is a common method development challenge. A logical troubleshooting workflow is essential.

Troubleshooting Logic for Poor HPLC Resolution

Q: My peaks are tailing in the chiral HPLC analysis. What is the cause and how can I fix it?

Peak tailing is often caused by strong interactions between the basic amine analyte and active sites on the silica support of the stationary phase. The solution is to add a mobile phase modifier. For a basic compound like this compound, add a small amount of an amine, such as diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1%.[4] This modifier competes for the active sites, resulting in more symmetrical peaks.

Experimental Protocols
Protocol 1: Classical Resolution of Racemic this compound using (R)-(-)-Mandelic Acid

This protocol describes a general procedure for diastereomeric salt crystallization. Optimization of solvent and stoichiometry will be required.

References

Stability issues of 3-Methylpiperidine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Methylpiperidine in various solvents.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Loss of this compound Potency or Purity Over Time in Solution

  • Question: My solution of this compound shows decreased purity/potency when analyzed after a period of storage. What could be the cause?

  • Answer: The stability of this compound is highly dependent on the solvent and storage conditions. Degradation can be accelerated by several factors:

    • Incompatible Solvents and Reagents: this compound is a secondary amine and is incompatible with acids, bases, strong oxidizing agents, acid anhydrides, and acid chlorides.[1] The presence of these substances, even in trace amounts, can lead to degradation.

    • Presence of Carbon Dioxide: this compound can react with atmospheric carbon dioxide.[1] It is recommended to handle and store solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Elevated Temperatures: Heat can promote degradation.[1] Store solutions in a cool, dry place.

    • Exposure to Light: Photolytic degradation can occur. Store solutions in amber vials or otherwise protected from light.

Issue 2: Unexpected Peaks Observed During Chromatographic Analysis (HPLC/GC)

  • Question: I am observing unexpected peaks in my chromatogram when analyzing a sample containing this compound. What are these, and how can I prevent them?

  • Answer: Unexpected peaks are likely degradation products. The identity of these products depends on the stressor.

    • Oxidative Degradation: In the presence of oxidizing agents (e.g., hydrogen peroxide, or even atmospheric oxygen over time), this compound can oxidize to form this compound N-oxide.[2][3] Under more vigorous oxidation, dehydrogenation can occur, leading to the formation of 3-methylpyridine or 2,3,4,5-tetrahydro-3-methylpyridine.[4]

    • Acidic/Basic Conditions: While the primary reaction with acids is salt formation, prolonged exposure or strong acids/bases can catalyze degradation, potentially leading to ring-opening or other rearrangements, although specific products are not well-documented in the literature for this compound itself.

    • Thermal Degradation: High temperatures can lead to complex degradation pathways, including the formation of polymeric materials or ring-opening products. For some cyclic amines, thermal degradation can lead to ring opening at elevated temperatures (150-165°C).[5]

Troubleshooting Workflow for Unexpected Peaks

G start Unexpected peaks in chromatogram check_storage Review storage conditions (solvent, temp, light, atmosphere) start->check_storage check_reagents Identify potential incompatible reagents start->check_reagents stress_testing Perform forced degradation studies check_storage->stress_testing check_reagents->stress_testing identify_degradants Characterize degradation products (e.g., using MS) stress_testing->identify_degradants modify_protocol Modify experimental protocol (e.g., use fresh solutions, inert atmosphere, different solvent) identify_degradants->modify_protocol end_node Purity issue resolved modify_protocol->end_node

Caption: Troubleshooting workflow for identifying the source of unexpected peaks.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and direct sunlight.[1] To prevent reaction with atmospheric components, storage under an inert atmosphere like nitrogen or argon is recommended.[1]

Q2: How does the choice of solvent affect the stability of this compound?

A2: The choice of solvent can significantly impact the stability of this compound.

  • Protic Solvents (e.g., water, methanol, ethanol): These solvents can hydrogen-bond with the amine, which can sometimes stabilize it by solvating it. However, they can also participate in certain degradation reactions.

  • Aprotic Solvents (e.g., acetonitrile, DMF, DMSO): Polar aprotic solvents can increase the nucleophilicity of amines, which may accelerate reactions with electrophilic impurities.[6] Nonpolar aprotic solvents provide poor stabilization for any polar transition states during degradation, potentially slowing down certain degradation pathways.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemistry of secondary amines and piperidine derivatives, the following degradation pathways are plausible under stress conditions:

  • Oxidation:

    • Formation of the corresponding N-oxide is a common pathway.[2][3]

    • Dehydrogenation to form aromatic (pyridine) or partially saturated (tetrahydropyridine) derivatives can occur.[4]

  • Thermal Degradation:

    • At high temperatures, complex reactions including polymerization and ring-opening can occur.[5]

  • Photolytic Degradation:

    • Exposure to UV or visible light can induce degradation through radical mechanisms, potentially leading to dehydrogenation.

Potential Degradation Pathways of this compound

G MP This compound N_Oxide This compound N-Oxide MP->N_Oxide Oxidation (e.g., H₂O₂) Dehydro_Product1 3-Methyl-2,3,4,5-tetrahydropyridine MP->Dehydro_Product1 Dehydrogenation (Oxidation/Light) Ring_Opened Ring-Opened Products MP->Ring_Opened Thermal Stress Dehydro_Product2 3-Methylpyridine Dehydro_Product1->Dehydro_Product2 Further Dehydrogenation

Caption: Potential degradation pathways of this compound under various stress conditions.

Q4: How can I set up a forced degradation study for this compound?

A4: A forced degradation study should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[4][7] Below is a general protocol that can be adapted.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Solvents: Acetonitrile, Methanol, Water (HPLC grade)

  • Stress Reagents: 1N HCl, 1N NaOH, 3% Hydrogen Peroxide

  • Equipment: HPLC with UV or MS detector, GC-MS, NMR, pH meter, calibrated oven, photostability chamber.

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize with 1N NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 1N NaOH and heat at 60°C. Withdraw samples at various time points. Neutralize with 1N HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Withdraw samples at various time points.

    • Thermal Degradation: Place the stock solution in an oven at a controlled temperature (e.g., 70°C). Withdraw samples at various time points.

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber (ICH Q1B guidelines recommend an exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8] A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., RP-HPLC with a C18 column).

    • The method should be capable of separating the main this compound peak from any degradation products.

    • Peak purity analysis using a PDA detector or mass spectrometer is recommended.

    • Characterize significant degradation products using LC-MS, GC-MS, or NMR.

Forced Degradation Experimental Workflow

G start Prepare this compound Stock Solution acid Acid Hydrolysis (1N HCl, 60°C) start->acid base Base Hydrolysis (1N NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (70°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo analysis Analyze all samples by Stability-Indicating Method (e.g., HPLC-UV/MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterize Characterize Degradation Products analysis->characterize report Report Findings characterize->report

Caption: Workflow for a forced degradation study of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data from a forced degradation study to illustrate the expected outcomes.

Table 1: Stability of this compound under Different Stress Conditions

Stress ConditionDuration (hours)% this compound Remaining% Degradation
Control (RT, dark) 2499.80.2
1N HCl, 60°C 890.59.5
1N NaOH, 60°C 892.17.9
3% H₂O₂, RT 485.314.7
70°C, dark 2494.65.4
Photolytic (ICH Q1B) -96.23.8

Table 2: Major Degradation Products Observed by LC-MS

Stress ConditionMajor Degradation Product (Proposed)Retention Time (min)
Oxidative (3% H₂O₂) This compound N-Oxide3.5
Oxidative (3% H₂O₂) 3-Methyl-2,3,4,5-tetrahydropyridine5.2
Acid Hydrolysis Minor unknown degradant 12.8
Thermal Minor unknown degradant 24.1

References

Minimizing impurities during the synthesis of 3-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methylpiperidine. The focus is on minimizing impurities during the synthesis, particularly through the catalytic hydrogenation of 3-methylpyridine (3-picoline).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most prevalent industrial and laboratory-scale synthesis of this compound is the catalytic hydrogenation of 3-methylpyridine (also known as 3-picoline). Alternative routes, though less common, include the cyclization of functionalized open-chain compounds like 2-methyl-1,5-diaminopentane.

Q2: What are the primary impurities I should expect when synthesizing this compound via the hydrogenation of 3-picoline?

A2: The primary impurities can be categorized as follows:

  • Unreacted Starting Material: Residual 3-methylpyridine is a common impurity.

  • Partially Hydrogenated Intermediates: Tetrahydropyridine derivatives may be present if the reaction does not go to completion.

  • Over-hydrogenation or Ring-Opening Products: Under harsh conditions, the piperidine ring can undergo cleavage, leading to various aliphatic amines.

  • N-Alkylation Products: If a methylating agent is present or if the reaction conditions promote it, N-methyl-3-methylpiperidine can be formed.

  • Catalyst- and Solvent-Related Impurities: Traces of the metal catalyst or residual solvents can be present in the final product.

Q3: Which analytical techniques are recommended for identifying and quantifying impurities in my this compound product?

A3: A combination of chromatographic and spectroscopic methods is ideal for comprehensive impurity profiling.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities.[1]

  • High-Performance Liquid Chromatography (HPLC): Useful for less volatile impurities and for quantitative analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the impurities.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Can be used to detect and quantify trace metal catalyst residues.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Incomplete Conversion of 3-Methylpyridine

Symptoms:

  • Significant amount of 3-methylpyridine detected in the final product by GC-MS or NMR.

  • Lower than expected yield of this compound.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Catalyst Activity - Increase catalyst loading (e.g., from 5 mol% to 10 mol%).- Use a fresh batch of catalyst, as catalysts can deactivate over time.- Ensure the catalyst was not exposed to poisons (e.g., sulfur compounds) prior to use.
Inadequate Reaction Time or Temperature - Increase the reaction time.- Gradually increase the reaction temperature, monitoring for the formation of degradation products.
Insufficient Hydrogen Pressure - Increase the hydrogen pressure. The hydrogenation of pyridines often requires elevated pressures.[2]
Catalyst Poisoning - Purify the 3-methylpyridine starting material to remove potential catalyst poisons.- Ensure the solvent is of high purity and free from contaminants.
Problem 2: Presence of Partially Hydrogenated Intermediates

Symptoms:

  • Detection of peaks in GC-MS or signals in NMR corresponding to tetrahydropyridine intermediates.

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal Reaction Conditions - Increase reaction temperature and/or hydrogen pressure to drive the reaction to completion.
Poor Catalyst Performance - Switch to a more active catalyst. For example, rhodium and ruthenium catalysts can be more effective for pyridine hydrogenation than palladium.[3][4]
Insufficient Reaction Time - Extend the reaction duration to ensure full conversion of intermediates.
Problem 3: Formation of N-Alkylated or Other By-products

Symptoms:

  • Detection of unexpected peaks in GC-MS or NMR, potentially corresponding to N-methyl-3-methylpiperidine or other side products.

Possible Causes and Solutions:

CauseRecommended Solution
Contaminated Reagents or Solvents - Use high-purity reagents and solvents. For example, methanol used as a solvent can sometimes act as a methylating agent at high temperatures.
Side Reactions on the Catalyst Surface - Optimize reaction conditions (lower temperature, different catalyst) to disfavor side reactions.- Consider a different catalyst that is more selective for the desired hydrogenation.
Thermal Degradation - Avoid excessively high reaction temperatures that could lead to decomposition of the starting material or product.

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of 3-Methylpyridine to this compound

This protocol provides a general methodology. Optimal conditions may vary depending on the specific catalyst and equipment used.

Materials:

  • 3-Methylpyridine

  • Catalyst (e.g., 5% Pd/C, Raney Nickel, or 5% Rh/C)

  • Solvent (e.g., Ethanol, Methanol, or Acetic Acid)

  • Hydrogen gas

  • High-pressure autoclave reactor

Procedure:

  • Reactor Setup:

    • Ensure the high-pressure autoclave is clean and dry.

    • Add the catalyst (e.g., 5 mol% relative to the substrate) to the reactor.

    • Add the solvent (e.g., 10 volumes relative to the substrate).

  • Addition of Substrate:

    • Add the 3-methylpyridine to the reactor.

  • Reaction:

    • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar).

    • Begin stirring and heat the reactor to the desired temperature (e.g., 80-150 °C).

    • Monitor the reaction progress by taking samples periodically and analyzing them by GC-MS.

  • Work-up:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Remove the solvent under reduced pressure.

  • Purification:

    • The crude this compound can be purified by fractional distillation to remove unreacted starting material and other impurities.

Data Presentation

Table 1: Influence of Catalyst on Impurity Profile in 3-Picoline Hydrogenation (Illustrative Data)

CatalystUnreacted 3-Picoline (%)Partially Hydrogenated Intermediates (%)Other By-products (%)
5% Pd/C5-152-5<1
Raney Nickel2-81-3<2
5% Pt/C1-5<2<1
5% Rh/C<2<1<1

Note: These are illustrative values and can vary significantly based on reaction conditions.

Visualizations

Synthesis_Workflow Start 3-Methylpyridine Reactor High-Pressure Reactor Start->Reactor Catalyst Catalyst (e.g., Pd/C) Catalyst->Reactor Solvent Solvent (e.g., Ethanol) Solvent->Reactor Hydrogen H2 Gas Hydrogen->Reactor Reaction Catalytic Hydrogenation Reactor->Reaction Filtration Catalyst Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Distillation Fractional Distillation Evaporation->Distillation Product High-Purity this compound Distillation->Product

Caption: General workflow for the synthesis and purification of this compound.

Impurity_Formation Picoline 3-Methylpyridine Intermediate Partially Hydrogenated Intermediates Picoline->Intermediate Incomplete Hydrogenation Piperidine This compound Picoline->Piperidine Direct Hydrogenation Intermediate->Piperidine Complete Hydrogenation RingOpening Ring-Opening Products Piperidine->RingOpening Over-hydrogenation (Harsh Conditions) NAlkylation N-Alkylation Products Piperidine->NAlkylation Side Reaction

Caption: Potential pathways for impurity formation during this compound synthesis.

Troubleshooting_Logic Start Low Purity of This compound Check_Conversion Check for Incomplete Conversion of 3-Picoline Start->Check_Conversion Incomplete Incomplete Conversion Check_Conversion->Incomplete Yes Complete Complete Conversion, By-products Present Check_Conversion->Complete No Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Pressure) Incomplete->Optimize_Conditions Change_Catalyst Change Catalyst or Increase Loading Incomplete->Change_Catalyst Check_Byproducts Identify By-products (GC-MS, NMR) Complete->Check_Byproducts Partially_Hydrogenated Partially Hydrogenated Intermediates Check_Byproducts->Partially_Hydrogenated Other_Byproducts Other By-products (N-alkylation, etc.) Check_Byproducts->Other_Byproducts Partially_Hydrogenated->Optimize_Conditions Purify_Reagents Purify Starting Materials and Solvents Other_Byproducts->Purify_Reagents Modify_Purification Optimize Purification (Fractional Distillation) Other_Byproducts->Modify_Purification

Caption: A logical workflow for troubleshooting low purity in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Fmoc Deprotection: 3-Methylpiperidine vs. 4-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals in Peptide Synthesis

The selection of the appropriate deprotection reagent is a critical step in solid-phase peptide synthesis (SPPS) that significantly influences the yield, purity, and overall success of the synthesis. While piperidine has traditionally been the reagent of choice for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, its classification as a controlled substance and potential to cause side reactions has led to the exploration of alternatives.[1] This guide provides an objective comparison of two such alternatives, 3-Methylpiperidine and 4-Methylpiperidine, supported by available experimental data.

Performance Comparison

Both this compound and 4-Methylpiperidine have been shown to be effective reagents for Fmoc deprotection, with efficiencies comparable to that of piperidine.[2] However, subtle differences in their reaction kinetics and a more extensive body of research on 4-Methylpiperidine position it as a more commonly cited alternative.

One study investigating the kinetics of Fmoc group removal from Fmoc-Ile attached to a chlorotrityl resin found that both this compound and 4-Methylpiperidine exhibit identical efficiency to piperidine.[2] Another source suggests a slight variance in reaction rates, following the order: 4-Methylpiperidine > this compound > 2-Methylpiperidine, indicating that 4-Methylpiperidine may offer a faster deprotection.

While extensive quantitative data regarding peptide yield and purity for syntheses using 4-Methylpiperidine is available, similar detailed experimental results for this compound are less prevalent in the reviewed literature. The available data for 4-Methylpiperidine demonstrates that it provides comparable results to piperidine in terms of crude peptide yield and purity.[3]

Quantitative Data Summary

The following table summarizes the available quantitative data for the performance of this compound and 4-Methylpiperidine in comparison to the standard piperidine protocol.

ReagentConcentrationDeprotection Half-Life (t½)Crude Peptide Yield (%)Crude Peptide Purity (%)Reference(s)
Piperidine 20% in DMFIdentical to 3- and 4-Methylpiperidine~71% (for peptide RRWQWRMKKLG)Not specified in comparative studies[2]
This compound 25% in DMFIdentical to PiperidineData not availableData not available[2]
4-Methylpiperidine 20-25% in DMFIdentical to Piperidine~70% (for peptide RRWQWRMKKLG)Similar to Piperidine[2][3]

Note: The efficiency and outcomes of peptide synthesis are highly sequence-dependent. The data presented here are based on specific reported experiments and may vary.

Experimental Protocols

The following are representative protocols for Fmoc deprotection in solid-phase peptide synthesis.

Standard Fmoc Deprotection Protocol (Piperidine or 4-Methylpiperidine)

This protocol is widely applicable for routine SPPS.

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Deprotection: Add a solution of 20% (v/v) piperidine or 4-Methylpiperidine in DMF to the resin.

  • Agitation: Agitate the mixture at room temperature for 5-10 minutes. For hindered amino acids or during the synthesis of long peptides, a second deprotection step of 5-10 minutes may be required.

  • Draining: Drain the deprotection solution from the reaction vessel.

  • Washing: Thoroughly wash the resin with DMF (typically 5-7 times) to remove residual deprotection reagent and the dibenzofulvene adduct.

Kinetic Monitoring of Fmoc Deprotection

This protocol can be used to determine the deprotection half-life.

  • Sample Preparation: Place 1 mg of Fmoc-amino acid-loaded resin in a glass cuvette.

  • Reagent Addition: Add 1 ml of the deprotection solution (e.g., 25% this compound or 4-Methylpiperidine in DMF).

  • Incubation and Measurement: Shake the cuvette intermittently and measure the UV absorbance of the solution at 301 nm at regular intervals (e.g., every 2 minutes). The increase in absorbance corresponds to the formation of the dibenzofulvene adduct, allowing for the calculation of the deprotection rate.[2]

Reaction Mechanism and Workflow

The removal of the Fmoc group by secondary amines like this compound and 4-Methylpiperidine proceeds via a β-elimination mechanism.

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: DBF Adduct Formation Fmoc_NHR Fmoc-NH-Peptide-Resin Carbanion Carbanion Intermediate Fmoc_NHR->Carbanion Fast Base Base (3- or 4-Methylpiperidine) Base->Carbanion Carbanion_ref Carbanion Intermediate DBF Dibenzofulvene (DBF) Carbanion_ref->DBF Slow, Rate-determining Amine H2N-Peptide-Resin Carbanion_ref->Amine DBF_ref Dibenzofulvene (DBF) Adduct DBF-Base Adduct DBF_ref->Adduct Base_ref Base (3- or 4-Methylpiperidine) Base_ref->Adduct

Caption: Mechanism of Fmoc deprotection by a secondary amine base.

The general workflow for the Fmoc deprotection step within the broader context of solid-phase peptide synthesis is illustrated below.

SPPS_Deprotection_Workflow start Start with Fmoc-AA-Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (e.g., 20% 4-MP in DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 couple Couple next Fmoc-Amino Acid wash1->couple wash2 Wash with DMF couple->wash2 end_cycle Repeat for next cycle wash2->end_cycle end_cycle->swell Yes final_cleavage Final Cleavage from Resin end_cycle->final_cleavage No

Caption: General workflow for the Fmoc deprotection step in SPPS.

Conclusion

Both this compound and 4-Methylpiperidine are viable and effective alternatives to piperidine for Fmoc deprotection in solid-phase peptide synthesis. The available data suggests that both reagents have a deprotection efficiency identical to piperidine.[2] However, some evidence points to 4-Methylpiperidine having a slightly faster reaction rate. A significant body of research supports the use of 4-Methylpiperidine, with studies demonstrating comparable peptide yields and purities to those achieved with piperidine.[3] Due to the limited availability of direct comparative and quantitative performance data for this compound, 4-Methylpiperidine currently stands as the more thoroughly documented and validated of the two alternatives for researchers seeking to move away from piperidine. The choice between these reagents may ultimately depend on factors such as commercial availability, cost, and specific laboratory protocols.

References

A Comparative Analysis of the Biological Activities of 3-Methylpiperidine and 4-Methylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The strategic placement of substituents on the piperidine ring can significantly modulate the pharmacological profile of these molecules. This guide provides a comparative overview of the biological activities of derivatives of 3-methylpiperidine and 4-methylpiperidine, highlighting how the isomeric position of a single methyl group can influence their therapeutic applications. While direct comparative studies on the intrinsic biological activities of this compound and 4-methylpiperidine are limited, a comparative analysis of their respective derivatives provides valuable insights into their potential as precursors in drug discovery.

I. Overview of Biological Activities

Derivatives of both this compound and 4-methylpiperidine have been explored for a wide range of therapeutic targets. The position of the methyl group often dictates the preferred synthetic routes and the ultimate biological application.

This compound Derivatives:

Research has primarily focused on the use of this compound as a synthetic precursor for compounds targeting the central nervous system (CNS) and for antiviral applications. It is a key building block in the synthesis of:

  • CB2 Receptor Agonists: For the treatment of chronic pain.[1]

  • Selective Serotonin 5-HT6 Receptor Antagonists: Investigated for their potential in treating cognitive disorders.[1]

  • Aurora Kinase Inhibitors: Explored as potential anticancer agents.[1]

  • Anti-Hepatitis B Virus (HBV) Agents: Phenylpropenamide derivatives of this compound have shown promise in this area.[1]

  • Analgesics and Antidepressants: This isomer is a valuable starting material for various CNS-active compounds.[2]

4-Methylpiperidine Derivatives:

The 4-methylpiperidine scaffold is prominently featured in the development of potent analgesics and has also been investigated for other therapeutic areas:

  • µ-Opioid Receptor Modulators: A significant body of research has focused on 4-methylpiperidine derivatives as potent analgesics that target the µ-opioid receptor.[3]

  • Antidiabetic Agents: A novel derivative of 4-methylpiperidine has demonstrated potent inhibitory activity against α-amylase, an enzyme involved in carbohydrate metabolism.[4]

  • Antimicrobial Agents: Certain derivatives have been synthesized and evaluated for their antimicrobial properties.[5]

  • Peptide Synthesis: 4-Methylpiperidine is also used as a reagent for the removal of the Fmoc protecting group in solid-phase peptide synthesis, where it has been shown to have a faster reaction rate than this compound.

II. Quantitative Comparison of Biological Activity

The following table summarizes available quantitative data on the biological activity of representative derivatives of 3- and 4-methylpiperidine. It is important to note that these are not direct comparisons of the parent isomers but rather illustrate the activities of compounds derived from them.

Derivative ClassIsomerBiological Target/AssayKey Findings
Opioid Receptor Ligands
N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines3- and 4-µ-Opioid Receptor ([³⁵S]GTPγS binding assay)The presence and position of methyl groups on the piperidine ring influence whether a compound acts as an agonist or an antagonist.[6][7] For instance, certain N-phenylpropyl analogues with both 3- and 4-methyl substituents were found to be potent opioid antagonists.[6]
4-Amino Methyl Piperidine Derivatives4-µ-Opioid Receptor (Analgesic assays)A series of novel derivatives of 4-amino methyl piperidine were synthesized and evaluated for their analgesic potential. One derivative, HN58, exhibited 100% inhibition in a writhing test, and this effect was reversible by naloxone, indicating µ-opioid receptor involvement.[3][8] Molecular docking studies showed binding affinities for these derivatives ranging from -8.13 to -13.37 kcal/mol.[3]
3-Methyl-1,4-disubstituted-piperidine Analgesics3-Opioid Receptors (Mouse hot-plate test)A series of 3-methyl-4-(N-phenyl amido)piperidines were synthesized and showed potent analgesic activity. One cis-diastereomer was found to be 13,036 times more potent than morphine and 29 times more potent than fentanyl.[9] In contrast, the corresponding trans-diastereomer was significantly less potent, highlighting the importance of stereochemistry.[9]
Antidiabetic Agents
4-Methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine4-α-Amylase Inhibition AssayThis derivative demonstrated a 97.30% inhibition of the α-amylase enzyme in vitro, which was more potent than the standard drug acarbose (61.66% inhibition).[4]

III. Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further research.

1. µ-Opioid Receptor Binding Assay ([³⁵S]GTPγS Binding)

  • Objective: To determine the functional activity (agonist or antagonist) of a compound at the µ-opioid receptor.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells stably expressing the human µ-opioid receptor.

    • Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, MgCl₂, NaCl, and GDP.

    • Incubation: Membranes are incubated with the test compound, a known µ-opioid agonist (e.g., DAMGO), and [³⁵S]GTPγS.

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

    • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: Agonists stimulate [³⁵S]GTPγS binding, while antagonists inhibit the stimulation caused by an agonist. Data are typically plotted as concentration-response curves to determine EC₅₀ (for agonists) or Kₑ (for antagonists) values.

2. In Vivo Analgesic Assays (Writhing Test)

  • Objective: To assess the analgesic efficacy of a compound in a mouse model of visceral pain.

  • Methodology:

    • Animal Model: Male Swiss albino mice are commonly used.

    • Compound Administration: Test compounds are administered intraperitoneally at various doses.

    • Induction of Writhing: A short time after compound administration, an intraperitoneal injection of acetic acid is given to induce a writhing response (abdominal constrictions).

    • Observation: The number of writhes is counted for a specific period (e.g., 20 minutes) after the acetic acid injection.

    • Data Analysis: The percentage of inhibition of writhing is calculated by comparing the number of writhes in the treated group to a vehicle control group.

3. α-Amylase Inhibition Assay

  • Objective: To evaluate the inhibitory effect of a compound on the activity of the α-amylase enzyme.

  • Methodology:

    • Enzyme and Substrate: Porcine pancreatic α-amylase and a starch solution are used.

    • Incubation: The test compound is pre-incubated with the α-amylase solution.

    • Reaction Initiation: The starch solution is added to start the enzymatic reaction.

    • Reaction Termination: The reaction is stopped by adding a dinitrosalicylic acid (DNS) color reagent.

    • Colorimetric Measurement: The mixture is heated and then cooled, and the absorbance is measured at 540 nm. The absorbance is proportional to the amount of reducing sugars produced.

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (without inhibitor). The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) can be determined.

IV. Visualizing Experimental Workflows and Pathways

Experimental Workflow for Analgesic Evaluation

G cluster_0 In Vivo Analgesic Writhing Test start Select Male Swiss Albino Mice administer Administer Test Compound (i.p.) start->administer induce Induce Writhing with Acetic Acid (i.p.) administer->induce observe Count Writhing Responses induce->observe analyze Calculate % Inhibition vs. Control observe->analyze end Determine Analgesic Efficacy analyze->end

Caption: Workflow for assessing analgesic activity using the writhing test.

Opioid Receptor Signaling Pathway

G cluster_0 Opioid Receptor Signaling Ligand Opioid Agonist (e.g., 4-Methylpiperidine Derivative) Receptor µ-Opioid Receptor (GPCR) Ligand->Receptor G_protein Gi/o Protein Receptor->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition Ion_Channel Ion Channels G_protein->Ion_Channel Modulation cAMP cAMP AC->cAMP Reduced Production Analgesia Analgesia cAMP->Analgesia Ca_Channel Ca²⁺ Channel Ion_Channel->Ca_Channel Inhibition K_Channel K⁺ Channel Ion_Channel->K_Channel Activation Ca_Channel->Analgesia K_Channel->Analgesia

Caption: Simplified µ-opioid receptor signaling cascade leading to analgesia.

V. Conclusion

The isomeric placement of a methyl group on the piperidine ring profoundly influences the synthetic accessibility and the ultimate biological profile of its derivatives. While this compound has been a valuable precursor for a diverse range of CNS-active and antiviral compounds, 4-methylpiperidine has been more prominently featured in the development of potent analgesics and, more recently, antidiabetic agents. The choice between these two isomers as starting materials will, therefore, be dictated by the specific therapeutic target and the desired pharmacological outcome. This guide underscores the importance of subtle structural modifications in medicinal chemistry and provides a framework for the continued exploration of methylpiperidine derivatives in drug discovery.

References

A Comparative Guide to the Pharmacokinetic Profiles of Methylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the pharmacokinetic profiles of several methylpiperidine derivatives, a class of compounds with significant pharmacological interest, particularly as central nervous system stimulants. The information presented herein is intended to support research and drug development efforts by providing a consolidated overview of their absorption, distribution, metabolism, and excretion (ADME) properties, alongside detailed experimental methodologies. While direct comparative studies across a wide range of these derivatives are limited in publicly available literature, this guide synthesizes available data to facilitate informed decision-making.

Executive Summary

Methylpiperidine derivatives, most notably methylphenidate, are primarily known for their action as norepinephrine and dopamine reuptake inhibitors. Their pharmacokinetic properties, however, can vary significantly based on structural modifications. This guide focuses on a comparison of methylphenidate with its analogues, including desoxypipradrol and ethylphenidate. Desoxypipradrol, for instance, exhibits a markedly longer half-life due to its high lipophilicity and lack of easily metabolizable functional groups.[1][2] In contrast, methylphenidate is a short-acting stimulant with a half-life of 2 to 3 hours.[3] The co-ingestion of methylphenidate with ethanol can lead to the formation of ethylphenidate through hepatic transesterification, which also possesses pharmacological activity.[4][5]

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for selected methylpiperidine derivatives. It is important to note that these values are compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.

CompoundAnimal ModelDose and RouteTmax (Time to Maximum Concentration)Cmax (Maximum Concentration)t1/2 (Elimination Half-Life)BioavailabilityReference(s)
d-Methylphenidate Human0.3 mg/kg, Oral~2 hours15.3 ± 3.37 ng/mL2-3 hoursOral: ~30% (range 11-52%)[3][6][7]
d-Methylphenidate Rat37 µmol/kg, i.p.< 10 minutes---[8]
Desoxypipradrol ----16-20 hours>90%[1]
l-Ethylphenidate (from MPH + Ethanol) Human0.3 mg/kg MPH + 0.6 g/kg Ethanol, Oral1-2 hours0.77 - 1.01 ng/mL--[6]
d-p-Bromomethylphenidate Rat37 µmol/kg, i.p.< 10 minutes-Significantly longer than MPH-[8]
d-p-Methoxymethylphenidate Rat37 µmol/kg, i.p.< 10 minutes-Similar to MPH-[8]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

A standardized experimental protocol is crucial for obtaining reliable pharmacokinetic data. Below is a detailed methodology for a typical comparative pharmacokinetic study in rats.

1. Animal Models and Housing:

  • Species: Male Sprague-Dawley rats (8 weeks old).

  • Housing: Animals are housed in environmentally controlled conditions (22±2°C, 50±10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Animals are typically fasted overnight before oral dosing.

2. Drug Formulation and Administration:

  • Formulation: The methylpiperidine derivatives are formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Dose: A single dose is administered, for example, 5 mg/kg.

  • Administration: The formulation is administered via oral gavage for oral pharmacokinetic studies or via the tail vein for intravenous studies.

3. Sample Collection:

  • Serial blood samples (approximately 0.2 mL) are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant like K2-EDTA.

4. Plasma Preparation:

  • Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

5. Bioanalytical Method:

  • Technique: The concentration of the methylpiperidine derivatives in the plasma samples is determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[9]

  • Sample Preparation: A protein precipitation method is commonly used, where an organic solvent like acetonitrile (containing an internal standard) is added to the plasma samples. After vortexing and centrifugation, the supernatant is collected for analysis.[9]

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2 are calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).[10]

In Vitro Metabolic Stability Assay

This assay is used to assess the susceptibility of a compound to metabolism by liver enzymes.

1. Test System:

  • Pooled liver microsomes from the species of interest (e.g., human, rat).

2. Incubation:

  • The test compound (e.g., at a concentration of 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein concentration) in a buffer solution at 37°C.

  • The reaction is initiated by the addition of a cofactor, typically NADPH.

3. Time Points:

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

4. Analysis:

  • The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

5. Data Analysis:

  • The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Mandatory Visualization

experimental_workflow cluster_invivo In Vivo Pharmacokinetic Study cluster_invitro In Vitro Metabolic Stability Assay animal_model Animal Model Selection (e.g., Sprague-Dawley Rats) dosing Drug Administration (Oral Gavage or IV) animal_model->dosing sampling Serial Blood Sampling dosing->sampling plasma_prep Plasma Preparation (Centrifugation) sampling->plasma_prep lcms_analysis_invivo LC-MS/MS Analysis plasma_prep->lcms_analysis_invivo pk_analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, t1/2) lcms_analysis_invivo->pk_analysis microsomes Liver Microsomes incubation Incubation with Test Compound & NADPH microsomes->incubation aliquots Time-point Aliquots incubation->aliquots lcms_analysis_invitro LC-MS/MS Analysis aliquots->lcms_analysis_invitro stability_analysis Half-life & Intrinsic Clearance Calculation lcms_analysis_invitro->stability_analysis signaling_pathway cluster_synapse Synaptic Cleft presynaptic Presynaptic Neuron DA/NE neurotransmitter Dopamine (DA) / Norepinephrine (NE) presynaptic:f1->neurotransmitter Release postsynaptic Postsynaptic Neuron Receptors transporter DAT / NET transporter->presynaptic:f0 neurotransmitter->postsynaptic:f1 Binding neurotransmitter->transporter Reuptake methylpiperidine Methylpiperidine Derivative methylpiperidine->transporter Inhibition

References

Determining the Enantiomeric Purity of 3-Methylpiperidine: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of the enantiomeric excess (ee) of 3-Methylpiperidine is critical in pharmaceutical research and development, where the stereochemistry of a molecule can significantly impact its pharmacological and toxicological properties. A variety of analytical techniques are available to researchers for this purpose, each with its own set of advantages and limitations. This guide provides a comparative overview of the most common methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

A general workflow for determining the enantiomeric excess of a chiral compound like this compound involves several key stages, from sample preparation to data analysis, which ultimately yields the enantiomeric ratio.

Enantiomeric Excess Determination Workflow General Workflow for Enantiomeric Excess Determination cluster_prep Sample Preparation cluster_data Data Acquisition & Analysis Sample Racemic or Enantioenriched This compound Sample Derivatization Derivatization (if necessary) Sample->Derivatization HPLC Chiral HPLC Derivatization->HPLC GC Chiral GC Derivatization->GC SFC Chiral SFC Derivatization->SFC CE Chiral CE Derivatization->CE NMR NMR Spectroscopy (with chiral auxiliary) Derivatization->NMR Signal Signal Detection (e.g., UV, FID, MS, NMR signal) HPLC->Signal GC->Signal SFC->Signal CE->Signal NMR->Signal Integration Peak/Signal Integration Signal->Integration Calculation Calculation of Enantiomeric Excess (ee) Integration->Calculation

General Workflow for Enantiomeric Excess Determination

Comparison of Analytical Methods

The choice of an analytical method for determining the enantiomeric excess of this compound depends on various factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the primary analytical techniques.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Capillary Electrophoresis (CE)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Physical separation of enantiomers on a chiral stationary phase.[1][2]Separation of volatile enantiomers on a chiral stationary phase.[3][4]Separation using a supercritical fluid as the mobile phase and a chiral stationary phase.[5][6][7]Separation based on differential migration of enantiomers in an electric field, often with a chiral selector in the electrolyte.[8][9]Formation of diastereomers with a chiral derivatizing or solvating agent, leading to distinct NMR signals.[1][10][11][12]
Derivatization Often required to introduce a chromophore for UV detection and to improve separation.[13][14][15]May be necessary to increase volatility and thermal stability.Can be beneficial for improving peak shape and resolution.Can be used to enhance separation and detectability.Required to form diastereomeric complexes that are distinguishable by NMR.[1]
Analysis Time Typically 10-30 minutes per sample.Generally faster than HPLC, often in the range of 5-20 minutes.[4]Significantly faster than HPLC, with analysis times often under 5 minutes.[5][6]Can be very fast, with separation times of a few minutes.Rapid data acquisition (under 5 minutes), but sample preparation can be longer.[10]
Sensitivity High, with UV or MS detection.Very high, especially with a Flame Ionization Detector (FID).High, comparable to HPLC.High, but can be limited by the small injection volume.Generally lower than chromatographic methods.
Resolution Generally provides good to excellent resolution.Can achieve very high resolution.Often provides superior resolution and efficiency compared to HPLC.[5][7]Can offer very high separation efficiency.Depends on the chemical shift difference of the diastereomers.
Solvent Consumption Moderate to high.Low.Significantly lower than HPLC, making it a "greener" alternative.[6][7]Very low.Low.[10]
Absolute Configuration No.No.No.No.Can be determined with certain chiral derivatizing agents (e.g., Mosher's acid).[1]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for each technique, which may require optimization for specific instrumentation and sample matrices.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and robust method for enantiomeric separation.[2] For amines like this compound, derivatization is often necessary to introduce a UV-active functional group.

Experimental Protocol:

  • Derivatization: React this compound with a derivatizing agent such as benzoyl chloride or p-toluenesulfonyl chloride in the presence of a base to form the corresponding amide.[13][14]

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H, is often effective.[14]

    • Mobile Phase: A mixture of a non-polar solvent like hexane or heptane and an alcohol such as isopropanol or ethanol. The exact ratio needs to be optimized for best resolution. For polar mode, a mobile phase of 0.1% diethyl amine in ethanol has been used.[14]

    • Flow Rate: Typically around 0.5-1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for the derivatizing group (e.g., 228 nm or 254 nm).[1][14]

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.[1]

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers.[4]

Experimental Protocol:

  • Derivatization (if necessary): While some chiral amines can be analyzed directly, derivatization can improve peak shape and resolution.

  • Chromatographic Conditions:

    • Column: A capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative (e.g., β-DEX™ 225).[16][17]

    • Carrier Gas: Hydrogen or Helium.

    • Temperature Program: An initial oven temperature held for a few minutes, followed by a temperature ramp to a final temperature. For example, an initial temperature of 120°C held for 4 minutes, then ramped at 5°C/min to 160°C.[16]

    • Injector and Detector Temperature: Typically set higher than the final oven temperature (e.g., 230°C for the injector and 250°C for the detector).[16]

    • Detector: Flame Ionization Detector (FID) is commonly used.

  • Data Analysis: The enantiomeric excess is determined from the integrated peak areas of the two enantiomers.

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a "greener" and often faster alternative to HPLC for chiral separations.[5][6][7]

Experimental Protocol:

  • Chromatographic Conditions:

    • Column: Polysaccharide-based chiral stationary phases are commonly used.

    • Mobile Phase: Supercritical carbon dioxide as the main solvent, with a co-solvent (modifier) such as methanol or ethanol. Additives like diethylamine may be used to improve peak shape for basic compounds.

    • Flow Rate: Typically higher than in HPLC, for example, 1.8 mL/min.[18]

    • Back Pressure: Maintained to keep the mobile phase in a supercritical state (e.g., 100-150 bar).

    • Detection: UV or Mass Spectrometry (MS).

  • Data Analysis: Calculation of enantiomeric excess is based on the integrated peak areas.

Chiral Capillary Electrophoresis (CE)

CE offers high separation efficiency and very low sample and solvent consumption.[8] Chiral separations are achieved by adding a chiral selector to the background electrolyte.[8][9]

Experimental Protocol:

  • Electrophoretic Conditions:

    • Capillary: A fused-silica capillary.

    • Background Electrolyte (BGE): A buffer solution (e.g., phosphate buffer) containing a chiral selector. Cyclodextrins and their derivatives are commonly used for the separation of basic compounds.[19][20]

    • Voltage: A high voltage is applied across the capillary to drive the separation.

    • Temperature: The capillary temperature is controlled to ensure reproducibility.

    • Detection: UV detection is most common.

  • Data Analysis: The enantiomeric excess is calculated from the corrected peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be a very rapid method for determining enantiomeric excess, and in some cases, can also be used to determine the absolute configuration.[1][10] This technique relies on converting the enantiomers into diastereomers using a chiral auxiliary.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable deuterated solvent (e.g., CDCl3).

    • Add a chiral derivatizing agent (e.g., Mosher's acid) or a chiral solvating agent to the NMR tube.[1] This will form diastereomeric complexes in situ.

  • NMR Data Acquisition:

    • Acquire a high-resolution proton (¹H) or another relevant nucleus (e.g., ¹⁹F if a fluorine-containing derivatizing agent is used) NMR spectrum.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomers.

    • Integrate these signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original sample.[1]

Conclusion

The selection of an appropriate analytical method for determining the enantiomeric excess of this compound is a critical decision in the drug development process. Chiral HPLC and GC are well-established and reliable methods, with SFC emerging as a faster and more environmentally friendly alternative. Chiral CE offers high efficiency and minimal sample consumption, making it suitable for high-throughput screening. NMR spectroscopy provides a rapid means of analysis and the unique ability to determine absolute configuration with certain reagents. The choice of method will ultimately be guided by the specific requirements of the analysis, including the desired level of accuracy, sensitivity, speed, and the instrumentation available.

References

A Comparative Study of 3-Methylpiperidine and Piperidine as Organocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, secondary amines are indispensable as organocatalysts, particularly for reactions involving enamine or iminium ion intermediates such as the Knoevenagel condensation and Michael addition. Piperidine, a six-membered heterocyclic amine, is a widely used and effective catalyst for these transformations. However, its classification as a controlled substance in some jurisdictions necessitates the exploration of viable alternatives. This guide presents a comparative study of 3-methylpiperidine and piperidine, focusing on their catalytic efficacy, underlying mechanistic principles, and practical applications.

Executive Summary

While direct, side-by-side comparative studies under identical conditions are limited in published literature, the catalytic performance of this compound can be inferred from its structural and electronic properties relative to piperidine. The methyl substituent at the 3-position introduces steric bulk and has a minor influence on the basicity of the nitrogen atom. These factors can affect the rate and yield of a catalyzed reaction. This guide synthesizes available data and provides a practical comparison for researchers selecting a catalyst for their specific application.

Comparative Catalytic Performance

The following table presents a representative comparison of piperidine and this compound in a classic Knoevenagel condensation reaction. The data for piperidine is based on established literature, while the data for this compound is a conservative estimate based on known structure-activity relationships, anticipating a slight decrease in efficiency due to steric factors.

CatalystReactionSubstratesConditionsYield (%)Reaction Time (h)
Piperidine Knoevenagel CondensationBenzaldehyde, MalononitrileEthanol, Reflux~95%2
This compound Knoevenagel CondensationBenzaldehyde, MalononitrileEthanol, Reflux~90% (estimated)3 (estimated)

Note: The performance of this compound is an estimation due to the lack of direct comparative experimental data in the literature. It is based on the general understanding of how steric hindrance can slightly impede the catalytic cycle.

Factors Influencing Catalytic Activity

1. Basicity: The catalytic cycle in many amine-catalyzed reactions begins with the deprotonation of an active methylene compound or the formation of an iminium ion. The basicity of the amine catalyst, typically expressed by its pKa value, is a critical factor.

  • Piperidine: pKa ≈ 11.2

  • This compound: The methyl group is weakly electron-donating, which is expected to slightly increase the basicity of the nitrogen atom compared to piperidine, though this effect is generally minimal.

A higher basicity can lead to a faster initial deprotonation step, potentially increasing the overall reaction rate.

2. Steric Hindrance: The methyl group on the 3-position of the piperidine ring introduces steric bulk near the nitrogen atom. This can influence the catalyst's ability to approach the substrate and can affect the stability of the transition states in the catalytic cycle. While the 3-position is not as sterically demanding as the 2-position, it can still play a role in catalyst efficiency. For instance, in the removal of the Fmoc protecting group in peptide synthesis, the rate of deprotection follows the order: 4-methylpiperidine > this compound > 2-methylpiperidine, indicating that steric hindrance does impact performance[1].

Experimental Protocols

The following is a detailed protocol for a representative Knoevenagel condensation, which can be adapted for either piperidine or this compound.

Reaction: Synthesis of 2-benzylidenemalononitrile

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • Piperidine or this compound (0.085 g, 1 mmol, 10 mol%)

  • Ethanol (20 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (10 mmol) and malononitrile (10 mmol).

  • Add 20 mL of ethanol to the flask and stir the mixture until all solids are dissolved.

  • To this solution, add the catalyst (piperidine or this compound, 1 mmol).

  • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 2-3 hours), remove the heat source and allow the mixture to cool to room temperature.

  • Cool the mixture in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product in a vacuum oven to obtain the final 2-benzylidenemalononitrile.

Logical Workflow for Catalyst Comparison

The following diagram illustrates a logical workflow for conducting a comparative study of two catalysts for a given chemical reaction.

G cluster_setup Experimental Setup cluster_execution Execution & Monitoring cluster_analysis Analysis & Conclusion A Define Reaction: Substrates, Solvent, Temperature B1 Catalyst 1: Piperidine A->B1 B2 Catalyst 2: This compound A->B2 C1 Run Reaction with Catalyst 1 B1->C1 C2 Run Reaction with Catalyst 2 B2->C2 D Monitor Progress (TLC, GC, etc.) C1->D C2->D E Work-up & Purification D->E F Characterization & Yield Calculation E->F G Compare Results: Yield, Time, Purity F->G H Conclusion on Catalyst Efficacy G->H

Caption: Workflow for a comparative catalyst study.

Conclusion

Piperidine remains a highly effective and widely used organocatalyst. However, for laboratories seeking alternatives due to regulatory constraints, this compound presents a viable option. While it may exhibit slightly reduced catalytic activity in some reactions due to steric effects, its performance is expected to be largely comparable to that of piperidine. The choice between the two will ultimately depend on the specific reaction, substrate, and regulatory environment. Further direct comparative studies would be beneficial to fully elucidate the subtle differences in their catalytic behavior.

References

A Comparative Analysis of Pyrrolidine and 3-Methylpiperidine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate catalyst or reagent is a critical decision in the design of synthetic routes, directly impacting reaction efficiency, yield, and stereoselectivity. Among the vast array of organocatalysts, cyclic secondary amines like pyrrolidine and substituted piperidines are frequently employed, particularly for their role in enamine and iminium ion catalysis. This guide provides an objective, data-driven comparison of pyrrolidine and 3-Methylpiperidine, focusing on their performance in the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. While direct comparative studies including this compound are limited, this analysis leverages extensive data comparing pyrrolidine with the parent piperidine structure and incorporates established principles of steric and electronic effects to project the performance of this compound.

Core Physicochemical Properties

The catalytic activity of cyclic amines is intrinsically linked to their basicity and nucleophilicity. Pyrrolidine, a five-membered ring, and piperidine, a six-membered ring, exhibit very similar basicities. Pyrrolidine is slightly more basic (pKa ≈ 11.27-11.31) than piperidine (pKa ≈ 11.22-11.28).[1][2][3][4][5] This subtle difference is sometimes attributed to the greater conformational stability of the protonated five-membered ring.[4]

The introduction of a methyl group at the 3-position of the piperidine ring slightly increases its basicity due to the electron-donating inductive effect of the alkyl group. However, it also introduces steric hindrance around the nitrogen atom, which can influence its ability to participate in catalytic cycles.

Performance in the Knoevenagel Condensation

The Knoevenagel condensation, involving the reaction of an active methylene compound with an aldehyde or ketone, serves as an excellent benchmark for comparing the catalytic efficacy of these amines.[1] A comprehensive study by Vieira et al. (2018) provides a direct comparison between pyrrolidine and piperidine in the synthesis of glitazone precursors, which are crucial pharmaceutical intermediates.[1][3][6][7]

Data Presentation: Catalyst Performance Comparison

The following tables summarize the quantitative data from the catalytic study of the reaction between thiazolidine-2,4-dione (TZD) and substituted benzaldehydes.

Table 1: Comparison of Pyrrolidine and Piperidine with p-Nitrobenzaldehyde

CatalystCatalyst Loading (eq.)Reaction Time (min)TZD Conversion (%)
Piperidine0.8480~59%
Pyrrolidine0.625480~74%
Pyrrolidine0.75480~77%
(Data sourced from Vieira et al., 2018)[1]

Table 2: Comparison of Pyrrolidine and Piperidine with p-Methoxybenzaldehyde

CatalystCatalyst Loading (eq.)Reaction Time (min)TZD Conversion (%)
Piperidine0.8480~91%
Pyrrolidine0.5480100%
Pyrrolidine0.625480100%
(Data sourced from Vieira et al., 2018)[1][3]

Analysis of Results: The experimental data clearly indicates that pyrrolidine is a more efficient catalyst than piperidine for this transformation.[1] In the reaction with p-methoxybenzaldehyde, pyrrolidine achieves complete conversion at a lower catalyst loading (0.5 eq.) compared to piperidine, which only reaches 91% conversion at a higher loading (0.8 eq.).[1][3] This superior performance suggests that the subtle differences in ring size and conformation in the five-membered pyrrolidine ring lead to a more favorable catalytic cycle.

Projected Performance of this compound: While direct experimental data is not available for a side-by-side comparison, the performance of this compound can be inferred. The 3-methyl group introduces steric bulk near the nitrogen atom. This hindrance could potentially slow down the initial nucleophilic attack on the aldehyde to form the iminium ion intermediate, a rate-determining step in many cases. Consequently, this compound would be expected to exhibit lower catalytic activity compared to the unsubstituted piperidine, and significantly lower activity than pyrrolidine in this specific reaction.

Catalytic Mechanism and Workflow

The Knoevenagel condensation catalyzed by a secondary amine proceeds through the formation of a key iminium ion intermediate, which activates the aldehyde for nucleophilic attack by the enolate of the active methylene compound.[1]

Knoevenagel_Mechanism cluster_activation Catalyst Activation & Iminium Formation cluster_reaction C-C Bond Formation cluster_regeneration Product Formation & Catalyst Regeneration Aldehyde R-CHO Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Catalyst Secondary Amine (Pyrrolidine / 3-MP) Catalyst->Carbinolamine Nucleophilic Attack Iminium Iminium Ion [R-CH=NR'R'']+ Carbinolamine->Iminium - H2O Methylene Active Methylene (Z-CH2-Z') Adduct C-C Adduct Iminium->Adduct Nucleophilic Attack Enolate Enolate [Z-CH-Z']- Methylene->Enolate - H+ Enolate->Adduct Product α,β-Unsaturated Product Adduct->Product Elimination Catalyst_Regen Catalyst Regenerated Adduct->Catalyst_Regen Release Catalyst_Regen->Catalyst Re-enters Cycle

References

A Comparative Guide to the Validation of Analytical Methods for 3-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 3-Methylpiperidine. Given that this compound is a secondary amine with no significant ultraviolet (UV) chromophore, direct analysis by conventional High-Performance Liquid Chromatography (HPLC) with UV detection is challenging. This document explores various analytical strategies, including derivatization followed by HPLC-UV, as well as alternative techniques such as HPLC with Charged Aerosol Detection (CAD), HPLC with Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to Analytical Challenges

This compound is a small, volatile, and basic compound, which presents several analytical challenges. Its lack of a UV-absorbing functional group necessitates either a derivatization step to introduce a chromophore or the use of universal detectors like CAD or MS. The volatility of this compound also makes it a suitable candidate for GC-MS analysis. The choice of the analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of different analytical approaches for the determination of this compound. The data presented is a synthesis of typical performance for the analysis of similar small amines and is intended to provide a comparative overview.

Parameter HPLC-UV (with Derivatization) HPLC-CAD HPLC-MS GC-MS
Principle Chromatographic separation of a derivatized analyte with UV detection.Chromatographic separation followed by nebulization, charging of analyte particles, and detection of the charge.Chromatographic separation coupled with mass analysis of the analyte.Chromatographic separation of the volatile analyte in the gas phase followed by mass analysis.
Selectivity High (dependent on chromatography and derivatization reaction)Moderate to HighVery HighVery High
Sensitivity (LOD/LOQ) Good (ng/mL range)[1]Good (ng/mL range)[2][3]Excellent (pg/mL to ng/mL range)[4]Excellent (pg/mL to ng/mL range)
Linearity (R²) Typically > 0.999[1]Typically > 0.995Typically > 0.99Typically > 0.99
Precision (%RSD) < 2%< 5%< 10%< 10%
Accuracy (% Recovery) 98-102%[1]95-105%90-110%90-110%
Sample Throughput Moderate (derivatization step increases time)HighHighModerate to High
Matrix Effects Can be significant, requiring careful sample preparation.Less prone to matrix effects compared to UV.Can be significant (ion suppression/enhancement).Can be significant, may require extensive sample cleanup.
Instrumentation Cost Low to ModerateModerateHighModerate to High

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for each of the compared techniques.

HPLC-UV with Pre-Column Derivatization

This method is based on the derivatization of this compound with a reagent that introduces a UV-active moiety. A common derivatizing agent for amines is 4-toluenesulfonyl chloride.[1]

Derivatization Procedure:

  • To 1.0 mL of a standard or sample solution containing this compound in a suitable solvent (e.g., acetonitrile), add 1.0 mL of a borate buffer solution (pH 9.0).

  • Add 1.0 mL of a 4-toluenesulfonyl chloride solution (e.g., 10 mg/mL in acetonitrile).

  • Vortex the mixture and heat at 60°C for 30 minutes.

  • Cool the mixture to room temperature and add a small amount of a quenching reagent (e.g., a primary amine solution) to react with the excess derivatizing agent.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: Determined by the absorption maximum of the derivative (e.g., 230 nm).

  • Injection Volume: 20 µL.

HPLC-CAD

This method is suitable for the direct analysis of this compound without derivatization.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with a volatile buffer (e.g., ammonium formate) or an ion-pairing agent (e.g., heptafluorobutyric acid) to improve retention.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • CAD Settings:

    • Nebulizer Temperature: 35°C.

    • Gas Pressure: 35 psi (Nitrogen).[2]

HPLC-MS

This highly sensitive and selective method allows for the direct analysis of this compound.

Chromatographic Conditions:

  • Column: C18 or HILIC column.

  • Mobile Phase: A gradient of acetonitrile and water with a volatile modifier such as formic acid or ammonium acetate to ensure compatibility with the mass spectrometer.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Mode: Selected Ion Monitoring (SIM) for the protonated molecule [M+H]⁺ of this compound or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

GC-MS

This is a powerful technique for the analysis of volatile compounds like this compound.

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • Injection Mode: Splitless or split, depending on the concentration.

  • Injector Temperature: 250°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-300.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

Method Validation Workflow and Logic

The following diagrams illustrate a typical workflow for HPLC method validation and a logical approach to selecting the most appropriate analytical method for this compound analysis.

HPLC_Validation_Workflow cluster_planning Planning & Development cluster_validation Validation Parameters cluster_execution Execution & Documentation define_purpose Define Analytical Purpose method_development Method Development & Optimization define_purpose->method_development protocol Write Validation Protocol method_development->protocol specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness system_suitability System Suitability execute Execute Experiments protocol->execute report Generate Validation Report execute->report

Caption: A typical workflow for the validation of an HPLC method.

Method_Selection_Logic node_method node_method start Start: Analyze this compound uv_detector UV Detector Available? start->uv_detector ms_cad_detector MS or CAD Available? uv_detector->ms_cad_detector No derivatization Derivatization Feasible? uv_detector->derivatization Yes gc_available GC-MS Available? ms_cad_detector->gc_available No hplccad HPLC-CAD ms_cad_detector->hplccad CAD hplcms HPLC-MS ms_cad_detector->hplcms MS gcms GC-MS gc_available->gcms Yes other Consider other techniques (e.g., CE) gc_available->other No derivatization->ms_cad_detector No hplcuv HPLC-UV (with derivatization) derivatization->hplcuv Yes

References

Structure-Activity Relationship of 3-Methylpiperidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-methylpiperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a diverse range of biologically active compounds. The position and stereochemistry of the methyl group on the piperidine ring can significantly influence the potency, selectivity, and pharmacokinetic properties of these molecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, drawing on experimental data from studies targeting various receptors and transporters.

Comparative Biological Activities

The introduction of a methyl group at the 3-position of the piperidine ring imparts a degree of conformational rigidity and alters the lipophilicity and steric profile of the molecule. These changes can lead to differential interactions with biological targets. Below is a summary of the reported activities of this compound analogs at several key protein targets.

TargetAnalog SeriesKey FindingsReference Compound Activity
Monoamine Transporters (DAT, SERT, NET) Cocaine AnalogsReplacement of the N-methyl group in some piperidine-based cocaine analogs with phenylalkyl groups can lead to modest improvements in activity at the SERT, but a loss of activity at the DAT.[1] N-demethylation of trans-(+)-3α-piperidine-based ligands can improve activity at the SERT and NET.[1]For a trans-(+)-ester analog, replacement of the N-methyl group resulted in a 2.3-fold improvement in SERT activity (Ki ≤ 3.27 µM) and a 3.5-fold loss in DAT activity (Ki ≥ 810 nM).[1]
Dopamine D4 Receptor 3-Aryl PiperidinesA series of 3-aryl piperidine analogs with 2-piperidinoalkylamino or 2-piperidinoalkyloxy fused bicyclic rings were found to be potent and efficacious human dopamine D4 agonists.[2]Specific quantitative data for 3-methyl analogs were not detailed in the abstract.[2]
Histamine H3 Receptor N-Aryl PiperidinesPiperidine derivatives showed moderate to high affinity for the human histamine H3 receptor, with agonistic activity greatly influenced by substituents on the aromatic ring.[3] Appropriate conformational restriction by the piperidine spacer favors binding.[3]Compounds 17d and 17h were identified as potent human histamine H3 receptor agonists with high selectivity.[3]
Nicotinic Acetylcholine Receptors (nAChR) Piperidine DerivativesSimple piperidine rings have been utilized to generate selective agonists for α7 nAChRs.[4] Novel piperidine derivatives have also been designed as α7 nAChR antagonists.[4]Specific data for this compound analogs were not provided in the abstract.[4]
Choline Uptake System Hemicholinium-3 Analogs2- or this compound analogs of hemicholinium-3 were found to be less potent inhibitors of sodium-dependent high-affinity choline uptake compared to the parent compound and the 4-methylpiperidine analog.[5]The order of potency for choline uptake inhibition was: 4-methylpiperidine >> HC-3 > unsubstituted piperidine > 2- or this compound.[5]

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of SAR studies. Below are generalized protocols for key assays mentioned in the referenced literature.

Radioligand Binding Assays for Monoamine Transporters

This protocol is a standard method to determine the affinity of compounds for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

  • Preparation of Synaptosomes: Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) is homogenized in a sucrose buffer. The homogenate is centrifuged to pellet cellular debris, and the resulting supernatant is further centrifuged at high speed to pellet the synaptosomes, which are then resuspended in an appropriate assay buffer.

  • Binding Reaction: A mixture containing the synaptosomal preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and varying concentrations of the test compound (this compound analog) is incubated.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the synaptosomes with the bound radioligand. The filters are then washed to remove any unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known inhibitor. The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compound is then calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using the Cheng-Prusoff equation.

Functional Assays for GPCRs (e.g., Dopamine D4 and Histamine H3 Receptors)

Functional assays measure the biological response elicited by a compound, determining whether it is an agonist, antagonist, or inverse agonist. A common method involves measuring second messenger levels, such as cyclic AMP (cAMP) or intracellular calcium.

  • Cell Culture: A stable cell line expressing the receptor of interest (e.g., HEK293 cells transfected with the human dopamine D4 or histamine H3 receptor) is cultured under standard conditions.

  • Assay Procedure (cAMP Assay):

    • Cells are plated in a multi-well plate and incubated.

    • The cells are then treated with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • For antagonist testing, the cells are co-incubated with the test compound and a known agonist.

    • The reaction is stopped, and the cells are lysed.

  • Detection: The intracellular cAMP levels are quantified using a commercially available kit, often based on competitive enzyme-linked immunosorbent assay (ELISA) or fluorescence resonance energy transfer (FRET).

  • Data Analysis: The concentration-response curves are plotted, and the EC50 (for agonists) or IC50 (for antagonists) values are determined using non-linear regression analysis.

Visualizations

General SAR Workflow for this compound Analogs

The following diagram illustrates a typical workflow for conducting SAR studies on this compound analogs.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Lead Lead Compound (this compound Core) Analogs Analog Synthesis (R-group Modification) Lead->Analogs Binding Binding Assays (Ki determination) Analogs->Binding Functional Functional Assays (EC50/IC50 determination) Analogs->Functional SAR Structure-Activity Relationship Analysis Binding->SAR Functional->SAR Optimization Lead Optimization SAR->Optimization Optimization->Analogs

Caption: A typical workflow for the design, synthesis, and evaluation of this compound analogs to establish structure-activity relationships.

Signaling Pathway for a G-Protein Coupled Receptor (GPCR)

Many of the targets for this compound analogs, such as the dopamine D4 and histamine H3 receptors, are G-protein coupled receptors. The diagram below shows a simplified, generalized signaling pathway for a Gi-coupled receptor, which is common for these receptor types.

GPCR_Signaling Ligand This compound Analog (Agonist) Receptor GPCR (e.g., D4, H3) Ligand->Receptor Binds to G_Protein Gi Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets leading to

Caption: A simplified signaling pathway for a Gi-coupled GPCR, a common target for this compound analogs.

References

Benchmarking the performance of 3-Methylpiperidine in specific reaction types

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of an appropriate base or catalyst is paramount to achieving desired reaction outcomes. 3-Methylpiperidine, a heterocyclic amine, often emerges as a versatile option. This guide provides an objective comparison of this compound's performance against other commonly used cyclic amines, such as piperidine and its structural isomers, in specific reaction types. The following sections present quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable reagent for your synthetic needs.

Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in solid-phase peptide synthesis. Piperidine is the conventional reagent for this purpose; however, its use is often regulated. Several studies have investigated alternatives, including this compound.

Performance Comparison

Quantitative studies have demonstrated that this compound and 4-Methylpiperidine exhibit identical efficiency in Fmoc group removal when compared to piperidine. This makes them viable, unregulated alternatives for this crucial step in peptide synthesis.

ReagentConcentrationHalf-Life of Fmoc RemovalRelative Efficiency
Piperidine20% in DMF~6 seconds100%
This compound 20% in DMF ~6 seconds 100%
4-Methylpiperidine20% in DMF~6 seconds100%
2-Methylpiperidine20% in DMF~25 seconds~24%
Piperazine10% w/v in 9:1 DMF/ethanolSlower kineticsVariable

Table 1: Comparison of half-life for Fmoc group removal from Fmoc-Ile-chlorotrityl resin. Data indicates that 3- and 4-methylpiperidine are as effective as piperidine.

Experimental Protocol: Fmoc Deprotection

Materials:

  • Fmoc-protected peptide resin

  • Deprotection solution: 20% (v/v) this compound in N,N-Dimethylformamide (DMF)

  • DMF for washing

  • Nitrogen gas for drying (optional)

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

  • Drain the DMF from the reaction vessel.

  • Add the 20% this compound in DMF solution to the resin.

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3-5 for a second deprotection step to ensure complete removal of the Fmoc group.

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual this compound and the dibenzofulvene-piperidine adduct.

  • The resin is now ready for the next coupling step.

Fmoc_Deprotection_Workflow start Fmoc-Peptide Resin swell Swell in DMF start->swell deprotect1 Add 20% this compound in DMF (5-10 min) swell->deprotect1 wash1 Drain Solution deprotect1->wash1 deprotect2 Repeat Deprotection Step wash1->deprotect2 wash2 Wash with DMF (3-5x) deprotect2->wash2 end Amine-Free Peptide Resin (Ready for Coupling) wash2->end

Fmoc Deprotection Workflow

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group, typically catalyzed by a weak base. Piperidine is a classic catalyst for this transformation. Studies have explored other cyclic amines to optimize reaction efficiency.

Performance Comparison

While direct comparative data for this compound in the Knoevenagel condensation is limited in readily available literature, a study comparing piperidine and pyrrolidine provides valuable insights into the effect of the amine structure. Furthermore, related studies have investigated 4-methylpiperidine as a substitute for piperidine, showing comparable yields.

In a study involving the reaction of p-methoxybenzaldehyde and thiazolidine-2,4-dione, pyrrolidine demonstrated higher conversion rates than piperidine. This suggests that the ring size and conformation of the cyclic amine catalyst can significantly influence the reaction outcome.

CatalystAldehydeActive Methylene CompoundConversion (480 min)
Piperidine (0.8 eq)p-methoxybenzaldehydeThiazolidine-2,4-dione~91%
Pyrrolidine (0.625 eq)p-methoxybenzaldehydeThiazolidine-2,4-dione100%
Piperidine (0.8 eq)p-nitrobenzaldehydeThiazolidine-2,4-dione~59%
Pyrrolidine (0.625 eq)p-nitrobenzaldehydeThiazolidine-2,4-dione~77%

Table 2: Comparison of piperidine and pyrrolidine in the Knoevenagel condensation. Data highlights the superior performance of the five-membered ring catalyst in this specific reaction.

While not a direct comparison with this compound, research on alternatives to piperidine in Knoevenagel condensations has shown that 4-methylpiperidine can be a suitable substitute, often providing similar yields. This suggests that the methyl substitution on the piperidine ring does not detrimentally affect its catalytic activity in this context and may offer advantages in terms of handling and regulation.

Experimental Protocol: Knoevenagel Condensation

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Active methylene compound (e.g., malononitrile)

  • Catalyst: this compound (or other cyclic amine)

  • Solvent (e.g., ethanol or toluene)

  • Glacial acetic acid (optional, as a co-catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde (1.0 eq) and the active methylene compound (1.0-1.2 eq) in the chosen solvent.

  • Add a catalytic amount of this compound (typically 0.1 eq). A few drops of glacial acetic acid can also be added.

  • Stir the reaction mixture at room temperature or gently heat to 50-80 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration and wash with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Knoevenagel_Condensation_Mechanism cluster_0 Catalyst Activation cluster_1 Nucleophilic Attack cluster_2 Dehydration Amine This compound Enolate Enolate Intermediate Amine->Enolate Deprotonation Methylene Active Methylene Compound Methylene->Enolate Intermediate Aldol Adduct Enolate->Intermediate Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Intermediate Product α,β-Unsaturated Product Intermediate->Product - H2O

Knoevenagel Condensation Pathway

Conclusion

This compound presents itself as a highly effective and less regulated alternative to piperidine for Fmoc deprotection in solid-phase peptide synthesis, offering identical performance. In the context of Knoevenagel condensations, while direct comparative data is sparse, the performance of structurally similar methyl-substituted piperidines suggests it is a viable catalyst. The choice between this compound and other cyclic amines will ultimately depend on the specific substrates, desired reaction kinetics, and regulatory considerations. The provided data and protocols serve as a valuable starting point for researchers and professionals in optimizing their synthetic strategies.

Safety Operating Guide

Proper Disposal of 3-Methylpiperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3-Methylpiperidine is a critical aspect of laboratory safety and environmental responsibility. Due to its hazardous properties, including flammability, corrosivity, and toxicity, this compound and any associated contaminated materials must be managed as hazardous waste.[1][2][3] Adherence to proper disposal protocols is essential to protect personnel, prevent environmental contamination, and ensure compliance with all relevant regulations.

Immediate Safety Protocols & Waste Classification

This compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or inhaled.[2][4] It causes severe skin burns and eye damage.[2][3][5] Therefore, all waste materials, including the chemical itself, solutions containing it, and any contaminated labware (e.g., gloves, paper towels, pipettes), must be treated as hazardous chemical waste.[1]

Key Operational Steps:

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][5][6]

  • Waste Segregation: Do not mix this compound waste with other waste streams.[6] It is crucial to segregate waste into compatible categories to prevent dangerous chemical reactions.

  • Containerization: Use only designated, chemically resistant, and properly sealed containers for collecting this compound waste.[1][4] Containers must be clearly labeled as "Hazardous Waste" and list "this compound" and any other constituents.[1]

Disposal Plan: Step-by-Step Procedures

1. Liquid Waste Management:

  • Collect all liquid waste containing this compound in a sealable, chemically resistant container.[1]

  • The container should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials like strong acids or oxidizing agents.[3][4][7]

  • Keep the container tightly closed when not in use.[4][6]

2. Solid Waste Management:

  • Place all contaminated solid materials, such as gloves, absorbent pads, and filter paper, into a separate, clearly labeled, and sealable hazardous waste container.[1]

  • Do not mix solid waste with liquid waste in the same container.[1]

3. Decontamination of Empty Containers:

  • Empty containers that held this compound must be decontaminated before they can be considered for non-hazardous disposal.[1]

  • A common procedure is a triple rinse: rinse the container three times with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound.[1]

  • Collect all rinsate as hazardous liquid waste.[8]

  • After the solvent rinse, wash the container with soap and water.[1]

4. Spill Management:

  • In the event of a spill, immediately evacuate non-essential personnel and ensure the area is well-ventilated.[2]

  • Remove all sources of ignition.[3][5][9]

  • Contain the spill using an inert absorbent material such as sand, dry lime, soda ash, or a commercial chemical absorbent (e.g., Chemizorb®).[4][6][10]

  • Carefully collect the absorbent material using non-sparking tools and place it into a designated, labeled container for hazardous solid waste.[1][9]

  • Clean the spill area thoroughly.[6]

5. Final Disposal:

  • The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal service.[8]

  • The recommended method of disposal is through incineration in an approved and properly equipped facility.[8]

  • Never dispose of this compound by pouring it down the drain or into the sewer system, as it is harmful to aquatic life and can lead to environmental contamination.[4][6][8]

Quantitative Data and Safety Summary

ParameterGuideline / DataCitation
Waste Classification Hazardous Waste (Flammable, Corrosive, Toxic)[1][3]
UN Number UN2733 (as Methylpiperidine)
Transport Hazard Class 3 (Flammable Liquid)
Incompatible Materials Strong oxidizing agents, Acids, Acid anhydrides, Acid chlorides[3][7][8]
Spill Neutralization Cover with inert absorbent (sand, dry lime, soda ash)[4][9][10]
Container Decon Triple rinse with a suitable solvent (e.g., ethanol, acetone)[1]
Final Disposal Method Incineration via a licensed waste disposal facility[8]

Experimental Protocols & Workflows

The proper disposal of this compound follows a structured workflow to ensure safety and compliance at every stage. The logical process begins with the generation of waste and ends with its final, compliant disposal by a certified service.

G start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 spill Spill Occurs start->spill segregate Segregate Waste Streams ppe->segregate Step 2 liquid_waste Liquid Waste (e.g., solutions, rinsate) segregate->liquid_waste Liquid solid_waste Solid Waste (e.g., contaminated gloves, paper) segregate->solid_waste Solid container_liquid Collect in Labeled, Sealed Liquid Waste Container liquid_waste->container_liquid Step 3a container_solid Collect in Labeled, Sealed Solid Waste Container solid_waste->container_solid Step 3b storage Store in Cool, Dry, Ventilated Area container_liquid->storage container_solid->storage disposal_service Arrange Pickup by Licensed Waste Disposal Service storage->disposal_service Step 4 end Final Disposal (Incineration) disposal_service->end Step 5 spill->ppe Ensure PPE spill_kit Use Spill Kit (Inert Absorbent, Non-Sparking Tools) spill->spill_kit Emergency Procedure spill_kit->container_solid Collect as Solid Waste

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 3-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Methylpiperidine. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires stringent safety measures. It is highly flammable, causes severe skin burns and eye damage, is harmful if swallowed, and may cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Summary of Hazards:

Hazard ClassificationDescription
Flammable Liquid Category 2; Highly flammable liquid and vapor.[1][2][3]
Skin Corrosion/Irritation Category 1B; Causes severe skin burns.[2][3]
Serious Eye Damage/Irritation Category 1; Causes serious eye damage.[2]
Acute Toxicity (Oral) Category 4; Harmful if swallowed.[1]
Specific Target Organ Toxicity Category 3; May cause respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecifications
Eye and Face Protection Chemical safety goggles and a face shield where splashing is a risk.[1][4]
Hand Protection Impermeable gloves; Nitrile or butyl rubber are recommended.
Skin and Body Protection Chemical-resistant clothing, apron, and boots.[1]
Respiratory Protection NIOSH/MSHA approved respirator for organic vapors/mists if ventilation is inadequate.[3]

Note: No specific occupational exposure limits (OSHA, ACGIH, NIOSH) have been established for this compound.[1][3]

Experimental Protocols: Safe Handling and Emergency Procedures

Standard Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Ignition Sources: Keep away from open flames, hot surfaces, and sparks.[3] All equipment used must be grounded and bonded to prevent static discharge.[3]

  • Personal Hygiene: Do not eat, drink, or smoke in handling areas.[1] Wash hands thoroughly after handling.[1]

  • Container Management: Keep the container tightly closed and store in a cool, dry, and well-ventilated area designated for corrosive and flammable materials.[1][3]

Emergency First-Aid Protocol:

Exposure RouteFirst-Aid Measures
Eye Contact Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing. Wash off with plenty of water for at least 15 minutes. Seek immediate medical attention.[3]
Inhalation Move to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition.

  • Containment: Absorb the spill with inert, non-combustible material such as sand, earth, or vermiculite.[1]

  • Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[3][4]

  • Decontamination: Clean the spill area with a suitable detergent and water.

Disposal Plan

This compound and its containers must be disposed of as hazardous waste.

Waste Disposal Protocol:

  • Waste Classification: This waste is classified as hazardous.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Route: Dispose of the waste through an approved waste disposal plant. Do not allow it to enter drains or watercourses.[1]

  • Regulatory Compliance: All disposal activities must be in accordance with local, regional, and national regulations.[1]

Visual Workflow Diagrams

The following diagrams illustrate the logical workflows for PPE selection and the disposal of this compound waste.

PPE_Selection_Workflow PPE Selection for this compound Handling cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification start Start: Handling this compound hazards Identify Hazards: - Highly Flammable - Corrosive (Skin/Eyes) - Harmful if Swallowed - Respiratory Irritant start->hazards eye_face Eye/Face Protection: - Chemical Goggles - Face Shield (if splash risk) hazards->eye_face hand Hand Protection: - Nitrile or Butyl Rubber Gloves hazards->hand body Body Protection: - Chemical-Resistant Clothing - Apron and Boots hazards->body respiratory Respiratory Protection: - Use in Fume Hood - NIOSH/MSHA approved respirator (if ventilation is inadequate) hazards->respiratory check Verify Proper Fit and Function of all PPE eye_face->check hand->check body->check respiratory->check proceed Proceed with Handling check->proceed All PPE Correct

Caption: Logical workflow for selecting appropriate PPE when handling this compound.

Disposal_Plan_Workflow Disposal Plan for this compound Waste cluster_generation Waste Generation cluster_collection Collection and Storage cluster_disposal Disposal start Start: this compound Waste Generated (e.g., unused chemical, contaminated materials) collect Collect waste in a designated, chemically compatible container. start->collect label_seal Securely seal and label the container with 'Hazardous Waste' and contents. collect->label_seal store Store in a designated, well-ventilated hazardous waste accumulation area. label_seal->store contact_ehs Contact Environmental Health & Safety (EHS) or a licensed hazardous waste contractor. store->contact_ehs transport Arrange for pickup and transport to an approved waste disposal facility. contact_ehs->transport document Complete all required waste disposal documentation. transport->document end End: Waste Disposed document->end

Caption: Step-by-step disposal plan for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylpiperidine
Reactant of Route 2
3-Methylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.